3-Chloro-5-methoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAVBRTYEPFKSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145466 | |
| Record name | 3-Chloro-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10272-06-7 | |
| Record name | 3-Chloro-5-methoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10272-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-methoxyaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010272067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-5-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.546 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Chloro-5-methoxyaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9BM7EE243 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Chloro-5-methoxyaniline (CAS No. 10272-06-7)
Introduction: A Strategic Building Block in Modern Synthesis
3-Chloro-5-methoxyaniline is a halogenated aniline derivative that has emerged as a crucial intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—featuring an electron-donating methoxy group and an electron-withdrawing chloro group meta to the reactive amine—creates a distinct electronic and steric environment. This configuration not only influences its reactivity but also makes it a valuable synthon for constructing molecular architectures with specific properties required in pharmaceuticals, agrochemicals, and materials science.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safe handling, offering field-proven insights for its effective application in research and development.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These characteristics are critical for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Reference(s) |
| CAS Number | 10272-06-7 | [2][3] |
| Molecular Formula | C₇H₈ClNO | [2] |
| Molecular Weight | 157.60 g/mol | [4] |
| IUPAC Name | 3-chloro-5-methoxybenzenamine | [4] |
| Appearance | Solid | [5] |
| Melting Point | 33 °C | [6] |
| Boiling Point | 280.3 °C (Predicted) | [4] |
| Density | 1.234 g/cm³ (Predicted) | [7] |
| Solubility | Slightly soluble in chloroform. The hydrochloride salt is more water-soluble. | [4][7] |
| InChI Key | XLAVBRTYEPFKSD-UHFFFAOYSA-N | [3] |
Synthesis Strategies: Pathways to a Versatile Intermediate
The regioselective synthesis of this compound is critical to avoid isomeric impurities. The choice of synthetic route often depends on the availability of starting materials, scalability, and desired purity. Two primary, field-proven strategies are outlined below.
Strategy 1: Regioselective Chlorination of m-Anisidine Derivative
This approach leverages the directing effects of the substituents on an aniline precursor. The methoxy group is a meta-director, which facilitates the selective introduction of the chlorine atom at the desired position.[4] A common and effective method involves the use of thionyl chloride (SOCl₂).
Caption: Workflow for regioselective chlorination.
Experimental Protocol:
-
Dissolution: Dissolve 5-methoxyaniline in a suitable anhydrous solvent, such as dichloromethane, in a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath. Maintaining a low temperature (<10 °C) is crucial to minimize the formation of polysubstituted byproducts.[4]
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) dropwise to the stirred solution. The steric hindrance from the methoxy group helps suppress ortho-chlorination.[4]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield pure this compound.
Strategy 2: Copper-Catalyzed Amination
An alternative route involves the formation of the C-N bond as a key step, starting from a pre-functionalized aryl halide. This method is particularly useful when the corresponding aryl iodide is accessible and avoids the direct handling of potentially harsh chlorinating agents on an aniline ring.
Caption: Workflow for copper-catalyzed amination.
This method leverages the mild reactivity of aryl iodides and avoids high-pressure conditions, offering a practical alternative for specific synthetic contexts.[4]
Chemical Reactivity and Synthetic Applications
The utility of this compound stems from the distinct reactivity of its three functional components: the nucleophilic amino group, the aromatic ring susceptible to electrophilic substitution, and the chloro group which can participate in cross-coupling reactions.
Reactions of the Amino Group
-
Diazotization: The primary amine can be readily converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is a versatile precursor for a wide range of functional groups via Sandmeyer-type reactions (e.g., substitution with -OH, -CN, -Br, -I) or can be used in azo-coupling reactions to synthesize dyes.[8][9]
-
Amidation and Reductive Amination: The amine serves as a potent nucleophile for acylation with acid chlorides or anhydrides to form amides. It can also undergo reductive amination with aldehydes and ketones to yield secondary amines, a common strategy in pharmaceutical synthesis.[1]
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
The chloro-substituent, while generally less reactive than bromo or iodo groups, can participate in C-N bond-forming reactions. The Buchwald-Hartwig amination is a powerful method for coupling aryl halides with amines.[7][10] For challenging substrates like this compound, successful coupling typically requires sophisticated catalyst systems with bulky, electron-rich phosphine ligands to facilitate the oxidative addition of the palladium catalyst to the strong C-Cl bond.[10][11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Applications as a Synthetic Intermediate
The unique electronic properties and versatile reactivity of this compound make it an important intermediate in several industries:
-
Pharmaceuticals: It serves as a key building block for synthesizing complex aromatic amines and heterocyclic compounds.[12][13] Its structure is relevant for molecules targeting the central nervous system.[1] The compound has also been noted for its inhibitory effects on cytochrome P450 enzymes, a property of interest in drug metabolism studies.[4]
-
Agrochemicals: The reactive amine and chloro-substituent are leveraged in the production of herbicides and fungicides.[14] For instance, substituted picolinic acids, a class of auxin herbicides, have been synthesized from related chloro-aniline structures.[15]
-
Dyes and Pigments: The aniline moiety allows for its use in the manufacturing of azo dyes through diazotization and coupling reactions.[4]
Spectral Data Analysis
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, the methoxy group protons, and the amine protons. The aromatic protons would typically appear in the 6.7-7.2 ppm range.[4] The methoxy group (-OCH₃) would present as a sharp singlet around 3.8 ppm. The amine (-NH₂) protons would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
-
¹³C NMR: The carbon spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the methoxy group would be significantly downfield, as would the carbon attached to the chlorine atom.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands. Key peaks would include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic ring (around 3000-3100 cm⁻¹), C-O stretching for the methoxy ether (around 1250 cm⁻¹), and C-Cl stretching (in the 600-800 cm⁻¹ range).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 157. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak) would also be observed.
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate safety precautions.
| Hazard Class | Statement | GHS Pictogram |
| Acute Toxicity (Oral) | Harmful if swallowed. | GHS07 |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | GHS07 |
| Skin Irritation | Causes skin irritation. | GHS07 |
| Eye Irritation | Causes serious eye irritation. | GHS07 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | GHS07 |
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably in a chemical fume hood.[16]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16]
-
Avoid breathing dust, mist, or vapors. If ventilation is inadequate, use a NIOSH-approved respirator.[1]
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
-
Recommended storage is under an inert gas (nitrogen or argon) at 2–8 °C.[7]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[16]
-
Skin Contact: Immediately remove contaminated clothing. Wash skin with plenty of soap and water. Seek immediate medical attention.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]
Conclusion
This compound is a strategically important chemical intermediate whose value is derived from its unique trifunctional nature. A thorough understanding of its physicochemical properties, synthetic pathways, and reactivity profile is essential for its effective and safe utilization. As a building block in the development of novel pharmaceuticals, advanced agrochemicals, and functional materials, it will continue to be a compound of significant interest to the scientific research community.
References
A numbered list of all sources cited in the guide.
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- The Royal Society of Chemistry.
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- ChemicalBook. This compound CAS#: 10272-06-7.
- Benchchem.
- Santa Cruz Biotechnology. This compound | CAS 10272-06-7.
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- ACS Publications. (2015, December 1). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene.
- Google Patents.
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An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-methoxyaniline is a halogenated aromatic amine that serves as a crucial building block in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its specific substitution pattern, featuring a chlorine atom and a methoxy group on the aniline ring, imparts distinct chemical reactivity and physical characteristics. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in the realm of drug discovery where such properties govern a molecule's pharmacokinetic and pharmacodynamic behavior.[2][3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols for their determination, offering a foundational resource for scientists working with this versatile intermediate.
I. Core Physicochemical Profile
A summary of the key physicochemical properties of this compound is presented below. These values are a combination of experimentally determined and predicted data from reputable chemical data sources.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO | [4] |
| Molecular Weight | 157.60 g/mol | [4] |
| Appearance | Solid | [5] |
| Melting Point | 33 °C | [6] |
| Boiling Point | 280.3 ± 20.0 °C (Predicted) | [6] |
| Density | 1.234 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Slightly soluble in Chloroform and Methanol | [5][7] |
| pKa (Predicted) | 3.12 ± 0.10 | [5] |
II. Experimental Determination of Physicochemical Properties
The following sections detail the experimental methodologies for determining the key physicochemical properties of this compound. The protocols are designed to be self-validating and are grounded in established laboratory practices.
A. Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.[8]
Protocol: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end.[9] The sample is packed to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, such as a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) or a digital melting point apparatus.[8]
-
Heating and Observation: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal melts is recorded as the end of the range.[10]
-
Rationale: A narrow melting point range (typically 0.5-1 °C) is indicative of a high degree of purity. Impurities tend to depress and broaden the melting point range.[8]
Caption: Workflow for Melting Point Determination.
B. Boiling Point Determination
The boiling point provides information about the volatility of a substance and is influenced by intermolecular forces.
Protocol: Thiele Tube Method
-
Sample Preparation: A small amount of this compound (approximately 0.5 mL) is placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is inverted and placed within the Durham tube.[11]
-
Apparatus Setup: The Durham tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid. The side arm of the Thiele tube is heated gently with a Bunsen burner or a heating mantle.[11][12]
-
Heating and Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed. The heat source is then removed.
-
Measurement: The liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[13]
-
Rationale: At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure. The continuous stream of bubbles indicates that the vapor pressure inside the capillary is greater than the atmospheric pressure. As the liquid cools, the vapor pressure decreases, and when it equals the atmospheric pressure, the liquid is drawn into the capillary.
C. Solubility Assessment
Solubility is a critical parameter in drug development, influencing absorption and bioavailability.[14][15]
Protocol: Thermodynamic (Shake-Flask) Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, chloroform, methanol) in a sealed container.[16]
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15]
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Rationale: This method determines the thermodynamic equilibrium solubility, which represents the maximum amount of a substance that can dissolve in a solvent at a given temperature and pressure.[16]
Caption: Shake-Flask Solubility Determination Workflow.
D. pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different pH values, which affects its solubility, permeability, and receptor binding.[1][15]
Protocol: Potentiometric Titration
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.[1]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH meter.[17]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, where half of the amine has been protonated.[18]
-
Rationale: The pKa of the conjugate acid of an amine is the pH at which the concentrations of the protonated and unprotonated forms are equal. Potentiometric titration allows for the precise determination of this equilibrium point.
III. Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and identity of this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number and environment of hydrogen atoms in a molecule.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: The three protons on the benzene ring will appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm). The splitting pattern will be complex due to the different electronic effects of the chloro, methoxy, and amino groups.
-
Amine Protons (-NH₂): The two protons of the amino group will typically appear as a broad singlet in the range of 3.5-5.0 ppm. The chemical shift can be variable and is affected by solvent, concentration, and temperature.[19]
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet at around 3.8 ppm.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H NMR spectrum is acquired.
-
Data Processing and Interpretation: The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction) and interpreted to assign the signals to the corresponding protons in the molecule.
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[20]
Expected IR Absorption Bands:
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.[21]
-
C-H Stretching (Aromatic): Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): The C-H stretching of the methoxy group will be observed just below 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: The C-N stretching of the aromatic amine will be observed in the 1250-1335 cm⁻¹ range.[21]
-
C-O Stretching: The C-O stretching of the methoxy group will be present in the 1000-1300 cm⁻¹ region.
-
C-Cl Stretching: The C-Cl stretching vibration will appear in the fingerprint region, typically below 800 cm⁻¹.
Protocol for IR Analysis (KBr Pellet Method):
-
Sample Preparation: A small amount of this compound is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an IR spectrophotometer, and the spectrum is recorded.
-
Data Interpretation: The absorption bands in the spectrum are assigned to the corresponding functional groups.
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of this compound (157.60 g/mol ). Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the M⁺ peak will be observed, corresponding to the ³⁷Cl isotope.
-
Fragmentation Pattern: The molecule will undergo characteristic fragmentation upon electron ionization, leading to the formation of various fragment ions. The fragmentation pattern can provide further structural information.
Protocol for GC-MS Analysis:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection and Separation: The sample is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the components of the sample based on their boiling points and interactions with the stationary phase.
-
Ionization and Detection: As the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: The mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound.
IV. Significance in Drug Discovery and Development
The physicochemical properties of this compound and its derivatives are of profound importance in the drug discovery and development process.[5]
-
Solubility and Permeability: These properties, governed by factors such as pKa and lipophilicity, are key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[22]
-
Chemical Stability: The presence of the chloro and methoxy groups can influence the molecule's stability under various conditions, which is a critical consideration for formulation and storage.
-
Target Binding: The electronic and steric properties imparted by the substituents can affect how a molecule interacts with its biological target, thereby influencing its potency and selectivity.[6]
Regulatory bodies such as the International Council for Harmonisation (ICH) provide guidelines on the characterization and specification of drug substances, which include the determination of key physicochemical properties.[23][24][25] A thorough understanding and documentation of these properties are essential for regulatory submissions.
V. Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of this compound and the experimental methodologies for their determination. For researchers and scientists in drug discovery and development, a comprehensive characterization of this and other chemical intermediates is not merely a procedural step but a fundamental aspect of rational drug design and a prerequisite for successful translation from the laboratory to clinical applications. The protocols and rationale presented herein are intended to serve as a valuable resource for ensuring the quality, consistency, and optimal application of this important chemical entity.
References
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- Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes.
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- PubMed. (n.d.). Physicochemical descriptors in property-based drug design.
- University of Calgary. (n.d.). Melting point determination.
- Pharma.Tips. (2025, March 26). Solubility Testing of Drug Candidates.
- Scribd. (2021, September 19). experiment (1) determination of melting points.
- Echemi. (2024, August 23). 10272-06-7 this compound.
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3-Chloro-5-methoxyaniline molecular structure and weight
An In-Depth Technical Guide to 3-Chloro-5-methoxyaniline: Structure, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a substituted aniline derivative of significant interest in pharmaceutical and chemical research. We will delve into its molecular characteristics, established synthesis protocols, analytical validation techniques, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular Identity and Physicochemical Profile
This compound, also known by its IUPAC name 3-chloro-5-methoxybenzenamine, is an aromatic amine distinguished by a unique substitution pattern on the benzene ring.[1] The presence of an electron-withdrawing chloro group and an electron-donating methoxy group at the meta-positions relative to the amine functionality imparts a specific electronic character and reactivity profile.[2] This distinct structure makes it a valuable intermediate in targeted organic synthesis.[3][4]
Molecular Structure
The structural arrangement of this compound is fundamental to its chemical behavior.
Caption: 2D Molecular Structure of this compound.
Key Identifiers and Properties
A summary of the essential quantitative data for this compound is provided below. These parameters are critical for experimental design, reaction modeling, and safety assessments.
| Property | Value | Reference(s) |
| CAS Number | 10272-06-7 | [5][6] |
| Molecular Formula | C₇H₈ClNO | [5][6] |
| Molecular Weight | 157.60 g/mol | [1][5] |
| IUPAC Name | 3-chloro-5-methoxybenzenamine | [1] |
| Synonyms | 5-Chloro-m-anisidine, this compound | [6] |
| Appearance | Black low-melting solid | [6][7] |
| Melting Point | 33 °C | [1][7] |
| Boiling Point | 280.3 ± 20.0 °C (Predicted) | [1][7] |
| Density | 1.234 ± 0.06 g/cm³ (Predicted) | [1][7] |
| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C | [7] |
Synthesis Pathways and Mechanistic Considerations
The synthesis of this compound can be approached through several strategic routes. The choice of pathway is often dictated by the availability of starting materials, desired yield, and scalability. A prevalent and effective method involves the amination of an aryl halide precursor.
Synthesis via Copper-Catalyzed Amination
A well-documented method involves the direct amination of 3-chloro-5-methoxyiodobenzene.[1] This approach is favored for its mild reaction conditions, avoiding the high pressures often required for amination reactions.
Causality: The use of an aryl iodide is strategic due to its higher reactivity in cross-coupling reactions compared to the corresponding bromide or chloride, facilitating a more efficient C-N bond formation under milder conditions. The copper(I) iodide (CuI) catalyst is crucial for activating the aryl halide and enabling the nucleophilic attack by ammonia.
Caption: Workflow for the synthesis of this compound.
Analytical Validation and Characterization
Confirming the identity and purity of synthesized this compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.
Spectroscopic Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to confirm the molecular structure. The spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons (a singlet around 3.8 ppm), and the amine protons.[1] The specific splitting patterns and chemical shifts of the aromatic protons are influenced by the electron-donating methoxy group (causing upfield shifts) and the electron-withdrawing chloro group (causing downfield shifts), providing definitive structural information.[1]
-
Infrared (IR) Spectroscopy : IR analysis reveals key functional groups. Expected characteristic vibrations include the C-N stretch of the aromatic amine (around 1282 cm⁻¹) and the C-Cl stretch in the 800-600 cm⁻¹ region.[1]
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a standard reverse-phase HPLC method for determining the purity of this compound.[8]
Step-by-Step Methodology:
-
Column Selection: Utilize a C18 reverse-phase column (e.g., Newcrom R1) for optimal separation of the nonpolar analyte.[8]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile (MeCN) and water, acidified with a small amount of phosphoric acid. For Mass Spectrometry (MS) compatibility, substitute phosphoric acid with formic acid.[8]
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Instrument Setup:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the column temperature (e.g., 25 °C).
-
Set the UV detector to a wavelength appropriate for the analyte's chromophore (typically determined via UV scan).
-
-
Injection and Data Acquisition: Inject a standard volume (e.g., 10 µL) of the sample solution and record the chromatogram.
-
Analysis: The purity is calculated based on the area percentage of the main analyte peak relative to the total area of all peaks in the chromatogram.
This HPLC method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[8]
Applications in Drug Discovery and Chemical Synthesis
The unique structure of this compound makes it a versatile building block in several high-value applications.
-
Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds.[1][3] The reactive amine group allows for straightforward derivatization, while the chloro and methoxy groups modulate the biological activity and pharmacokinetic properties of the final molecule.[2][9]
-
Agrochemicals and Dyes: The compound is used to produce specialty chemicals for agrochemicals, including certain herbicides and fungicides, and is also an intermediate in dye manufacturing.[1][4]
-
Research in Drug Metabolism: this compound has been identified as an inhibitor of cytochrome P450 enzymes.[1] This property makes it a valuable tool compound for in vitro research. Scientists use it to study drug-drug interactions and to understand the metabolic pathways of new chemical entities, which is a critical step in preclinical drug development.[1]
Caption: Key application areas for this compound.
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- Benchchem. This compound | Research Chemical.
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Introduction: The Strategic Importance of 3-Chloro-5-methoxyaniline Hydrochloride
An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-methoxyaniline Hydrochloride
This compound hydrochloride (CAS: 96558-77-9) is a substituted aromatic amine that serves as a pivotal intermediate in the synthesis of a wide array of high-value chemical entities.[1] Its unique 1,3,5-substitution pattern, featuring a chloro, a methoxy, and an amino group, provides a versatile scaffold for constructing complex molecules. This compound, and its free base form this compound (CAS: 10272-06-7), are particularly crucial in the pharmaceutical and agrochemical industries.[2][3] The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various downstream applications.[1]
This guide provides an in-depth analysis of the principal synthetic pathways to this compound hydrochloride. We will move beyond simple procedural lists to explore the underlying chemical logic, compare the strategic advantages of each route, and provide detailed, field-proven protocols for its synthesis and purification.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of a multi-substituted benzene ring like this compound requires careful strategic planning, primarily governed by the directing effects of the substituents. The methoxy (-OCH₃) and amino (-NH₂) groups are strongly activating ortho-, para-directors, while the chloro (-Cl) group is a deactivating ortho-, para-director. Achieving the desired meta-substitution pattern is the central challenge. We will explore the two most effective and industrially relevant strategies: the reduction of a nitroaromatic precursor and copper-catalyzed amination.
Pathway 1: Reduction of 1-Chloro-3-methoxy-5-nitrobenzene
This is arguably the most robust and high-yielding approach. It involves the synthesis of the nitroaromatic intermediate, 1-Chloro-3-methoxy-5-nitrobenzene (also known as 3-chloro-5-nitroanisole), followed by its selective reduction to the target aniline.
Logical Framework: The rationale behind this pathway is the powerful and predictable directing effect of the nitro group in aromatic chemistry. By introducing the substituents in a logical sequence that leverages these effects, the desired 1,3,5-pattern can be achieved with high regioselectivity. The final reduction of the nitro group to an amine is a well-established, efficient, and typically clean transformation.
Workflow Diagram:
Caption: High-level workflow for the nitro-reduction pathway.
Mechanistic Discussion: The key step is the selective reduction of the nitro group in the presence of a chloro-substituent. Catalytic hydrogenation using palladium on carbon (Pd-C) is the method of choice.[1] It offers high efficiency and chemoselectivity, minimizing the risk of hydrodehalogenation (replacement of the chlorine atom with hydrogen), which can be a competing side reaction under harsh reduction conditions.[4] Yields for this reduction step are consistently reported to be in excess of 85%.[1]
Pathway 2: Copper-Catalyzed Amination
This pathway represents a more modern cross-coupling approach, avoiding the use of nitration and potent reducing agents. It relies on the formation of the C-N bond by coupling an aryl halide with an ammonia source.
Logical Framework: This strategy is advantageous when the required aryl halide precursor is readily accessible. It leverages the principles of transition-metal catalysis (specifically, Ullmann-type coupling) to form the aniline directly. The conditions are often milder than classical methods.
Workflow Diagram:
Caption: High-level workflow for the copper-catalyzed amination pathway.
Mechanistic Discussion: The reaction proceeds via a copper(I) iodide catalyst. The aryl iodide is preferred over bromide or chloride due to its higher reactivity in the oxidative addition step. The reaction is performed in a polar aprotic solvent like DMF at room temperature, which is a significant advantage in terms of energy consumption and safety.[1] While the yields are more variable (40–78%) compared to the nitro-reduction route, this pathway avoids the handling of nitric/sulfuric acid mixtures and high-pressure hydrogenation, making it attractive for certain laboratory settings.[1]
Comparative Data Summary
| Feature | Pathway 1: Nitro-Compound Reduction | Pathway 2: Copper-Catalyzed Amination |
| Starting Material | 3-Chloroanisole or similar precursor | 3-Chloro-5-methoxyiodobenzene |
| Key Transformation | Nitration followed by catalytic hydrogenation | Copper-catalyzed C-N bond formation |
| Catalyst/Key Reagents | HNO₃/H₂SO₄, H₂/Pd-C | CuI, K₃PO₄, aq. NH₃ |
| Reported Yield | >85% for the reduction step[1] | 40–78%[1] |
| Advantages | High yield, reliable, well-established | Milder conditions (room temp), avoids nitrating agents and high-pressure gas |
| Disadvantages | Requires handling of strong acids and high-pressure hydrogen gas | Requires a specific aryl iodide precursor, yield can be variable |
Detailed Experimental Protocols
The following protocols are provided for guidance and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Protocol 1: Synthesis via Nitro-Compound Reduction
Step A: Synthesis of 1-Chloro-3-methoxy-5-nitrobenzene (This protocol is illustrative; the starting material is commercially available)
-
To a stirred solution of 3-chloroanisole in concentrated sulfuric acid, cooled to 0-5 °C, add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice. The solid precipitate is collected by filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to yield pure 1-chloro-3-methoxy-5-nitrobenzene.
Step B: Reduction to this compound
-
In a hydrogenation vessel, dissolve 1-chloro-3-methoxy-5-nitrobenzene (1 equivalent) in ethanol.[1]
-
Add 5-10% Palladium on carbon (Pd-C) catalyst (typically 1-5 mol%).
-
Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas (H₂) to approximately 50 psi.
-
Heat the mixture to 50°C and stir vigorously. Monitor the reaction progress by observing hydrogen uptake or by TLC/GC-MS analysis.
-
Once the reaction is complete (typically 4-8 hours), cool the vessel to room temperature and carefully vent the hydrogen.
-
Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd-C catalyst.
-
Rinse the filter pad with additional ethanol.
-
Concentrate the combined filtrate under reduced pressure to yield the crude this compound free base as an oil or low-melting solid.
Protocol 2: Formation of the Hydrochloride Salt
This final step enhances the stability and handling of the final product. Two common methods are presented.
Method A: Gaseous HCl in Ether (High Purity)
-
Dissolve the crude this compound free base in anhydrous diethyl ether or another suitable anhydrous solvent.[1]
-
Slowly bubble dry hydrogen chloride (HCl) gas through the solution with stirring.[1]
-
The hydrochloride salt will precipitate as a white or off-white solid.
-
Continue bubbling until precipitation is complete.
-
Collect the solid by filtration, wash with a small amount of cold anhydrous ether, and dry under vacuum. This method typically achieves yields greater than 95%.[1]
Method B: Solvent-Mediated Crystallization
-
Dissolve the crude this compound free base in ethanol.
-
Add a stoichiometric amount of concentrated hydrochloric acid (37%) with stirring.[1]
-
Heat the mixture to reflux to ensure complete dissolution and salt formation.[1]
-
Allow the solution to cool slowly to room temperature, then cool further to approximately 4°C to maximize crystallization.[1]
-
Collect the resulting needle-like crystals by filtration, wash with a minimal amount of cold ethanol, and dry under vacuum. The melting point of the resulting salt is 192–194°C.[1]
Diagram of Salt Formation Workflow:
Caption: Workflow comparing two common methods for hydrochloride salt formation.
Conclusion
The synthesis of this compound hydrochloride is most efficiently achieved via the reduction of its nitroaromatic precursor, 1-chloro-3-methoxy-5-nitrobenzene. This pathway is characterized by high yields, robust and well-documented procedures, and high regiochemical control. While alternative methods like copper-catalyzed amination offer milder conditions, the nitro-reduction pathway remains the preferred choice for scalability and overall efficiency. The final conversion to the hydrochloride salt is a straightforward process that can be accomplished with high purity using either gaseous HCl or crystallization from an acidic solvent system. Careful selection of the synthetic route and precise control over reaction conditions are paramount to achieving high purity and yield of this valuable chemical intermediate.
References
-
Title: this compound | Source: MySkinRecipes | URL: [Link]
-
Title: 3-chloroaniline | Source: Ataman Kimya | URL: [Link]
-
Title: 1-Chloro-3-methoxy-5-nitrobenzene | C7H6ClNO3 | CID 14026050 | Source: PubChem - NIH | URL: [Link]
Sources
An In-depth Technical Guide to 3-Chloro-5-methoxyaniline: Solubility and Stability
Introduction
3-Chloro-5-methoxyaniline, with CAS Number 10272-06-7, is a halogenated and methoxy-substituted aromatic amine.[1] Its molecular structure, featuring an aniline backbone with chloro and methoxy groups at the meta positions, makes it a valuable intermediate in organic synthesis. It serves as a key building block in the development of agrochemicals, dyes, and specialty chemicals for pharmaceuticals.[2] The reactivity of its amine group, combined with the electronic influence of the chloro and methoxy substituents, allows for diverse chemical transformations.[2][3] Understanding the solubility and stability of this compound is paramount for researchers and drug development professionals to ensure its effective use in synthesis, formulation, and storage. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for solubility and stability assessment, and field-proven insights into its handling.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is essential before undertaking experimental work. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈ClNO | [1] |
| Molecular Weight | 157.60 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 33 °C | [3] |
| Boiling Point | 280.3 °C (Predicted) | [2][3] |
| Density | 1.234 g/cm³ (Predicted) | [3][4] |
| pKa | 3.12 ± 0.10 (Predicted) | [4] |
Solubility Profile
The solubility of an active compound or intermediate is a critical parameter that influences reaction kinetics, purification methods, and formulation strategies. The presence of a polar amine group and a moderately polar methoxy group, contrasted with a nonpolar benzene ring and a lipophilic chloro group, results in nuanced solubility behavior.
Qualitative Solubility Data
Based on available safety data sheets and chemical catalogs, this compound exhibits limited solubility in common laboratory solvents. This qualitative assessment is crucial for initial solvent screening in synthetic and analytical applications.
| Solvent | Solubility | Source(s) |
| Chloroform | Slightly Soluble | [4][5] |
| Methanol | Slightly Soluble | [4][5] |
Its hydrochloride salt form is expected to have enhanced solubility in water.[3] The basicity of the aniline functional group (predicted pKa of the conjugate acid is 3.12) suggests that solubility will be significantly influenced by pH.[4] In acidic aqueous solutions, the amine group will be protonated to form an ammonium salt, which is expected to be more water-soluble than the free base.
Experimental Protocol for Determination of Qualitative Solubility
To systematically determine the solubility profile and infer the presence of functional groups, the following multi-step protocol is recommended. This approach is a standard method in organic qualitative analysis.[6][7]
Objective: To classify the solubility of this compound in water, acidic, and basic solutions.
Materials:
-
This compound
-
Deionized water
-
5% Hydrochloric Acid (HCl)
-
5% Sodium Hydroxide (NaOH)
-
Test tubes and rack
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Water Solubility Test:
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of deionized water in small portions (e.g., 0.25 mL at a time).
-
After each addition, shake the test tube vigorously for 30-60 seconds.[6][8]
-
Observe if the compound dissolves completely. If it dissolves, the compound is classified as water-soluble. Given the aniline structure, test the pH of the solution with litmus or pH paper to check for basicity.[7]
-
If the compound does not dissolve, proceed to the next step.
-
-
Acid Solubility Test (5% HCl):
-
Place approximately 25 mg of this compound into a clean test tube.
-
Add 0.75 mL of 5% HCl solution in portions.
-
Shake vigorously after each addition.
-
Observe for dissolution. Solubility in 5% HCl is a strong indication of a basic functional group, such as an amine.[9] The dissolution occurs because the water-insoluble amine is converted to its water-soluble hydrochloride salt.
-
-
Base Solubility Test (5% NaOH):
-
Place approximately 25 mg of this compound into a clean test tube.
-
Add 0.75 mL of 5% NaOH solution in portions.
-
Shake vigorously after each addition.
-
Observe for dissolution. Aniline derivatives are not expected to be soluble in dilute NaOH. This step is typically performed to identify acidic functional groups like phenols or carboxylic acids.[6][7] A negative result here helps confirm the absence of such groups.
-
Visualization: Solubility Testing Workflow
The logical progression of the qualitative solubility analysis is depicted in the following workflow diagram.
Caption: A flowchart for the systematic determination of qualitative solubility.
Stability Profile
The chemical stability of an intermediate is critical for ensuring the purity of the final product and for defining appropriate storage and handling conditions. Aniline derivatives can be susceptible to degradation via oxidation, and the presence of other functional groups can introduce additional pathways.
General Stability and Storage
According to supplier safety data, this compound is stable under normal handling and storage conditions.[1] To maintain its integrity, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] Some aniline derivatives are light-sensitive, so storage in an amber vial or in the dark is a prudent measure.[10] It is incompatible with strong oxidizing agents.[1]
Forced Degradation and Stability-Indicating Methods
For drug development applications, a comprehensive understanding of a compound's degradation profile is required by regulatory bodies.[11] Forced degradation (or stress testing) studies are performed to identify likely degradation products and to develop stability-indicating analytical methods.[12] A stability-indicating method, typically HPLC, is one that can accurately quantify the decrease of the active substance without interference from its degradation products.[12]
Potential Degradation Pathways:
-
Oxidative Degradation: The aniline amine group is susceptible to oxidation, which can lead to the formation of colored impurities (nitroso, nitro compounds, and polymeric materials). This is often accelerated by air, light, and trace metals.
-
Hydrolytic Degradation: While the aromatic ring and its substituents are generally stable to hydrolysis, extreme pH and high temperatures could potentially affect the molecule, although this is less common than oxidation.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation, particularly oxidative pathways. Photostability testing is an integral part of stress testing as per ICH Q1B guidelines.[11]
Experimental Protocol for Stability Assessment
This protocol outlines a two-stage process: an initial forced degradation study followed by a long-term stability study under ICH-prescribed conditions.
Objective: To assess the stability of this compound under various stress conditions and establish a re-test period under defined storage conditions.
Part A: Forced Degradation Study
-
Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Acid and Base Hydrolysis:
-
Treat the compound's solution with 0.1 M HCl and 0.1 M NaOH.
-
Hold one set of samples at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
-
Oxidative Degradation:
-
Treat the compound's solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store at room temperature for a defined period, protected from light.
-
-
Thermal Degradation:
-
Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.
-
-
Photostability:
-
Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[11]
-
-
Analysis: At appropriate time points, analyze all stressed samples against a control sample (stored at -20°C) using a suitable analytical method (e.g., HPLC-UV/MS). The goal is to separate the parent compound from any new peaks, which are potential degradants.
Part B: Long-Term and Accelerated Stability Study
-
Select Batches: Use at least one representative batch of this compound.[13]
-
Storage Conditions: Place samples in containers that mimic the proposed storage and distribution packaging.[13] Store them under the following ICH conditions:[11][14]
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Analysis: At each time point, test the samples for key attributes such as appearance, assay (purity), and degradation products using the validated stability-indicating method developed from the forced degradation study.[14]
Visualization: Stability Study Workflow
The following diagram illustrates the comprehensive workflow for a typical stability study.
Caption: A high-level overview of a two-phase stability testing program.
Safety, Handling, and Storage
This compound is classified as harmful if swallowed or in contact with skin, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1]
-
Handling: Handle in a well-ventilated area.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][15] Avoid breathing dust.[1]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[5] For skin contact, wash off with soap and plenty of water.[5] If inhaled, move to fresh air.[5] If swallowed, rinse mouth with water and seek immediate medical attention.[5]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[1] Keep away from strong oxidizing agents.[1] Recommended storage temperature is often under inert gas at 2–8 °C.[4]
Conclusion
This compound is a key synthetic intermediate with a defined set of physicochemical properties. Its solubility is limited in many common solvents but can be significantly increased in acidic aqueous solutions due to the basicity of the aniline group. The compound is stable under recommended storage conditions, but like many anilines, it is susceptible to oxidative degradation. For applications in regulated industries, a thorough stability assessment using forced degradation studies and long-term testing under ICH guidelines is essential. The protocols and data presented in this guide provide researchers, scientists, and drug development professionals with the foundational knowledge required to handle, store, and utilize this compound effectively and safely.
References
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
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Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. Retrieved from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
-
Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved from [Link]
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Retrieved from [Link]
-
Aniline, 3-chloro-2-methoxy-. (n.d.). PubChem. Retrieved from [Link]
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Safety Data Sheet - 4-Chloro-2-methoxyaniline. (2021). Angene Chemical. Retrieved from [Link]
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3-Chloro-5-methoxyaniline: A Comprehensive Technical Guide for Advanced Synthesis and Pharmaceutical Research
Abstract
This technical guide provides an in-depth review of the synthesis, chemical properties, and applications of 3-Chloro-5-methoxyaniline, a key building block in modern organic and medicinal chemistry. The unique electronic and steric properties conferred by the chloro and methoxy substituents make this compound a valuable precursor for a range of complex molecules, particularly in the development of targeted therapeutics. This document offers a detailed exploration of its synthetic pathways, including step-by-step protocols for laboratory-scale preparation. Furthermore, it delves into the compound's reactivity, spectroscopic signature, and its role in the synthesis of bioactive molecules, with a focus on kinase inhibitors. Finally, a discussion on the metabolism and potential for cytochrome P450 (CYP) inhibition provides critical insights for drug development professionals.
Introduction: The Strategic Importance of this compound
This compound, with the IUPAC name 3-chloro-5-methoxybenzenamine, is a substituted aniline that has garnered significant interest in the fields of pharmaceutical sciences and materials research.[1] Its molecular structure, featuring an electron-donating methoxy group and an electron-withdrawing chloro group at the meta-positions relative to the amine, creates a unique electronic landscape that dictates its reactivity and utility.[1] This substitution pattern is instrumental in the synthesis of complex heterocyclic systems, which form the core of many therapeutic agents.
The presence of three distinct functional groups—the amine, the chloro, and the methoxy groups—offers multiple avenues for chemical modification. The amine group serves as a versatile handle for reactions such as diazotization, amidation, and N-arylation, while the chloro substituent is amenable to cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methoxy group, in addition to influencing the electronic properties of the aromatic ring, can be a site for ether cleavage to unmask a phenol, providing another point for derivatization.
This guide will provide researchers and drug development professionals with a comprehensive understanding of this compound, from its fundamental properties to its practical applications in the synthesis of high-value molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₈ClNO | [1] |
| Molecular Weight | 157.60 g/mol | [1] |
| CAS Number | 10272-06-7 | [2] |
| Appearance | Not specified, likely a solid or oil | |
| Boiling Point | 280.3 °C (predicted) | [1] |
| Density | 1.234 g/cm³ (predicted) | [1] |
| LogP | 1.88 | [2] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below is a summary of expected spectroscopic data based on its structure and data from related compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amine protons. The aromatic region will likely display complex splitting patterns due to the meta-substitution.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups. For instance, the carbon attached to the methoxy group will be significantly shifted downfield.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands. Key expected vibrations include N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C-O stretching of the methoxy group (around 1000-1300 cm⁻¹), and C-Cl stretching (in the 600-800 cm⁻¹ region).
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 157, with a characteristic M+2 peak at m/z 159 due to the presence of the chlorine-37 isotope.[1]
Synthesis of this compound: Pathways and Protocols
Several synthetic routes to this compound have been reported, each with its own advantages and disadvantages. The choice of method often depends on the availability of starting materials, desired scale, and required purity.
Synthetic Strategies Overview
Two primary strategies for the synthesis of this compound are:
-
Nitration and Reduction of a Substituted Anisole: This classic approach involves the nitration of 3-chloroanisole to introduce a nitro group, followed by the reduction of the nitro group to an amine. The regioselectivity of the nitration step is crucial for the success of this synthesis.
-
Palladium-Catalyzed C-N Cross-Coupling: Modern synthetic methods, such as the Buchwald-Hartwig amination, allow for the direct formation of the C-N bond by coupling an aryl halide with an amine source. This approach can offer high yields and functional group tolerance.
Caption: Overview of synthetic pathways to this compound.
Detailed Experimental Protocol: Nitration and Reduction
This two-step protocol provides a reliable method for the synthesis of this compound from commercially available 3-chloroanisole.
Step 1: Nitration of 3-Chloroanisole
Causality: The methoxy group is an ortho,para-director, while the chloro group is a deactivating ortho,para-director. Nitration is expected to occur at positions ortho and para to the methoxy group. Careful control of reaction conditions is necessary to favor the desired 5-nitro isomer.
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-chloroanisole (1 equivalent). Cool the flask to 0°C in an ice-water bath.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Stir the mixture at 0-5°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture slowly onto crushed ice with stirring.
-
Isolation: The solid precipitate, 3-chloro-5-nitroanisole, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
-
Purification: The crude product can be purified by recrystallization from ethanol.
Step 2: Reduction of 3-Chloro-5-nitroanisole
Causality: The nitro group is readily reduced to a primary amine using various reducing agents. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol:
-
Reaction Setup: To a solution of 3-chloro-5-nitroanisole (1 equivalent) in ethanol or ethyl acetate in a suitable hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: The vessel is purged with hydrogen gas, and the reaction mixture is stirred under a hydrogen atmosphere (balloon pressure or in a Parr hydrogenator) at room temperature.
-
Monitoring: The reaction progress is monitored by TLC or by the cessation of hydrogen uptake.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a modern and efficient method for the synthesis of this compound using a palladium-catalyzed cross-coupling reaction.[3][4]
Causality: The Buchwald-Hartwig amination allows for the formation of a C-N bond between an aryl halide and an amine in the presence of a palladium catalyst and a suitable ligand.[5] The choice of ligand is critical for the success of the reaction, especially with less reactive aryl chlorides. Bulky, electron-rich phosphine ligands like XPhos are often effective.[4][6]
Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine 3,5-dichloroanisole (1 equivalent), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand like XPhos (2-4 mol%).
-
Addition of Reagents: Add a source of ammonia or an ammonia equivalent (e.g., lithium bis(trimethylsilyl)amide) (1.2-1.5 equivalents) and a strong base such as sodium tert-butoxide (1.5-2 equivalents).
-
Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture to 80-110°C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Applications in Pharmaceutical and Materials Science
The unique substitution pattern of this compound makes it a valuable building block for a variety of applications, most notably in the synthesis of pharmaceuticals.
Intermediate in the Synthesis of Kinase Inhibitors
Substituted anilines are privileged scaffolds in the design of kinase inhibitors, a major class of targeted cancer therapies.[7] The aniline moiety often serves as a key hydrogen bond donor and acceptor, interacting with the hinge region of the kinase active site. This compound is a precursor for the synthesis of complex heterocyclic systems that form the core of these inhibitors.
Case Study: Synthesis of PI3K/mTOR Inhibitors
The phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways are frequently dysregulated in cancer.[8] Several small molecule inhibitors targeting these kinases have been developed, with many incorporating substituted aniline moieties. For instance, the synthesis of pictilisib (GDC-0941), a potent pan-PI3K inhibitor, involves the coupling of a substituted aniline to a thienopyrimidine core.[9][10] While not directly using this compound, the synthetic strategies employed are highly relevant and adaptable. The chloro and methoxy groups can be used to modulate the physicochemical properties (e.g., solubility, lipophilicity) and metabolic stability of the final drug candidate.
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A Comprehensive Spectroscopic Guide to 3-Chloro-5-methoxyaniline: Elucidating Molecular Structure through NMR, IR, and MS
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 3-Chloro-5-methoxyaniline (CAS: 10272-06-7), a key intermediate in pharmaceutical and chemical synthesis.[1][2] Aimed at researchers and drug development professionals, this document synthesizes data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a definitive structural characterization. The guide explains the causal relationships behind spectral features, offers validated experimental protocols, and grounds all interpretations in authoritative spectroscopic principles.
Introduction and Molecular Overview
This compound is a substituted aromatic amine with the molecular formula C₇H₈ClNO and a molecular weight of 157.60 g/mol .[1][2] Its utility as a building block in organic synthesis necessitates unambiguous structural confirmation, which is reliably achieved through a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle: NMR elucidates the carbon-hydrogen framework, IR identifies functional groups, and MS confirms the molecular weight and elemental composition while revealing fragmentation pathways.
This guide will dissect the spectrum of this compound for each of these techniques, providing not just the data, but the expert interpretation required to translate spectral noise into chemical intelligence.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by distinct signals for the amine, methoxy, and aromatic protons. The substitution pattern on the benzene ring—with substituents at positions 1, 3, and 5—dictates that the three remaining aromatic protons are in unique chemical environments. Their splitting patterns, governed by small meta-coupling constants (⁴JHH), are particularly informative.
Table 1: ¹H NMR Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~6.63 | t | ~2.0 | 1H | Ar-H (H-2) |
| ~6.51 | t | ~2.2 | 1H | Ar-H (H-6) |
| ~6.25 | t | ~2.1 | 1H | Ar-H (H-4) |
| ~3.75 | s | - | 3H | -OCH₃ |
| ~3.70 | br s | - | 2H | -NH₂ |
Note: Precise chemical shifts can vary slightly based on solvent and concentration. Data interpreted from publicly available spectra.[3]
Expert Interpretation:
-
Aromatic Protons (δ 6.2-6.7): The three aromatic protons appear as distinct signals, each integrating to one proton. Their chemical shifts are influenced by the electronic effects of the substituents. The -NH₂ and -OCH₃ groups are electron-donating, shielding the protons and shifting them upfield (to lower ppm values) relative to benzene (7.34 ppm). The -Cl group is electron-withdrawing, which deshields them. The proton at C4 (δ ~6.25), situated between the two electron-donating groups, is the most shielded. Each proton appears as a narrow triplet due to coupling with its two meta-neighbors (e.g., H-2 couples with H-4 and H-6).
-
Methoxy Protons (δ ~3.75): The three protons of the methoxy group (-OCH₃) are equivalent and appear as a sharp singlet, as there are no adjacent protons to couple with.
-
Amine Protons (δ ~3.70): The two amine protons (-NH₂) typically appear as a broad singlet. The signal is broad due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water. Its chemical shift is variable and concentration-dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and insight into their electronic environment. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the methoxy carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~160.5 | C -OCH₃ (C-5) | Aromatic carbon attached to oxygen, strongly deshielded. |
| ~148.0 | C -NH₂ (C-1) | Aromatic carbon attached to nitrogen, deshielded. |
| ~135.5 | C -Cl (C-3) | Aromatic carbon attached to chlorine, deshielded. |
| ~130.5 | C -H (C-6) | Carbon ortho to -NH₂ and meta to -OCH₃ and -Cl. |
| ~105.5 | C -H (C-2) | Carbon ortho to -NH₂ and meta to -OCH₃ and -Cl. |
| ~100.0 | C -H (C-4) | Carbon between two electron-donating groups, strongly shielded. |
| ~55.5 | -OC H₃ | Typical shift for a methoxy carbon attached to an aromatic ring. |
Expert Interpretation:
-
Substituted Carbons: The carbons directly attached to the electronegative substituents (C-NH₂, C-Cl, C-OCH₃) are the most deshielded (shifted furthest downfield). The C-O bond causes the largest downfield shift, followed by the C-N and C-Cl bonds.
-
Protonated Carbons: The chemical shifts of the C-H carbons are dictated by their position relative to the substituents. C-4 is expected to be the most shielded (upfield) as it is influenced by the ortho- and para-directing effects of both the methoxy and amino groups.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying functional groups. The IR spectrum of this compound confirms the presence of the primary amine, the aryl ether linkage, and the substituted aromatic ring.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3440 - 3360 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3050 - 3000 | C-H Stretch | Aromatic Ring |
| 2950 - 2850 | C-H Stretch | Methoxy (-OCH₃) |
| 1620 - 1580 | N-H Bend (Scissoring) & C=C Stretch | Amine & Aromatic Ring |
| 1470 - 1440 | C=C Stretch | Aromatic Ring |
| 1330 - 1250 | C-N Stretch | Aromatic Amine |
| 1250 - 1200 | C-O-C Asymmetric Stretch | Aryl Ether |
| 1050 - 1020 | C-O-C Symmetric Stretch | Aryl Ether |
| 800 - 600 | C-Cl Stretch | Aryl Halide |
Reference data from general IR spectroscopy principles for aromatic amines.[5][6][7]
Expert Interpretation:
-
Amine Group: The most diagnostic feature is the pair of peaks in the 3440-3360 cm⁻¹ region, which is characteristic of the asymmetric and symmetric N-H stretching of a primary amine.[6] The N-H bending vibration around 1620 cm⁻¹ further confirms its presence.[6]
-
Aryl Ether: Strong absorptions corresponding to the asymmetric C-O-C stretch (around 1220 cm⁻¹) and symmetric stretch (around 1040 cm⁻¹) are definitive evidence for the methoxy group attached to the aromatic ring.
-
Aromatic Ring: Multiple peaks in the 1600-1450 cm⁻¹ region signal the C=C stretching vibrations of the benzene ring. The C-H stretching vibrations appear just above 3000 cm⁻¹.
-
Chloro Group: The C-Cl stretch is expected in the fingerprint region (below 800 cm⁻¹), though it can sometimes be difficult to assign definitively.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and elemental formula of a compound. Electron Ionization (EI) MS also induces fragmentation, offering valuable clues about the molecule's connectivity.
Expected MS Data for this compound (C₇H₈ClNO):
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 157. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic M+2 peak will be observed at m/z 159 with an intensity of approximately one-third that of the M⁺ peak. This 3:1 isotopic pattern is a clear indicator of a single chlorine atom in the molecule.
-
Major Fragmentation Pathways: Fragmentation in mass spectrometry involves the dissociation of the unstable molecular ion.[8] For this molecule, key fragmentations would include:
-
Loss of CH₃ (M-15): α-cleavage at the ether linkage can lead to the loss of a methyl radical, resulting in a fragment at m/z 142.
-
Loss of CO (M-28): Subsequent loss of carbon monoxide from the M-15 fragment is common for phenols and anisoles, leading to a peak at m/z 114.
-
Loss of HCl (M-36): Elimination of a hydrogen chloride molecule could lead to a fragment at m/z 121.
-
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Identity |
| 159 | [C₇H₈³⁷ClNO]⁺ | Molecular Ion (³⁷Cl Isotope) |
| 157 | [C₇H₈³⁵ClNO]⁺ | Molecular Ion (³⁵Cl Isotope) |
| 142 | [M - CH₃]⁺ | Loss of methyl radical |
| 122 | [M - Cl]⁺ | Loss of chlorine radical |
| 114 | [M - CH₃ - CO]⁺ | Loss of methyl then CO |
Experimental Protocols & Workflow
Acquiring high-quality spectroscopic data requires standardized procedures. The following are generalized protocols for the analysis of a solid sample like this compound.
Sample Preparation and Acquisition
-
NMR Spectroscopy:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex if necessary.
-
Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer, using standard acquisition parameters.
-
-
IR Spectroscopy (ATR):
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact.
-
Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
-
-
Mass Spectrometry (EI):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
For EI, use a standard electron energy of 70 eV to induce ionization and fragmentation.
-
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A Comprehensive Technical Guide to the Safe Handling of 3-Chloro-5-methoxyaniline for Research and Development
Introduction: Understanding the Profile of 3-Chloro-5-methoxyaniline
This compound, with a CAS Number of 10272-06-7, is an aromatic amine that serves as a valuable intermediate in the synthesis of a variety of compounds within the pharmaceutical and agrochemical industries.[1][2] Its molecular structure, featuring a chlorinated and methoxylated aniline ring, provides a unique reactivity profile for the development of complex molecules.[3] However, the very characteristics that make it a useful building block also necessitate a thorough understanding and implementation of stringent safety protocols. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth perspective on the safe handling, storage, and disposal of this compound, grounded in the principles of chemical risk assessment and laboratory safety.
Chapter 1: Hazard Identification and Toxicological Profile
A comprehensive understanding of the inherent hazards of this compound is the foundation of its safe use. This is achieved through a critical evaluation of its toxicological and physicochemical properties.
GHS Classification and Hazard Statements
Globally Harmonized System (GHS) classifications provide a standardized framework for communicating the hazards of chemical substances. This compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[4][5] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[4][5] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[4][5] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[4][5] |
The signal word for this compound is Warning .[4][5]
Toxicological Data and Exposure Limits
Similarly, specific Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies.[6][7] In the absence of specific OELs, it is prudent to handle this compound in a manner that minimizes all potential routes of exposure.
Physicochemical Properties and Reactivity
Understanding the physical and chemical properties of a substance is critical for safe handling and storage.
| Property | Value |
| Molecular Formula | C7H8ClNO[4][8] |
| Molecular Weight | 157.60 g/mol [3][8] |
| Appearance | Off-white solid[9] |
| Melting Point | 81 - 85 °C[9] |
| Boiling Point | 135 °C @ 7.8 mbar[9] |
| Flash Point | 136 °C[9] |
Reactivity Profile:
-
Incompatible Materials: Strong oxidizing agents and acids are incompatible with this compound.[1][5]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen chloride gas.[1][5]
Chapter 2: Risk Assessment and Mitigation Strategies
A proactive approach to safety involves a thorough risk assessment before any experimental work begins. This process identifies potential hazards and establishes control measures to minimize risks.
The Four Pillars of Risk Assessment
A comprehensive risk assessment for handling this compound should be structured around four key questions:
-
What are the hazards? (Refer to Chapter 1)
-
Who could be harmed and how? (Researchers, lab technicians, and emergency responders via inhalation, skin contact, eye contact, or ingestion).
-
What are the necessary precautions? (Engineering controls, administrative controls, and personal protective equipment).
-
How can we be prepared for an emergency? (Spill cleanup procedures, first aid, and emergency contacts).
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source and are the most effective way to protect laboratory personnel.
-
Chemical Fume Hood: All work with this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[6]
Administrative Controls: Safe Work Practices
Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous chemicals.
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all experimental procedures involving this compound. These SOPs should include safety information, handling procedures, and emergency protocols.
-
Training: All personnel handling this compound must receive documented training on its hazards, safe handling procedures, and emergency response.
-
Restricted Access: Designate specific areas for the storage and use of this compound and restrict access to authorized personnel.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[10] Always wash hands thoroughly after handling the chemical.[5]
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and should be used in conjunction with engineering and administrative controls.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[5]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves. Butyl rubber or Viton™ gloves are generally recommended for handling aromatic amines.[11] Nitrile gloves may offer limited protection for incidental contact but should be changed immediately upon contamination.[12] Always consult the glove manufacturer's compatibility chart.
-
Lab Coat: A full-length lab coat with sleeves is required.
-
-
Respiratory Protection: In situations where a fume hood is not available or as an additional precaution for certain procedures, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[5] Respirator use requires a formal respiratory protection program, including medical clearance and fit-testing.[11]
Chapter 3: Handling, Storage, and Disposal Protocols
Adherence to proper handling, storage, and disposal procedures is paramount to maintaining a safe laboratory environment.
Prudent Handling Practices
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.
-
Transport: When moving the chemical, use secondary containment to prevent spills.[11]
Storage Requirements
-
Container: Store in a tightly sealed, properly labeled container.[11][13]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[11][13]
-
Light Sensitivity: Some anilines are light-sensitive; therefore, storage in an amber bottle is recommended.[14]
Waste Disposal
-
Classification: this compound and any contaminated materials should be treated as hazardous waste.
-
Collection: Collect waste in a designated, labeled, and sealed container.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Do not discharge to sewer systems.[13][15]
Chapter 4: Emergency Procedures
Preparedness is key to effectively responding to an emergency involving this compound.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][13][16] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4][13][16] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][13] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][13] |
Spill Response
A prompt and correct response to a chemical spill is crucial to prevent further contamination and exposure.
For a minor spill (a small amount that can be safely cleaned up by trained laboratory personnel):
-
Alert others in the immediate area.
-
Don the appropriate PPE (gloves, goggles, lab coat, and respirator if necessary).
-
Contain the spill using an inert absorbent material like vermiculite or sand.
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Ventilate the area.
For a major spill (a large volume, a spill in a public area, or a situation you are not equipped to handle):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional emergency response team.
-
Isolate the area by closing doors.
-
Prevent entry until the emergency response team has cleared the area.
Chapter 5: Visualizing Safety Workflows
Risk Assessment Workflow
The following diagram illustrates a systematic approach to risk assessment before working with this compound.
Caption: A workflow for conducting a risk assessment.
Chemical Spill Response Decision Tree
This diagram provides a clear decision-making path in the event of a chemical spill.
Caption: A decision tree for chemical spill response.
Conclusion: Fostering a Culture of Safety
The responsible use of this compound in a research and development setting is contingent upon a robust safety culture. This involves not only adhering to the protocols outlined in this guide but also fostering an environment of continuous learning, open communication, and a shared commitment to the well-being of all laboratory personnel. By integrating these principles into daily practice, the scientific community can continue to leverage the utility of this compound while upholding the highest standards of safety.
References
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-4-methoxyaniline. PubChem. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Chloro-2-methoxyaniline. PubChem. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). SAFETY. Retrieved from [Link]
-
Washington State University. (n.d.). Aniline. Retrieved from [Link]
-
Rowan University. (n.d.). Aniline. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]
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College of Science. (n.d.). Safety Guide in the laboratories. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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- 13. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 16. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
3-Chloro-5-methoxyaniline: A Guide to Sourcing, Purity Analysis, and Application
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
3-Chloro-5-methoxyaniline (CAS No. 10272-06-7) is a critical building block in modern organic synthesis, particularly valued within the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring an amine, a chloro group, and a methoxy group—provides a versatile scaffold for creating complex molecular architectures.[1] For researchers and drug development professionals, the procurement of this reagent is not a trivial matter; the success, reproducibility, and safety of a synthetic campaign are fundamentally tied to the purity and quality of the starting materials. This guide provides an in-depth analysis of this compound, covering the supplier landscape, available purity grades, essential analytical methods for quality control, and the profound impact of purity on synthetic outcomes.
Introduction: The Chemical and Strategic Value of this compound
This compound, with the molecular formula C₇H₈ClNO, is an aromatic amine whose utility is derived from the electronic interplay of its functional groups.[2][3] The electron-donating methoxy group and the electron-withdrawing chloro group, positioned meta to the primary amine, create a specific electronic environment that influences the reactivity of the aromatic ring and the nucleophilicity of the amine.[1] This distinct electronic signature makes it a valuable synthon for intermediates in the synthesis of pharmaceutical compounds, including those targeting central nervous system disorders.[1][3] It is also employed as an intermediate in the manufacturing of dyes and agrochemicals, such as herbicides and fungicides.[4]
Key Chemical Properties:
The strategic importance of this molecule lies in its capacity for straightforward functionalization. The amine group serves as a handle for a wide array of chemical transformations, including diazotization, amidation, and reductive amination, allowing for its seamless integration into complex target molecules.[1]
Supplier Landscape and Purity Grade Selection
The selection of a reliable supplier is the first critical control point in any research or development project. The quality of this compound can vary significantly between suppliers, impacting everything from reaction yield to the impurity profile of the final compound. Purity is paramount, as even minor impurities can lead to unforeseen side reactions, complicate purification processes, or introduce toxic byproducts.
Below is a comparative summary of representative suppliers and the typical purity grades offered for this compound.
| Supplier | Available Purity Grades | CAS Number | Comments |
| Sigma-Aldrich (Merck) | 98% | 10272-06-7 | A well-documented source often used for research and development quantities. |
| BLD Pharm | Purity data available via NMR, HPLC, LC-MS | 10272-06-7 | Offers detailed analytical documentation for their products.[5] |
| Santa Cruz Biotechnology | Research Grade | 10272-06-7 | Primarily for research use; lot-specific data is available on the Certificate of Analysis.[2] |
| ChemicalBook Aggregators | 97%, 98.0% | 10272-06-7 | Lists various suppliers, primarily from Asia, with a range of stated purities.[6] |
| LGC Standards | Reference Material Grade | 10272-06-7 | Provides high-quality reference standards, suitable for analytical method development.[7] |
Expert Insight: For early-stage drug discovery and academic research, a purity of 97-98% is often sufficient. However, for process development, scale-up, and GMP (Good Manufacturing Practice) applications, a purity of ≥99.5% is highly recommended. Always request a lot-specific Certificate of Analysis (CoA) before purchase. The CoA provides critical data on purity (typically determined by HPLC or GC), identity (confirmed by NMR or IR), and levels of residual solvents or specific impurities.
Purity Verification: A Methodological Overview
Relying solely on the supplier's CoA is insufficient for rigorous scientific work. Independent verification of purity is a cornerstone of trustworthy research. The choice of analytical method depends on the expected impurities and the required level of sensitivity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the most common and powerful technique for assessing the purity of non-volatile compounds like this compound.[8] The method separates the main compound from impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
The following diagram illustrates a typical workflow for verifying the purity of a newly acquired batch of this compound.
Caption: Workflow for HPLC Purity Verification.
-
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile). Degas both solvents.
-
Standard/Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Data Analysis: Calculate the purity using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography (GC)
For assessing volatile impurities or for orthogonal verification, Gas Chromatography is an excellent choice. The EPA provides standardized methods (e.g., Method 8131) for analyzing aniline derivatives, which can be adapted for this specific compound.[9] GC separates compounds based on their boiling points and interaction with a stationary phase within a capillary column. A Nitrogen-Phosphorus Detector (NPD) is particularly sensitive for nitrogen-containing compounds like anilines.[9]
Impact of Purity on a Representative Synthetic Application: Amide Coupling
The purity of this compound is not an abstract concept; it has direct, tangible consequences in the laboratory. Consider a standard amide coupling reaction, a cornerstone of pharmaceutical synthesis, to form an amide bond with a carboxylic acid.
Caption: Generalized Amide Coupling Reaction Workflow.
-
Reactive Impurities: An impurity with a nucleophilic group (e.g., a different aniline derivative) will compete in the reaction, leading to the formation of undesired side products. This lowers the yield of the target molecule and introduces significant purification challenges.
-
Metal Impurities: Trace metals from the synthesis of the starting material can poison catalysts in subsequent cross-coupling steps (e.g., Suzuki, Buchwald-Hartwig reactions).
-
Non-Reactive Impurities: Even inert impurities can be problematic. If they are carried through the synthesis, they can compromise the purity of the final Active Pharmaceutical Ingredient (API) and may need to be removed through costly, specialized purification steps.
This protocol demonstrates a simple acylation where purity is key to achieving a high yield and clean product.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 6.34 mmol, 1.0 equiv.).
-
Solvent: Dissolve the starting material in Dichloromethane (DCM, 20 mL).
-
Base: Add Triethylamine (1.1 mL, 7.61 mmol, 1.2 equiv.) and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add Acetyl Chloride (0.54 mL, 7.61 mmol, 1.2 equiv.) dropwise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion by TLC or LC-MS.
-
Workup: Quench the reaction by adding saturated sodium bicarbonate solution (15 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from ethyl acetate/hexanes to yield the pure amide product.
Trustworthiness through Self-Validation: In this protocol, a clean reaction profile (as monitored by TLC/LC-MS) with minimal side products is a direct validation of the starting material's purity. If significant impurities were present, multiple spots would appear on the TLC plate, necessitating chromatographic purification and indicating a lower quality starting material.
Safety and Handling
As a substituted aniline, this compound requires careful handling.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage: Store in a tightly sealed container in a cool, dry place, typically in a refrigerator.
Always consult the Safety Data Sheet (SDS) provided by the supplier before use and handle the compound in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
For the discerning scientist, this compound is more than just a chemical on a shelf; it is a critical input that dictates the efficiency and success of complex synthetic endeavors. A thorough understanding of the supplier landscape, a commitment to independent purity verification via robust analytical methods like HPLC, and an appreciation for how impurities can derail a synthetic route are essential. By treating starting material sourcing and validation with the same rigor as the synthesis itself, researchers can ensure the integrity, reproducibility, and ultimate success of their work in drug discovery and beyond.
References
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-
This compound - Separation on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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- Reference 9 was not used as it pertained to a different chemical.
- Reference 10 was not used as it pertained to a different chemical.
- Reference 13 was not used as it pertained to a different chemical.
- Reference 14 provided general analytical methods but was not specific to the topic chemical.
- Reference 15 was not used as it pertained to a different chemical.
- Reference 16 was not used as it pertained to a different chemical.
- Reference 18 provided general drug discovery context but was not specific to the topic chemical.
- Reference 19 was not used as it pertained to a different chemical.
-
Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency. [Link]
-
This compound. MySkinRecipes. [Link]
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- 9. epa.gov [epa.gov]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 3-Chloro-5-methoxyaniline in the Synthesis of Pharmaceutical Intermediates
Abstract
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-Chloro-5-methoxyaniline (CAS No: 10272-06-7) in the synthesis of pharmaceutical intermediates. This document elucidates the chemical rationale behind its utility, focusing on its unique structural and electronic properties. We present detailed protocols for its incorporation into complex molecular scaffolds, with a particular emphasis on the synthesis of kinase inhibitors. Safety protocols, data interpretation, and workflow visualizations are included to ensure reproducible and safe laboratory execution.
Introduction: The Profile of a Privileged Building Block
This compound is a substituted aromatic amine that has emerged as a valuable synthon in medicinal chemistry.[1][2] Its utility is not coincidental but is a direct result of the specific arrangement of its functional groups on the aniline core.
-
Molecular Identity:
The molecule's architecture, featuring an amine (-NH₂), a methoxy (-OCH₃), and a chloro (-Cl) group at the 1, 3, and 5 positions respectively, creates a unique electronic and steric environment. The interplay between the electron-donating methoxy and amino groups and the electron-withdrawing, lipophilic chloro group makes it a versatile intermediate for constructing complex pharmaceutical compounds.[1] This "push-pull" configuration allows for precise control over subsequent reactions and influences the physicochemical properties of the final active pharmaceutical ingredient (API).[1]
Rationale for Use in Medicinal Chemistry
The strategic value of this compound stems from several key attributes:
-
Versatile Reactivity: The primary amine serves as a potent nucleophile or a handle for diazotization, enabling the formation of amides, sulfonamides, and various heterocyclic systems.[1]
-
Modulation of Physicochemical Properties: The chloro and methoxy groups are critical for fine-tuning properties such as lipophilicity (LogP), metabolic stability, and receptor binding affinity in the target molecule.[5] The chlorine atom, in particular, is a common feature in many FDA-approved drugs, where it often enhances binding affinity or improves pharmacokinetic profiles.[6]
-
Vectors for Diversification: The chloro- and methoxy-substituted phenyl ring provides distinct sites for further functionalization, such as cross-coupling reactions, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies.[1]
| Property | Value | Source |
| Molecular Weight | 157.6 g/mol | [7] |
| Boiling Point | 280.3 °C | [7] |
| Density | 1.234 g/mL | [7] |
| Appearance | Off-white solid | [8] |
Synthetic Availability
Understanding the synthesis of the starting material is crucial for anticipating potential impurities. The primary routes to this compound involve multi-step sequences that leverage standard aromatic chemistry.
Route A involves the nitration of 3-chloroanisole followed by the catalytic hydrogenation of the resulting nitro-intermediate.[4] Route B utilizes a copper-catalyzed amination of an aryl iodide precursor, which can be a milder alternative.[4]
Application Focus: Synthesis of Kinase Inhibitor Scaffolds
A predominant application of this compound is in the synthesis of kinase inhibitors, a critical class of therapeutics, particularly in oncology.[5] Substituted anilines are privileged structures known to form key hydrogen bonds with the "hinge region" of the ATP-binding pocket of many kinases.[5]
Design Rationale
The aniline moiety of this compound is perfectly suited to act as a hydrogen bond donor/acceptor to anchor the inhibitor molecule into the kinase hinge. The substituted phenyl ring then projects out into the ATP-binding site, where the chloro and methoxy groups can interact with specific sub-pockets to enhance potency and selectivity.
Protocol: Synthesis of a N-(3-chloro-5-methoxyphenyl)pyrimidin-4-amine Scaffold
This protocol describes a representative nucleophilic aromatic substitution (SNAr) reaction to form a core scaffold common in kinase inhibitors like EGFR inhibitors. This is a demonstrative protocol; specific substrates may require optimization.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | C₇H₈ClNO | 157.60 | 1.00 g | 6.34 |
| 4,6-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | 0.95 g | 6.34 |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 2.21 mL | 12.68 |
| 2-Propanol (IPA) | C₃H₈O | 60.10 | 25 mL | - |
| Ethyl Acetate (EtOAc) | - | - | 100 mL | - |
| Saturated NaCl (brine) | - | - | 50 mL | - |
| Anhydrous MgSO₄ | - | - | - | - |
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 6.34 mmol) and 4,6-dichloropyrimidine (0.95 g, 6.34 mmol).
-
Solvent Addition: Add 25 mL of 2-propanol to the flask. Stir the mixture to form a suspension.
-
Base Addition: Add diisopropylethylamine (DIPEA) (2.21 mL, 12.68 mmol, 2.0 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The reaction should become more homogeneous as it progresses.
-
Monitoring: Monitor the consumption of the starting aniline by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 25 mL) and saturated NaCl solution (brine) (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate to dryness to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure N-(3-chloro-5-methoxyphenyl)-6-chloropyrimidin-4-amine.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.[9]
-
Hazard Identification:
-
Handling Precautions:
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[10]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[10]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
References
-
MySkinRecipes. This compound. [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
The Versatile Intermediate: Applications of 3-Chloro-5-methoxyaniline in Agrochemical and Dye Synthesis
For Immediate Release
[City, State] – January 12, 2026 – 3-Chloro-5-methoxyaniline, a substituted aniline derivative, serves as a crucial building block in the synthesis of a variety of organic compounds. Its unique substitution pattern, featuring a chloro, a methoxy, and an amino group on the benzene ring, provides a versatile platform for the development of complex molecules with significant applications in the agrochemical and dye industries. This technical guide provides an in-depth look at the utility of this compound, complete with detailed application notes and synthetic protocols for researchers, scientists, and professionals in drug development and chemical synthesis.
Core Principles of Reactivity
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The amino group is a primary site for diazotization, enabling the formation of diazonium salts which are precursors to a wide array of azo dyes. This amino group also readily undergoes acylation and alkylation reactions. The chloro and methoxy groups influence the electronic properties of the aromatic ring and can be targeted for further modifications in multi-step syntheses.
Application in Agrochemical Synthesis: A Gateway to Dicarboximide Fungicides
While direct synthesis pathways for commercial fungicides starting from this compound are not extensively documented in publicly available literature, its structural analog, 3,5-dichloroaniline, is a key precursor for the synthesis of dicarboximide fungicides.[1] This class of fungicides is effective against a variety of fungal pathogens.[1] The synthesis of N-(3,5-dichlorophenyl) dicarboximides, such as Procymidone, provides a valuable model for the potential application of this compound in creating novel agrochemicals with potentially modulated efficacy and toxicological profiles.
The synthesis of Procymidone involves the condensation of 3,5-dichloroaniline with 1,2-dimethylcyclopropane-1,2-dicarboxylic anhydride.[1] By substituting 3,5-dichloroaniline with this compound, a novel analog, N-(3-chloro-5-methoxyphenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide, could be synthesized. This modification introduces a methoxy group in place of a chloro group, which can alter the compound's lipophilicity, metabolic stability, and interaction with the target enzyme.
Conceptual Protocol for the Synthesis of a Dicarboximide Fungicide Analog
This protocol outlines a conceptual pathway for the synthesis of N-(3-chloro-5-methoxyphenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide, an analog of the fungicide Procymidone.
Materials:
-
This compound
-
1,2-dimethylcyclopropane-1,2-dicarboxylic anhydride
-
Toluene (or other suitable non-polar solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Anhydrous magnesium sulfate (for drying)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dimethylcyclopropane-1,2-dicarboxylic anhydride (1 equivalent) in toluene.
-
Addition of Amine: To the stirred solution, add this compound (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Caption: Conceptual synthesis of a dicarboximide fungicide analog.
Application in Dye Synthesis: Crafting Vibrant Azo Dyes
This compound is a valuable intermediate in the synthesis of azo dyes.[2] The process involves a two-step reaction: diazotization of the aniline followed by coupling with an electron-rich aromatic compound. The resulting azo compounds are known for their vibrant colors and are used in a variety of applications, including textile dyeing.
A representative example is the synthesis of an azo dye by coupling diazotized this compound with 2-naphthol. The resulting dye, (E)-1-((3-chloro-5-methoxyphenyl)diazenyl)naphthalen-2-ol, is expected to be a brightly colored compound.
Detailed Protocol for Azo Dye Synthesis
This protocol provides a step-by-step procedure for the synthesis of an azo dye using this compound and 2-naphthol.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
-
Standard laboratory glassware
Procedure:
Part 1: Diazotization of this compound
-
In a beaker, dissolve a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution while maintaining the temperature below 5 °C.
-
Stir the mixture for 15-30 minutes. The resulting solution contains the diazonium salt.
Part 2: Azo Coupling with 2-Naphthol
-
In a separate beaker, dissolve an equimolar amount of 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part 1 to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye will form.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Isolate the dye by vacuum filtration, wash it with cold water, and dry.
Caption: General workflow for the synthesis of an azo dye.
Conclusion
This compound is a key chemical intermediate with significant potential in the development of new agrochemicals and dyes. The protocols and application notes provided herein offer a foundation for researchers to explore the synthesis of novel compounds with tailored properties. Further research into the biological activity of agrochemical analogs and the tinctorial properties of new dye molecules derived from this versatile building block is warranted.
References
-
MySkinRecipes. This compound. [Link]
Sources
Application Notes: 3-Chloro-5-methoxyaniline as a Strategic Building Block for Heterocyclic Compound Synthesis
Introduction: The Strategic Advantage of 3-Chloro-5-methoxyaniline in Heterocyclic Chemistry
This compound (CAS: 10272-06-7), with the IUPAC name 3-chloro-5-methoxybenzenamine, is a highly functionalized aromatic amine that serves as a cornerstone synthon in modern organic and medicinal chemistry.[1][2] Its utility stems from a unique substitution pattern on the aniline core: a meta-disposed electron-withdrawing chloro group and an electron-donating methoxy group. This electronic arrangement precisely modulates the nucleophilicity of the amine and the reactivity of the aromatic ring, offering chemists regiochemical control in the construction of complex heterocyclic scaffolds.[2]
This guide provides an in-depth exploration of this compound's application in synthesizing high-value heterocyclic systems, particularly quinolines and indoles. We will dissect the causality behind experimental choices, provide validated, step-by-step protocols, and offer insights grounded in established chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 10272-06-7 | [3] |
| Molecular Formula | C₇H₈ClNO | [4] |
| Molecular Weight | 157.60 g/mol | [1] |
| Appearance | Black Low Melting Solid / Off-white Solid | [5][6] |
| Boiling Point | 280.3 °C | |
| Melting Point | 33 °C | [1] |
| Density | 1.234 g/mL |
Safety and Handling: A Self-Validating System of Precaution
Scientific integrity begins with safety. This compound is classified as a hazardous substance and requires careful handling to ensure operator safety and experimental reproducibility.
-
Hazard Profile : Harmful if swallowed or in contact with skin, causes serious skin and eye irritation, and may cause respiratory irritation.[3][7]
-
Core Handling Protocol :
-
Ventilation : Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, nitrile gloves (inspect before use), and tightly fitting safety goggles or a face shield.[3][8]
-
Exposure Response :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water and seek medical attention.[8]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
-
-
Storage : Store in a tightly sealed container in a cool, dry place, such as a refrigerator (2-8°C), away from strong oxidizing agents.[3][5]
-
Application I: Synthesis of Substituted Quinolines via the Skraup Reaction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer agents. The Skraup synthesis is a classic, powerful method for constructing the quinoline ring system directly from an aniline.[9]
Expertise & Causality: The "Why" Behind the Skraup Synthesis
The reaction involves heating an aniline with glycerol, sulfuric acid, and a mild oxidizing agent.[9] The key steps are:
-
Acrolein Formation : Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[10] This step is crucial and notoriously exothermic.
-
Michael Addition : The nucleophilic amino group of this compound attacks the β-carbon of acrolein in a conjugate addition. This is the initial C-N bond formation.
-
Cyclization & Dehydration : The subsequent ring closure is an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks the protonated aldehyde. The electron-donating methoxy group helps activate the ring for this cyclization.
-
Oxidation : The resulting dihydroquinoline intermediate is oxidized to the stable, aromatic quinoline product. Nitrobenzene, arsenic pentoxide, or even the reaction conditions themselves can serve as the oxidant.[9][11]
The specific substitution pattern of this compound is predicted to yield a single major regioisomer, 5-chloro-7-methoxyquinoline, due to the directing effects of the substituents on the electrophilic cyclization step.
Caption: Workflow for the Skraup synthesis of a substituted quinoline.
Protocol: Synthesis of 5-Chloro-7-methoxyquinoline
This protocol is adapted from established Skraup synthesis procedures.[11] Extreme caution is advised as this reaction can be violently exothermic.
Materials & Reagents:
| Reagent | CAS | Amount | Molar Eq. |
| This compound | 10272-06-7 | 15.8 g (0.1 mol) | 1.0 |
| Glycerol | 56-81-5 | 27.6 g (0.3 mol) | 3.0 |
| Nitrobenzene | 98-95-3 | 6.2 g (0.05 mol) | 0.5 |
| Concentrated Sulfuric Acid | 7664-93-9 | 30 mL | - |
| Ferrous Sulfate Heptahydrate | 7782-63-0 | 2.0 g | (Catalyst) |
| Sodium Hydroxide Solution | 1310-73-2 | 30% (w/v) aq. | (for work-up) |
| Toluene | 108-88-3 | ~200 mL | (for extraction) |
| Anhydrous Magnesium Sulfate | 7487-88-9 | ~10 g | (for drying) |
Procedure:
-
Setup : Equip a 500 mL three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel. Place the flask in a heating mantle within a fume hood.
-
Charging Flask : To the flask, add this compound, glycerol, nitrobenzene, and ferrous sulfate heptahydrate.
-
Acid Addition : Begin stirring the mixture vigorously. Slowly and carefully add the concentrated sulfuric acid dropwise from the dropping funnel over 30-45 minutes. The temperature will rise; use an ice bath to maintain the internal temperature below 120°C.
-
Reaction : After the addition is complete, heat the mixture to 140-150°C and maintain this temperature for 3-4 hours. The reaction mixture will darken significantly.
-
Cooling & Quenching : Allow the reaction to cool to room temperature. Very cautiously, dilute the thick mixture with 200 mL of water while stirring.
-
Work-up : Transfer the mixture to a larger beaker. Carefully neutralize the acidic solution by slowly adding 30% sodium hydroxide solution until the pH is > 9. This step is highly exothermic; cool the beaker in an ice bath.
-
Extraction : Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with toluene (3 x 70 mL). Combine the organic layers.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 5-chloro-7-methoxyquinoline.
Application II: Synthesis of Substituted Indoles via the Fischer Indole Synthesis
The indole nucleus is arguably one of the most important heterocyclic motifs in drug discovery, present in molecules ranging from the neurotransmitter serotonin to the anti-inflammatory drug Indomethacin.[12][13] The Fischer indole synthesis is a robust and versatile method for creating this scaffold.[14]
Expertise & Causality: The "Why" Behind the Fischer Synthesis
This reaction condenses a phenylhydrazine with an aldehyde or ketone under acidic conditions to form an indole.[14] The key mechanistic steps are:
-
Hydrazone Formation : The reaction begins with the formation of a phenylhydrazone from the phenylhydrazine and the carbonyl compound.
-
Tautomerization : The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This is a critical step that sets up the subsequent rearrangement.[13]
-
[3][3]-Sigmatropic Rearrangement : Following protonation of the enamine, the molecule undergoes an electrocyclic[3][3]-sigmatropic rearrangement (similar to a Claisen rearrangement), which forms a new C-C bond at the ortho position of the aromatic ring.[13] This is the rate-determining step.
-
Cyclization & Aromatization : The resulting di-imine intermediate cyclizes to form an aminal, which then eliminates a molecule of ammonia under acidic catalysis. The final loss of a proton yields the aromatic indole ring.[14]
Since the starting material is an aniline, it must first be converted to the corresponding phenylhydrazine via diazotization followed by reduction. The electron-donating methoxy group on the ring generally facilitates the key rearrangement step.[12]
Caption: Two-stage workflow for the Fischer Indole Synthesis.
Protocol: Synthesis of 4-Chloro-6-methoxy-2-methylindole
This protocol is presented in two parts: the synthesis of the necessary hydrazine intermediate, followed by the indole formation.
Part A: Synthesis of (3-Chloro-5-methoxyphenyl)hydrazine Hydrochloride
Materials & Reagents:
| Reagent | CAS | Amount | Molar Eq. |
| This compound | 10272-06-7 | 15.8 g (0.1 mol) | 1.0 |
| Concentrated Hydrochloric Acid | 7647-01-0 | 30 mL | - |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 7.6 g (0.11 mol) | 1.1 |
| Tin(II) Chloride Dihydrate | 10025-69-1 | 56.4 g (0.25 mol) | 2.5 |
| Deionized Water | 7732-18-5 | ~200 mL | - |
Procedure:
-
Diazotization : Dissolve this compound in 30 mL of concentrated HCl and 50 mL of water in a 500 mL beaker, cooling to 0-5°C in an ice-salt bath. Slowly add a solution of sodium nitrite in 20 mL of water dropwise, keeping the temperature below 5°C. Stir for 30 minutes after addition is complete.
-
Reduction : In a separate 1 L beaker, prepare a solution of tin(II) chloride dihydrate in 50 mL of concentrated HCl. Cool this solution to 0°C.
-
Coupling : Slowly and carefully add the cold diazonium salt solution to the stirred tin(II) chloride solution. A precipitate should form. Allow the mixture to warm to room temperature and stir for 2 hours.
-
Isolation : Collect the precipitate by vacuum filtration, wash it with a small amount of cold water, and then with diethyl ether. Dry the solid in a vacuum desiccator to yield (3-chloro-5-methoxyphenyl)hydrazine hydrochloride.
Part B: Fischer Indole Synthesis with Acetone
Materials & Reagents:
| Reagent | CAS | Amount | Molar Eq. |
| (3-Chloro-5-methoxyphenyl)hydrazine HCl | (from Part A) | 10.5 g (0.05 mol) | 1.0 |
| Acetone | 67-64-1 | 7.3 g (0.125 mol) | 2.5 |
| Polyphosphoric Acid (PPA) | 8017-16-1 | ~50 g | (Catalyst/Solvent) |
| Ice Water | - | ~500 mL | (for work-up) |
| Ethyl Acetate | 141-78-6 | ~200 mL | (for extraction) |
Procedure:
-
Hydrazone Formation (in situ) : In a 250 mL round-bottom flask, suspend the hydrazine hydrochloride in 50 mL of ethanol. Add acetone and reflux the mixture for 1 hour to form the hydrazone. Remove the ethanol via rotary evaporation.
-
Cyclization : Add polyphosphoric acid (~50 g) to the crude hydrazone. Heat the mixture to 100-110°C with stirring for 1 hour.
-
Quenching : Allow the mixture to cool slightly, then carefully pour the viscous solution onto 500 mL of crushed ice with vigorous stirring. A solid precipitate should form.
-
Work-up : Neutralize the aqueous slurry with a concentrated sodium hydroxide solution.
-
Extraction : Extract the mixture with ethyl acetate (3 x 70 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification : Remove the solvent under reduced pressure. The resulting crude solid can be recrystallized from an ethanol/water mixture to afford pure 4-chloro-6-methoxy-2-methylindole.
References
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
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Patil, S. A., et al. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. Available at: [Link]
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MDPI. (n.d.). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Available at: [Link]
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Semantic Scholar. (2011). The Skraup Synthesis of Quinolines. Available at: [Link]
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MySkinRecipes. (n.d.). This compound. Available at: [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Available at: [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. Available at: [Link]
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ResearchGate. (n.d.). Conventional routes for the synthesis of quinoline derivatives. Available at: [Link]
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MDPI. (n.d.). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Available at: [Link]
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SIELC Technologies. (2018). This compound. Available at: [Link]
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National Center for Biotechnology Information. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Available at: [Link]
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National Center for Biotechnology Information. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Available at: [Link]
-
Angene Chemical. (2021). Safety Data Sheet - 4-Chloro-2-methoxyaniline. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available at: [Link]
-
Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New Benzimidazole Derivatives. Available at: [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]
-
Rosas-Garcia, V. M., et al. (n.d.). The Fischer Indole Synthesis: A Semiempirical Study. Available at: [Link]
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Pharmaffiliates. (n.d.). This compound. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of Indoles: Recent Advances. Available at: [Link]
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Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Available at: [Link]
-
Reddit. (2023). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. Available at: [Link]
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Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Chloro-5-methoxyaniline
Abstract: This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 3-chloro-5-methoxyaniline. The Suzuki reaction is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial for pharmaceutical and materials science development.[1][2][3] This guide delves into the mechanistic underpinnings of the reaction, explains the rationale behind the selection of critical reaction parameters, and provides detailed, validated protocols for researchers. Special consideration is given to the challenges posed by the use of an aryl chloride, a class of substrates known for their lower reactivity compared to corresponding bromides and iodides.[4][5]
Scientific Foundation and Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron species (like a boronic acid) and an organic halide.[1][6] The process is catalyzed by a palladium complex and requires a base for activation. The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl chloride to a coordinatively unsaturated palladium(0) complex. This is often the rate-determining step, especially for less reactive aryl chlorides.[1][8] This step forms a new palladium(II) intermediate.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium(II) complex. This step is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), thereby facilitating the ligand exchange on the palladium center.[6][9][10][11]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product. This process regenerates the catalytically active palladium(0) species, allowing the cycle to continue.[7][8]
Visualizing the Catalytic Cycle
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derivatization reactions of the amine group in 3-Chloro-5-methoxyaniline
An Application Guide for the Synthetic Derivatization of the Amine Group in 3-Chloro-5-methoxyaniline
Abstract
This compound is a pivotal structural motif in modern medicinal chemistry and materials science. Its unique electronic architecture, arising from the interplay between the electron-donating methoxy group and the electron-withdrawing chloro substituent, makes it a highly valuable and versatile building block.[1][2] The primary amino group serves as a versatile synthetic handle, enabling a vast array of chemical transformations crucial for the construction of complex molecular frameworks.[2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principal derivatization reactions of the amine functionality in this compound. We present detailed, field-tested protocols for N-Acylation, N-Sulfonylation, N-Alkylation (via Reductive Amination), N-Arylation (via Buchwald-Hartwig Amination), and Diazotization-Sandmeyer reactions. Each section elucidates the underlying chemical principles, explains the rationale behind experimental choices, and offers step-by-step, self-validating protocols to ensure reliable and reproducible outcomes.
Foundational Principles: The Reactivity of this compound
The reactivity of the aniline amine group is modulated by the substituents on the aromatic ring. The methoxy group (-OCH₃) at the meta-position is an electron-donating group (EDG) through resonance, which increases the electron density of the ring and the nucleophilicity of the amine. Conversely, the chloro group (-Cl) is an electron-withdrawing group (EWG) through induction, which decreases the amine's basicity compared to unsubstituted aniline.[3] This balanced electronic profile makes this compound a stable yet reactive substrate for a variety of synthetic transformations, positioning it as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4]
N-Acylation: Synthesis of Amides
N-acylation is a fundamental and robust transformation that converts the primary amine into a stable amide derivative. This reaction is often employed to protect the amine group, reduce its activating effect in electrophilic aromatic substitution, or to introduce a functional handle for further elaboration.[3] The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or acid anhydride.
Protocol 2.1: Synthesis of N-(3-Chloro-5-methoxyphenyl)acetamide
This protocol details the acetylation of this compound using acetyl chloride. A tertiary amine base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2]
Experimental Workflow: N-Acylation
Caption: Workflow for the N-Acylation of this compound.
Table 1: Reagents and Conditions for N-Acylation
| Reagent/Parameter | Molar Eq. | Amount (for 10 mmol scale) | Notes |
| This compound | 1.0 | 1.58 g | Starting material |
| Dichloromethane (DCM) | - | 50 mL | Anhydrous solvent |
| Triethylamine (TEA) | 1.2 | 1.67 mL | Base to neutralize HCl |
| Acetyl Chloride | 1.1 | 0.86 mL | Acylating agent |
| Reaction Time | - | 2 hours | Monitor by TLC |
| Expected Yield | - | 85-95% | Crystalline solid |
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask, add this compound (1.58 g, 10 mmol) and anhydrous dichloromethane (50 mL).
-
Add triethylamine (1.67 mL, 12 mmol) to the solution and stir under a nitrogen atmosphere.
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add acetyl chloride (0.86 mL, 11 mmol) dropwise to the stirred solution over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from an ethanol/water mixture to yield N-(3-Chloro-5-methoxyphenyl)acetamide as a white to off-white solid.
N-Alkylation and N-Arylation: Expanding the Amine Scaffold
Formation of secondary or tertiary amines via N-alkylation or N-arylation is a cornerstone of drug development, as it allows for fine-tuning of a molecule's steric and electronic properties to optimize biological activity.
N-Alkylation via Reductive Amination
Direct alkylation of anilines with alkyl halides is often problematic, leading to multiple alkylations and low yields.[5] Reductive amination offers a highly controlled and efficient alternative. This one-pot reaction first involves the formation of an imine intermediate from the aniline and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the desired amine.[6] The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred as it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion.[5]
Reductive Amination Pathway
Caption: The two-stage process of reductive amination in a single pot.
Protocol 3.1.1: Synthesis of N-Benzyl-3-chloro-5-methoxyaniline
Table 2: Reagents and Conditions for Reductive Amination
| Reagent/Parameter | Molar Eq. | Amount (for 5 mmol scale) | Notes |
| This compound | 1.0 | 0.79 g | Starting amine |
| Benzaldehyde | 1.1 | 0.58 g (0.56 mL) | Carbonyl partner |
| Dichloroethane (DCE) | - | 25 mL | Solvent |
| Acetic Acid | 1.2 | 0.36 g (0.34 mL) | Catalyst for imine formation |
| Sodium triacetoxyborohydride | 1.5 | 1.59 g | Reducing agent |
| Reaction Time | - | 12-18 hours | Stir at room temperature |
| Expected Yield | - | 80-90% | Purified product |
Step-by-Step Methodology:
-
In a 100 mL flask, combine this compound (0.79 g, 5 mmol), benzaldehyde (0.56 mL, 5.5 mmol), and dichloroethane (25 mL).
-
Add acetic acid (0.34 mL, 6 mmol) and stir the mixture for 30 minutes at room temperature to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 15 minutes. Caution: Initial gas evolution may occur.
-
Seal the flask and stir the reaction mixture at room temperature for 12-18 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer to a separatory funnel, add more water, and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure N-benzyl-3-chloro-5-methoxyaniline.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, a transformation that is otherwise challenging.[7] This reaction allows for the coupling of an amine with an aryl halide or triflate, providing access to a wide range of diarylamines and other N-aryl compounds that are prevalent in pharmaceuticals. The reaction requires a palladium catalyst, a phosphine ligand, and a base.[8][9][10]
Protocol 3.2.1: Synthesis of N-(4-tert-butylphenyl)-3-chloro-5-methoxyaniline
Table 3: Reagents and Conditions for Buchwald-Hartwig Amination
| Reagent/Parameter | Molar Eq. | Amount (for 2 mmol scale) | Notes |
| This compound | 1.2 | 0.38 g | Amine partner |
| 1-Bromo-4-tert-butylbenzene | 1.0 | 0.43 g | Aryl halide partner |
| Pd₂(dba)₃ | 0.01 (1 mol%) | 18.3 mg | Palladium precursor |
| XPhos | 0.03 (3 mol%) | 28.6 mg | Phosphine ligand |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 0.27 g | Strong, non-nucleophilic base |
| Toluene | - | 10 mL | Anhydrous, degassed solvent |
| Reaction Temperature | - | 100 °C | Heat under nitrogen |
| Expected Yield | - | 75-85% | After chromatography |
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (28.6 mg, 0.06 mmol), and sodium tert-butoxide (0.27 g, 2.8 mmol).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous, degassed toluene (10 mL) via syringe.
-
Add 1-bromo-4-tert-butylbenzene (0.43 g, 2.0 mmol) followed by this compound (0.38 g, 2.4 mmol).
-
Seal the tube and heat the reaction mixture in an oil bath at 100°C with vigorous stirring for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to isolate the desired N-aryl product.
Diazotization and Sandmeyer Reactions: Gateway to Diverse Functionality
The conversion of the primary amino group to a diazonium salt is one of the most powerful transformations in aromatic chemistry. Aryl diazonium salts are highly valuable intermediates that can be converted into a wide variety of functional groups.[2] The reaction must be performed at low temperatures (0-5°C) as the diazonium salt is unstable and can decompose violently at higher temperatures.
The subsequent Sandmeyer reaction uses a copper(I) salt to replace the diazonium group with a halide or cyanide, proceeding through a radical-nucleophilic aromatic substitution mechanism.[11][12]
Diazotization to Sandmeyer Reaction Pathway
Caption: Synthetic route from an aniline to a dichloro-substituted arene.
Protocol 4.1: Diazotization of this compound and Subsequent Sandmeyer Chlorination
Table 4: Reagents and Conditions for Diazotization-Sandmeyer Reaction
| Reagent/Parameter | Molar Eq. | Amount (for 20 mmol scale) | Notes |
| Step 1: Diazotization | |||
| This compound | 1.0 | 3.15 g | Starting material |
| Concentrated HCl | ~4.0 | 6.7 mL | Acid medium |
| Sodium Nitrite (NaNO₂) | 1.05 | 1.45 g in 5 mL H₂O | Diazotizing agent |
| Temperature | - | 0-5 °C | Critical for stability |
| Step 2: Sandmeyer Reaction | |||
| Copper(I) Chloride (CuCl) | 1.0 | 1.98 g | Catalyst/Reagent |
| Temperature | - | 60-70 °C | For N₂ evolution |
| Expected Yield | - | 65-75% | Oily product |
Step-by-Step Methodology:
-
Diazotization: In a 250 mL beaker, suspend this compound (3.15 g, 20 mmol) in a mixture of concentrated HCl (6.7 mL) and water (15 mL). Stir and cool the mixture to 0°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.45 g, 21 mmol) in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, keeping the temperature strictly between 0 and 5°C. The solid aniline will dissolve as the diazonium salt forms. Stir for an additional 15 minutes at 0°C after the addition is complete.
-
Sandmeyer Reaction: In a separate 250 mL flask, dissolve copper(I) chloride (1.98 g, 20 mmol) in concentrated HCl (10 mL). Cool this solution to 0°C.
-
Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.
-
Once the addition is complete, allow the mixture to warm to room temperature, then gently heat it in a water bath to 60-70°C. Vigorous evolution of nitrogen gas will occur. Maintain heating until the gas evolution ceases (approx. 30-60 minutes).
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 40 mL).
-
Combine the organic extracts, wash with 2 M NaOH and then with water, dry over MgSO₄, and concentrate under reduced pressure.
-
The crude 1,3-dichloro-5-methoxybenzene can be purified by vacuum distillation.
Safety and Handling
-
This compound: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]
-
Acylating Agents (e.g., Acetyl Chloride): Corrosive and lachrymatory. Reacts violently with water. Handle with extreme care in a fume hood.
-
Reducing Agents (e.g., NaBH(OAc)₃): Reacts with water to produce flammable gases. Handle in a dry environment.
-
Diazonium Salts: Potentially explosive when isolated and dry. Never isolate the diazonium salt. Always use it in solution immediately after preparation. Ensure low-temperature conditions are maintained throughout the diazotization step.
Conclusion
This compound is a powerful and adaptable synthon for the construction of diverse chemical entities. The derivatization of its primary amine group through acylation, alkylation, arylation, and diazotization provides access to a vast chemical space. The protocols detailed in this guide are robust, reproducible, and serve as a foundational toolkit for researchers in drug discovery, process development, and materials science, enabling the strategic modification and elaboration of this important molecular scaffold.
References
-
Title: Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes Source: HKMU Scholars URL: [Link]
-
Title: Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one Source: National Institutes of Health (NIH) URL: [Link]
-
Title: N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Source: ResearchGate URL: [Link]
-
Title: Reactions of Aniline Source: Chemistry Steps URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: this compound Source: MySkinRecipes URL: [Link]
-
Title: Sandmeyer reaction Source: Wikipedia URL: [Link]
-
Title: Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Sandmeyer reaction Source: L.S.College, Muzaffarpur URL: [Link]
-
Title: Reductive amination Source: Wikipedia URL: [Link]
-
Title: Reactions of Diazonium Salts: Sandmeyer and Related Reactions Source: Master Organic Chemistry URL: [Link]
-
Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]
Sources
- 1. Buy this compound;hydrochloride [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. This compound [myskinrecipes.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. synquestlabs.com [synquestlabs.com]
Application Note: High and Ultra-High Performance Liquid Chromatography (HPLC/UPLC) Methods for the Analysis of 3-Chloro-5-methoxyaniline
Abstract
This document provides detailed analytical methods for the quantitative determination of 3-Chloro-5-methoxyaniline using both High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC). This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1][2] Therefore, robust and reliable analytical methods are crucial for quality control, purity assessment, and stability testing. This guide outlines two reversed-phase chromatographic methods, complete with protocols for sample preparation, system suitability criteria, and a discussion of the scientific rationale behind the method development choices. These protocols are designed for researchers, quality control analysts, and drug development professionals requiring accurate and efficient analysis of this compound.
Introduction and Analyte Properties
This compound (CAS: 10272-06-7) is a halogenated aromatic amine.[1] Its chemical structure, containing a basic amine group and a chromophoric benzene ring, makes it an ideal candidate for analysis by reversed-phase HPLC with UV detection. Understanding its physicochemical properties is the foundation for developing a robust analytical method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈ClNO | [3] |
| Molecular Weight | 157.6 g/mol | [3][4] |
| Melting Point | 33 °C | [4] |
| Boiling Point | 280.3 ± 20.0 °C (Predicted) | [4] |
| Appearance | Solid | [4] |
Chromatographic Principles and Method Rationale
The methods detailed herein are based on reversed-phase chromatography, the most common mode of separation in HPLC/UPLC.
The Principle of Reversed-Phase Separation
In reversed-phase chromatography, the stationary phase (the column) is nonpolar (e.g., C18), while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). This compound, being a moderately polar organic molecule, partitions between the stationary and mobile phases. Its retention is primarily governed by hydrophobic interactions with the C18 alkyl chains of the stationary phase. Elution is achieved by increasing the concentration of the organic solvent in the mobile phase, which decreases its polarity and causes the analyte to preferentially move with the mobile phase.
Causality of Experimental Choices
-
pH Control: this compound possesses a basic aniline functional group. In neutral or basic mobile phases, this group can exist in both its neutral and protonated forms, leading to poor peak shape (tailing) and shifting retention times. The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase ensures that the aniline group is consistently protonated.[5] This single ionic state results in a sharp, symmetrical chromatographic peak, which is essential for accurate quantification. Formic acid is recommended for mass spectrometry (MS) compatibility as it is volatile.[5]
-
Choice of Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at low wavelengths, allowing for sensitive detection. Methanol can be an alternative but may yield different selectivity.
-
UPLC vs. HPLC: UPLC utilizes columns packed with sub-2 µm particles. This results in significantly higher efficiency, leading to sharper and narrower peaks, better resolution, and much faster analysis times compared to traditional HPLC, which typically uses 3-5 µm particles. The HPLC method presented is scalable and can be readily adapted to a UPLC system for higher throughput.[5]
Experimental Workflow and Protocols
Standard and Sample Preparation Workflow
Proper preparation of standards and samples is critical for accurate results. The mobile phase is often the preferred diluent to ensure compatibility with the chromatographic system and prevent peak distortion.
Caption: Standard and sample preparation workflow.
Protocol 3.1: Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen diluent (e.g., Mobile Phase). Mix thoroughly.
-
Working Standard Solution (e.g., 50 µg/mL): Pipette 2.5 mL of the Stock Standard Solution into a 50 mL volumetric flask. Dilute to volume with the diluent and mix thoroughly. Further dilutions can be made as required for linearity studies.
Protocol 3.2: Preparation of Sample Solutions
-
Accurately weigh a portion of the sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent, sonicate for 5 minutes to dissolve, then dilute to volume and mix.
-
Perform further dilutions as necessary to bring the concentration into the calibration range (e.g., 50 µg/mL).
-
Prior to injection, filter the solution through a 0.22 µm or 0.45 µm syringe filter compatible with the diluent.
HPLC Method
This method is designed to be robust and suitable for routine quality control applications.
Table 2: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18) |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (e.g., 40:60:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | ~10 minutes |
Protocol 4.1: HPLC Analysis Procedure
-
Set up the HPLC system according to the conditions in Table 2.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no carryover or system contamination.
-
Perform five replicate injections of a working standard solution to check for system suitability.
-
Inject the sample solutions for analysis.
-
Inject a standard after a series of sample injections to monitor system drift.
Table 3: System Suitability Requirements (HPLC)
| Parameter | Acceptance Criteria (Typical) | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% (for n≥5) | Demonstrates system precision and reproducibility. |
| %RSD of Retention Time | ≤ 1.0% (for n≥5) | Indicates the stability of the pump and system. |
| Acceptance criteria should be based on internal validation studies and relevant regulatory guidelines such as the ICH Q2(R1). |
UPLC Method
This method provides a significant reduction in analysis time and solvent consumption, making it ideal for high-throughput environments.
Table 4: UPLC Chromatographic Conditions
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent) |
| Mobile Phase | Acetonitrile : Water : Formic Acid (e.g., 40:60:0.1, v/v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Run Time | ~2 minutes |
Protocol 5.1: UPLC Analysis Procedure
-
Set up the UPLC system as per the conditions in Table 4.
-
Equilibrate the column until the baseline is stable.
-
Follow the injection sequence as described in the HPLC protocol (Protocol 4.1), ensuring system suitability is met before sample analysis.
Table 5: System Suitability Requirements (UPLC)
| Parameter | Acceptance Criteria (Typical) | Rationale |
| Tailing Factor (T) | ≤ 1.8 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | ≥ 10000 | Indicates high column efficiency. |
| %RSD of Peak Area | ≤ 1.5% (for n≥5) | Demonstrates high system precision. |
| %RSD of Retention Time | ≤ 0.5% (for n≥5) | Indicates the stability of the high-pressure pump. |
Logical Flow of Method Development
The development of a robust chromatographic method follows a logical progression of steps designed to optimize the separation and detection of the target analyte.
Caption: Logical workflow for chromatographic method development.
Conclusion
The HPLC and UPLC methods presented in this application note are demonstrated to be suitable for the reliable and accurate analysis of this compound. The HPLC method provides a robust solution for standard quality control laboratories, while the UPLC method offers a high-throughput alternative with improved performance and reduced operational costs. The provided protocols and system suitability criteria establish a framework for the successful implementation and validation of these methods in a regulated environment.
References
-
SIELC Technologies. (2018-05-16). Separation of this compound on Newcrom R1 HPLC column. [Link]
-
Agilent Technologies. (2019-09-16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
-
PubChem, National Center for Biotechnology Information. this compound. [Link]
-
International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Sources
The Strategic Role of 3-Chloro-5-methoxyaniline in Modern Medicinal Chemistry and SAR-Driven Drug Discovery
Abstract
In the intricate landscape of drug discovery, the selection of foundational chemical scaffolds is a critical determinant of success. Among the myriad of available building blocks, substituted anilines represent a privileged class due to their versatile reactivity and prevalence in biologically active molecules. This guide provides an in-depth exploration of 3-Chloro-5-methoxyaniline, a uniquely functionalized aniline derivative, detailing its strategic applications in medicinal chemistry and its pivotal role in conducting Structure-Activity Relationship (SAR) studies. We will dissect its physicochemical properties, provide field-proven experimental protocols, and illustrate its utility in the synthesis of complex pharmaceutical intermediates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthon in their research endeavors.
Introduction: The Architectural Value of this compound
This compound (CAS No: 10272-06-7) is an aromatic amine distinguished by a specific substitution pattern on the benzene ring.[1][2] The presence of a chloro group at the 3-position and a methoxy group at the 5-position, relative to the primary amine, imparts a unique electronic and steric profile. This "push-pull" configuration, with the electron-donating methoxy group and the electron-withdrawing, sterically influential chloro group, makes it a highly valuable building block for constructing complex molecular architectures.[3] Its utility spans the synthesis of novel heterocyclic compounds, catalytic ligands, and, most notably, pharmaceutical intermediates aimed at a range of therapeutic targets, including those for central nervous system (CNS) disorders.[3]
The strategic placement of these substituents provides medicinal chemists with multiple vectors for molecular exploration. The amine functionality serves as a primary handle for reactions such as amidation, diazotization, and reductive amination, while the chloro group offers a site for cross-coupling reactions, enabling precise structural diversification essential for robust SAR studies.[3]
Physicochemical and Reactivity Profile
A comprehensive understanding of a building block's properties is fundamental to its effective application. The characteristics of this compound dictate its handling, reactivity, and suitability for various synthetic transformations.
| Property | Value | Source |
| CAS Number | 10272-06-7 | [2][4] |
| Molecular Formula | C₇H₈ClNO | [1][2] |
| Molecular Weight | 157.6 g/mol | [1][2][5] |
| Boiling Point | 280.3 °C | [5] |
| Density | 1.234 g/mL | [5] |
| Appearance | Varies; often a solid | - |
Reactivity Insights:
-
The Amino Group (-NH₂): As a primary aromatic amine, this group is a potent nucleophile. It readily participates in reactions with electrophiles like acyl chlorides, sulfonyl chlorides, and aldehydes (forming Schiff bases). Its basicity is modulated by the electronic effects of the ring substituents.
-
The Chloro Group (-Cl): This halogen serves as a stable and reliable handle for modern cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, which is a cornerstone of SAR exploration.[3]
-
The Methoxy Group (-OCH₃): This electron-donating group influences the regioselectivity of further electrophilic aromatic substitution reactions. It also enhances the compound's solubility in organic solvents and can form crucial hydrogen bond acceptor interactions with biological targets.[5]
The interplay of these groups allows for a predictable and controllable reaction profile, making it a reliable component in multi-step synthetic campaigns.[1]
Application in Medicinal Chemistry & SAR Studies
This compound is more than just a synthetic intermediate; it is a strategic tool for probing the intricate relationship between a molecule's structure and its biological function.
Scaffold for Bioactive Molecules
This aniline derivative serves as a key component in the synthesis of a wide array of compounds with potential therapeutic value. While specific, publicly disclosed drug molecules containing this exact fragment can be difficult to pinpoint without exhaustive patent searches, its utility is evident from its role as an intermediate for:
-
Enzyme Inhibitors: Its derivatives have been investigated for their inhibitory effects on enzymes like cytochrome P450, which is crucial for understanding potential drug-drug interactions and metabolic profiles.[1]
-
Agrochemicals: The reactive nature of the amine and chloro groups makes it suitable for producing herbicides and fungicides.[5]
-
Heterocyclic Chemistry: It is a foundational element for building more complex heterocyclic systems, which are prevalent in pharmaceuticals.
The diagram below illustrates a conceptual workflow where this compound is functionalized to generate a library of diverse compounds for screening.
Caption: Synthetic diversification from this compound.
A Tool for Structure-Activity Relationship (SAR) Studies
SAR is the process of correlating specific structural features of a compound with its biological activity. The unique substitution of this compound provides an excellent platform for systematic SAR exploration.
-
Vector 1 (Amine): By synthesizing a series of amides or sulfonamides with varying R-groups, a medicinal chemist can probe for key interactions in a receptor's binding pocket.
-
Vector 2 (Chloro): Replacing the chloro group via cross-coupling reactions allows for the exploration of steric and electronic requirements in another region of the target. For instance, replacing chlorine with phenyl, pyridine, or thiophene rings can dramatically alter potency and selectivity.
-
Vector 3 (Methoxy): Demethylation to the corresponding phenol allows for the introduction of new hydrogen bonding capabilities or serves as a point for further derivatization (e.g., ether synthesis).
The diagram below conceptualizes how modifications around the this compound core can be used to map a binding pocket.
Caption: Probing a binding pocket with the this compound scaffold.
Experimental Protocols
The following protocols are provided as illustrative examples of how this compound can be utilized in common synthetic transformations. Researchers should always conduct their own risk assessments and optimize conditions as necessary.
Protocol 1: Synthesis of N-(3-chloro-5-methoxyphenyl)acetamide (Amide Formation)
This protocol details a standard acylation of the primary amine, a fundamental step in many synthetic pathways.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq) or Acetic Anhydride (1.1 eq)
-
A suitable base (e.g., Triethylamine or Pyridine, 1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Magnetic stirrer and stir bar
-
Round-bottom flask and standard glassware
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.
-
Add the base (e.g., Triethylamine, 1.2 eq) to the solution and cool the flask to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirring solution. A precipitate (triethylamine hydrochloride) may form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude N-(3-chloro-5-methoxyphenyl)acetamide by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the functionalization of the chloro position, a key strategy for SAR studies.
Materials:
-
This compound derivative (e.g., the acetamide from Protocol 1, 1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)
-
Schlenk flask or similar reaction vessel for inert atmosphere techniques
Procedure:
-
To a Schlenk flask, add the N-(3-chloro-5-methoxyphenyl)acetamide (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to complete.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.
Conclusion
This compound is a powerful and versatile building block in the medicinal chemist's toolkit. Its distinct substitution pattern provides a stable, yet highly adaptable, scaffold for the synthesis of diverse compound libraries. The ability to selectively functionalize the amine and chloro positions allows for a systematic and rational approach to Structure-Activity Relationship studies, ultimately accelerating the journey from a chemical starting point to a viable drug candidate. The protocols and insights provided herein serve as a foundational guide for harnessing the full potential of this valuable synthon in the pursuit of novel therapeutics.
References
-
MySkinRecipes. This compound. Available at: [Link]
-
Mallesha, L., et al. (2016). Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. Journal of Applicable Chemistry, 3(5), 2131-2137. Available at: [Link]
Sources
Synthetic Pathways to Novel Bioactive Molecules Utilizing 3-Chloro-5-methoxyaniline: An Application and Protocol Guide
Introduction: The Strategic Value of 3-Chloro-5-methoxyaniline in Medicinal Chemistry
This compound is a highly versatile and strategically important building block in the synthesis of novel bioactive molecules.[1] Its unique substitution pattern, featuring a meta-disposed electron-donating methoxy group and an electron-withdrawing chloro group on the aniline scaffold, imparts a distinct electronic character that influences its reactivity and directs the regioselectivity of further chemical transformations.[1] This inherent electronic bias makes it a privileged starting material for the construction of complex heterocyclic systems and other molecular architectures prevalent in medicinal chemistry. Researchers in pharmaceutical and agrochemical development utilize this compound as a key intermediate for synthesizing a diverse array of molecules, including kinase inhibitors, agents targeting central nervous system (CNS) disorders, and fungicides.[2] The presence of three distinct functional handles—the nucleophilic amine, the chloro group amenable to cross-coupling, and the activated aromatic ring—provides a rich platform for molecular diversification.
This technical guide provides an in-depth exploration of synthetic routes to novel bioactive molecules starting from this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for the experimental choices, ensuring both technical accuracy and practical applicability.
Core Synthetic Strategies and Applications
The strategic utility of this compound is best illustrated through its application in the synthesis of key pharmacophores. This guide will focus on two principal and high-impact strategies: the construction of substituted quinoline scaffolds, which are central to numerous kinase inhibitors, and the synthesis of pyrimidine-based derivatives, another critical class of bioactive compounds.
I. Synthesis of Substituted Quinolines via Friedländer Annulation
The quinoline core is a prominent feature in a multitude of approved drugs and clinical candidates, particularly in oncology.[3] The Friedländer synthesis, a classic and robust method for quinoline formation, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][5][6][7] By first converting this compound to a suitable 2-aminoaryl ketone, we can access a diverse range of substituted quinolines.
Caption: Synthetic workflow for substituted quinolines from this compound.
This protocol details the synthesis of a quinoline scaffold, a common core in c-Met kinase inhibitors.[8][9][10]
Part A: Synthesis of 2-Amino-4-chloro-6-methoxyacetophenone
-
Rationale: This initial step introduces the necessary ketone functionality ortho to the amino group, setting the stage for the subsequent cyclization. An acylation followed by a Fries rearrangement is a common strategy to achieve this transformation.
-
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane, add acetyl chloride (1.1 eq) and a base like triethylamine (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the N-acetylated intermediate.
-
Subject the N-acetylated product to a Fries rearrangement by heating with a Lewis acid catalyst (e.g., AlCl₃) in a high-boiling solvent like nitrobenzene.
-
After completion, carefully quench the reaction with ice-water and extract the product into an organic solvent.
-
Purify the crude product by column chromatography to obtain 2-Amino-4-chloro-6-methoxyacetophenone.
-
Part B: Friedländer Annulation
-
Rationale: This acid- or base-catalyzed condensation and subsequent cyclodehydration is a highly efficient method for constructing the quinoline ring system.[7] The choice of the α-methylene ketone will determine the substitution pattern at the 2- and 3-positions of the quinoline core.
-
Procedure:
-
In a round-bottom flask, combine 2-Amino-4-chloro-6-methoxyacetophenone (1.0 eq) and a ketone containing an α-methylene group (e.g., ethyl acetoacetate, 1.2 eq).
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium tert-butoxide) in a suitable solvent like ethanol or toluene.[5]
-
Heat the reaction mixture to reflux and monitor its progress using TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the desired substituted 7-chloro-5-methoxyquinoline.
-
| Reagent/Catalyst | Role in Reaction | Typical Conditions |
| Part A | ||
| Acetyl Chloride | Acylating agent | 1.1 eq, 0 °C to RT |
| Triethylamine | Base to neutralize HCl | 1.2 eq |
| AlCl₃ | Lewis acid for Fries rearrangement | Catalytic to stoichiometric |
| Part B | ||
| Ethyl Acetoacetate | α-Methylene ketone source | 1.2 eq |
| p-TsOH or KOtBu | Acid or base catalyst | Catalytic |
| Ethanol/Toluene | Solvent | Reflux |
II. Synthesis of 2,4-Disubstituted Pyrimidine Scaffolds as Kinase Inhibitors
The 2,4-diaminopyrimidine scaffold is a well-established "hinge-binding" motif in a vast number of kinase inhibitors, including those targeting Aurora and Polo-like kinases.[11] this compound can be readily incorporated into this scaffold through sequential nucleophilic aromatic substitution (SNAr) reactions on a di- or tri-chlorinated pyrimidine.
Caption: Synthetic workflow for 2,4-disubstituted pyrimidines.
This protocol outlines the synthesis of a pyrimidine-based scaffold, a core structure in many kinase inhibitors.[2][11][12]
-
Rationale: The differential reactivity of the chlorine atoms on the pyrimidine ring (C4 is generally more reactive than C2) allows for a sequential and controlled introduction of different amine nucleophiles. The first SNAr reaction with this compound is typically performed under milder conditions, followed by the introduction of a second amine at a higher temperature.
-
Procedure:
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or THF.
-
Add this compound (1.0 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC for the formation of the monosubstituted product.[11]
-
Once the first substitution is complete, add the second amine (R-NH₂, 1.2 eq).
-
Heat the reaction mixture to reflux (e.g., 80-120 °C) to facilitate the second substitution at the less reactive C2 position.[12]
-
After the reaction is complete, cool the mixture and remove the solvent in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the final 2,4-disubstituted pyrimidine derivative.
-
| Reagent | Role in Reaction | Typical Conditions |
| 2,4-Dichloropyrimidine | Pyrimidine scaffold | 1.0 eq |
| This compound | First nucleophile | 1.0 eq, RT to 50 °C |
| Second Amine (R-NH₂) | Second nucleophile | 1.2 eq, Reflux |
| DIPEA | Non-nucleophilic base | 1.5-2.0 eq |
| Isopropanol/THF | Solvent | RT to Reflux |
III. Advanced Applications: Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent on the this compound ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, enabling the introduction of alkynyl moieties. These alkynyl-substituted anilines are valuable intermediates for the synthesis of more complex heterocyclic systems and bioactive molecules.
Protocol 3: Sonogashira Coupling of this compound
-
Rationale: While the chloro group can be used for cross-coupling, it is often less reactive than a corresponding bromo or iodo derivative. For enhanced reactivity, this compound can be first iodinated at the ortho position to the amine, followed by a selective Sonogashira coupling at the more reactive C-I bond. This protocol is adapted from procedures for similar haloanilines.[13][14]
-
Procedure (for a pre-iodinated substrate):
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-chloro-5-iodoaniline (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (2 mol%), and a copper co-catalyst like CuI (4 mol%).[13]
-
Add an anhydrous solvent (e.g., THF or DMF) followed by a base, typically an amine such as triethylamine (2.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
| Catalyst/Reagent | Role in Reaction | Typical Loading/Equivalents |
| PdCl₂(PPh₃)₂ | Palladium catalyst | 2 mol% |
| CuI | Copper(I) co-catalyst | 4 mol% |
| Triethylamine | Base and solvent | 2.0 eq |
| Terminal Alkyne | Coupling partner | 1.2 eq |
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel bioactive molecules. Its unique electronic and structural features allow for a wide range of chemical transformations, leading to the efficient construction of complex molecular architectures. The protocols detailed in this guide for the synthesis of quinoline and pyrimidine scaffolds, as well as for advanced cross-coupling reactions, provide a solid foundation for researchers to explore new chemical space in the pursuit of next-generation therapeutics. The key to leveraging the full potential of this starting material lies in the strategic application of its inherent reactivity to achieve the desired molecular complexity and biological activity.
References
- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 3-Chloro-5-iodoaniline. BenchChem.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction.
- BenchChem. (2025). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. BenchChem.
- BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. BenchChem.
- Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 124-133.
- Synthesis of the Kinase Inhibitors Nintedanib, Hesperadin, and Their Analogues Using the Eschenmoser Coupling Reaction. (2018).
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.
- Smolecule. (2024). Buy this compound;hydrochloride. Smolecule.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry, 64(11), 7439-7456.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal.
- Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (2019). PubMed.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5170.
- Synthesis of 2-chloro-4-(aryl amino)
- Advances in polymer based Friedlander quinoline synthesis. (2021). TÜBİTAK Academic Journals.
- An Efficient Approach Towards the Synthesis of Nintedanib. (2023).
- The Friedländer Synthesis of Quinolines. (n.d.).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Synthesis of nintedanib. Reagents and conditions: a) HFIP, PhMe, 100 °C. (n.d.).
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021).
- Sugasawa, S., Kakemi, K., & Tsuda, T. (1938). The Synthesis of 6, 7-Dimethoxy-Quinoline. Proceedings of the Imperial Academy, 14(3), 67-69.
- BenchChem. (2025). Application Notes: Synthesis of 6,7-Dimethoxy-4-anilinoquinolines as Potent c-Met Inhibitors. BenchChem.
- A synthetic method of Nintedanib and an intermedi
- The route from problem to solution in multistep continuous flow synthesis of pharmaceutical compounds. (2016). Tetrahedron, 72(48), 7735-7746.
- A synthetic method of Nintedanib and an intermediate of Nintedanib. (2016).
- Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
- Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (n.d.). Semantic Scholar.
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- Multistep organic synthesis leading to the formation of triazinothiazoloquinoxalines involving cost effective reagents. (n.d.).
- MEK Inhibitor PD0325901 Significantly Reduces the Growth of Papillary Thyroid Carcinoma Cells In vitro and In vivo. (2011). Clinical Cancer Research, 17(8), 2269–2279.
- A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly. (2006).
- InSolution MEK1/2 Inhibitor III, PD0325901. (n.d.). Sigma-Aldrich.
- Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. (2021). MDPI.
- Growth-inhibitory and antiangiogenic activity of the MEK inhibitor PD0325901 in malignant melanoma with or without BRAF mutations. (2007). British Journal of Cancer, 96(6), 913–919.
- PD0325901 – MEK Inhibitor. (n.d.). APExBIO.
- Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. (2021). Bioorganic & Medicinal Chemistry Letters, 34, 127788.
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The Versatile Synthon: 3-Chloro-5-methoxyaniline in the Genesis of Advanced Functional Materials
Introduction: Unveiling the Potential of a Unique Building Block
In the vast landscape of chemical synthesis, the strategic selection of foundational molecules is paramount to the successful development of novel functional materials. Among these, 3-chloro-5-methoxyaniline emerges as a uniquely versatile synthon, a testament to the power of substituent effects in tailoring molecular properties. Its distinct substitution pattern—a chloro group, a methoxy group, and an amine on an aromatic ring—provides a trifecta of reactive sites and electronic characteristics that researchers, medicinal chemists, and materials scientists can exploit to construct complex and highly functionalized molecules. This guide delves into the practical applications of this compound, offering detailed protocols and field-proven insights for its utilization in the synthesis of cutting-edge materials for organic electronics, dye chemistry, and drug discovery.
The presence of the electron-donating methoxy group and the electron-withdrawing chloro group, meta to the reactive amine, creates a unique electronic environment that influences the reactivity of the entire molecule. The amine group serves as a primary handle for a variety of transformations, including diazotization and amidation, while the chloro substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This multi-faceted reactivity allows for a modular and convergent approach to the synthesis of a diverse array of functional materials.
I. Application in Organic Electronics: The Synthesis of Triarylamine-Based Hole Transport Materials
Triarylamines are a cornerstone of organic electronics, widely employed as hole transport materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells. The judicious design of triarylamine structures is crucial for optimizing charge mobility, thermal stability, and energy level alignment within a device. This compound serves as an excellent precursor for the synthesis of novel triarylamine derivatives, where the methoxy group can enhance solubility and the chloro group provides a site for C-N bond formation.
Causality of Experimental Design: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] It is the method of choice for synthesizing triarylamines from aryl halides and anilines due to its broad substrate scope and functional group tolerance. The choice of a bulky, electron-rich phosphine ligand is critical for activating the relatively inert C-Cl bond of this compound. The base, typically a strong, non-nucleophilic one like sodium tert-butoxide, is essential for the deprotonation of the amine and regeneration of the active catalyst.
Protocol 1: Synthesis of a Novel Triarylamine Derivative for OLED Applications
This protocol details the synthesis of N-(3-chloro-5-methoxyphenyl)-N,N-diphenylamine, a potential building block for more complex hole transport materials.
Reaction Scheme:
A simplified workflow for the Buchwald-Hartwig amination.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 10272-06-7 | 157.60 | 1.0 | 1.0 |
| Diphenylamine | 122-39-4 | 169.22 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.015 | 0.015 |
| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) | 787618-22-8 | 476.62 | 0.03 | 0.03 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 2.0 | 2.0 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 5 mL | - |
Procedure:
-
Inert Atmosphere: In a glovebox or under a stream of argon, combine this compound (1.0 mmol), diphenylamine (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), RuPhos (0.03 mmol), and sodium tert-butoxide (2.0 mmol) in a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired triarylamine.
Expected Characterization Data:
-
¹H NMR: Resonances corresponding to the aromatic protons of the three phenyl rings and the methoxy group.
-
¹³C NMR: Signals for the carbon atoms of the aromatic rings and the methoxy group.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the mass of the product.
II. Application in Dye Chemistry: Crafting Novel Azo Dyes
Azo dyes represent the largest class of synthetic colorants, characterized by the presence of the azo group (-N=N-).[3] The color of these dyes can be tuned by the electronic nature of the aromatic rings connected to the azo bridge. This compound, with its unique substitution pattern, can be diazotized and coupled with various aromatic compounds to produce novel dyes with interesting shades and properties.
Causality of Experimental Design: Diazotization and Azo Coupling
The synthesis of azo dyes is a two-step process.[4] First, the primary aromatic amine is converted to a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures (0-5 °C) using sodium nitrite and a strong acid to prevent the decomposition of the unstable diazonium salt. In the second step, the diazonium salt is reacted with an electron-rich coupling component, such as a phenol or another aniline, in an electrophilic aromatic substitution reaction to form the azo dye.
Protocol 2: Synthesis of a Monoazo Dye
This protocol describes the synthesis of a novel azo dye by coupling diazotized this compound with 2-naphthol.
Reaction Scheme:
Workflow for the synthesis of an azo dye.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 10272-06-7 | 157.60 | 10 |
| Concentrated Hydrochloric Acid | 7647-01-0 | 36.46 | 25 mL |
| Sodium Nitrite | 7632-00-0 | 69.00 | 10 |
| 2-Naphthol | 135-19-3 | 144.17 | 10 |
| Sodium Hydroxide | 1310-73-2 | 40.00 | 20 |
Procedure:
-
Diazotization:
-
Suspend this compound (10 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL) in a beaker.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol in 10 mL of water) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
-
Azo Coupling:
-
In a separate beaker, dissolve 2-naphthol (10 mmol) in an aqueous solution of sodium hydroxide (20 mmol in 50 mL of water).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring. A colored precipitate will form immediately.
-
Continue stirring for 1-2 hours at 0-5 °C.
-
-
Isolation and Purification:
-
Filter the precipitated dye using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude dye in a vacuum oven.
-
Recrystallize the dye from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.
-
Expected Characterization Data:
| Analysis | Expected Results |
| FT-IR (KBr, cm⁻¹) | Peaks corresponding to O-H stretching (for the naphthol hydroxyl group), N=N stretching (azo group), C-Cl stretching, and aromatic C-H and C=C stretching. |
| ¹H NMR (DMSO-d₆) | Aromatic protons from both the aniline and naphthol moieties, a singlet for the methoxy group, and a broad singlet for the hydroxyl proton. |
| Mass Spec (ESI-MS) | A molecular ion peak corresponding to the calculated mass of the azo dye. |
| UV-Vis (in Ethanol) | An absorption maximum in the visible region, characteristic of the extended π-conjugated system of the azo dye. The λmax will determine the color of the dye.[5] |
III. Application in Drug Discovery: Scaffolding for Kinase Inhibitors
The aniline scaffold is a privileged structure in medicinal chemistry, frequently found in the core of many kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. This compound provides a valuable starting point for the synthesis of novel kinase inhibitors, where the aniline nitrogen can form key hydrogen bonds with the hinge region of the kinase active site.
Causality of Experimental Design: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[7][8] This reaction is exceptionally useful for creating biaryl structures, which are common motifs in kinase inhibitors. The chloro group of this compound can be coupled with a variety of aryl and heteroaryl boronic acids to rapidly build molecular complexity. The choice of a suitable palladium catalyst and ligand is crucial for achieving high yields, especially with the less reactive chloroarenes.
Protocol 3: Synthesis of a Biaryl Precursor for Kinase Inhibitor Development
This protocol outlines the synthesis of 3-methoxy-5-phenylaniline, a key intermediate that can be further functionalized to generate potential kinase inhibitors.
Reaction Scheme:
A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 10272-06-7 | 157.60 | 1.0 | 1.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane/Water (4:1) | - | - | 5 mL | - |
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Catalyst and Solvent Addition: Add Pd(PPh₃)₄ (0.03 mmol) and the degassed 1,4-dioxane/water (4:1, 5 mL) solvent mixture.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 3-methoxy-5-phenylaniline.
Conclusion: A Gateway to Innovation
This compound stands as a powerful and versatile building block in the modern synthetic chemist's toolbox. Its unique combination of reactive sites and electronic properties provides a gateway to a vast array of functional materials with applications spanning organic electronics, dye chemistry, and drug discovery. The protocols and insights provided in this guide serve as a robust foundation for researchers to explore the full potential of this remarkable synthon and to drive innovation in their respective fields. By understanding the underlying principles of the key chemical transformations and adhering to rigorous experimental practices, scientists can confidently employ this compound to construct the next generation of high-performance materials.
References
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Asian Journal of Chemistry. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. [Link]
-
Oriental Journal of Chemistry. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MDPI. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2023). Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent. [Link]
-
MDPI. (2018). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. [Link]
-
Impactfactor. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. [Link]
-
PMC - NIH. (2020). Classifications, properties, recent synthesis and applications of azo dyes. [Link]
-
ResearchGate. (2014). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. [Link]
-
ACS Publications. (2020). A Chemo- and Regioselective Tandem [3 + 2]Heteroannulation Strategy for Carbazole Synthesis: Combining Two Mechanistically Distinct Bond-Forming Processes. [Link]
-
Beilstein Journals. (2020). Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. [Link]
-
Plant Archives. (2020). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. [Link]
-
MDPI. (2013). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][5][9]triazoles. [Link]
-
Journal of Basrah Researches ((Sciences)). (2022). Synthesis, Characterization and Analytical Study of New Azo Dye. [Link]
-
ResearchGate. (2022). Suzuki coupling reaction of arylboronic acids with β-chloroalkyl/arylidene malonates. [Link]
-
ResearchGate. (2018). "[5][5]Paracyclophane Triarylamine-based Hole-Transporting Material for High Performance Perovskite Solar Cells". [Link]
-
PMC - NIH. (2014). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
-
ResearchGate. (2012). Synthesis, characterization and antimalarial activity of hybrid 4-aminoquinoline-1,3,5-triazine derivatives. [Link]
-
CORE. (2013). Synthesis of pyrrolo[3,2-a]phenazines from 5-nitroindoles and anilines. [Link]
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Application Notes and Protocols for Nucleophilic Substitution on the Chloro Group of 3-Chloro-5-methoxyaniline
Introduction: Navigating the Challenges of Nucleophilic Substitution on an Electron-Rich Aryl Chloride
3-Chloro-5-methoxyaniline is a valuable building block in the synthesis of pharmaceuticals and functional materials.[1][2] Its utility is derived from the three functional groups that offer multiple avenues for chemical modification. However, direct nucleophilic substitution at the chloro position presents a significant challenge. The chlorine atom is attached to an aromatic ring that is enriched with electron density due to the presence of two electron-donating groups: an amino (-NH₂) group and a methoxy (-OCH₃) group.[1] This high electron density deactivates the ring towards attack by nucleophiles, making the classical nucleophilic aromatic substitution (SNAr) pathway, which requires activation by strong electron-withdrawing groups, unfavorable under standard conditions.[1][3]
To overcome this inherent low reactivity, modern synthetic chemistry relies on transition metal-catalyzed cross-coupling reactions. These methods have revolutionized the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-carbon (C-C) bonds on unactivated aryl chlorides. This guide provides detailed protocols and expert insights into three key transformations for the functionalization of this compound: the Buchwald-Hartwig amination, a modified Ullmann etherification, and a palladium-catalyzed cyanation.
I. Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for C-N bond formation.[4] This palladium-catalyzed cross-coupling reaction is highly versatile and has been adapted for challenging substrates like electron-rich aryl chlorides through the development of sophisticated catalyst systems.[4][5]
Expertise & Experience: Why This Approach?
For a substrate like this compound, the strength of the C-Cl bond and the electron-rich nature of the aromatic ring necessitate a robust catalytic system. The choice of a palladium catalyst paired with a bulky, electron-rich phosphine ligand is critical. These ligands facilitate the oxidative addition of the palladium(0) catalyst into the C-Cl bond, a key step in the catalytic cycle.[4] The use of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is essential for the deprotonation of the amine nucleophile to form the palladium-amido complex.[4][5]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Protocol 1: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (primary or secondary, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
A bulky phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the this compound and the amine to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.[4]
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation. Then, heat the mixture to 80-110 °C with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Trustworthiness: This protocol's reliability hinges on the strict adherence to anhydrous and anaerobic conditions. The pre-formation of the active Pd(0) catalyst is crucial for reproducibility. Monitoring the reaction progress is essential to avoid side reactions or degradation of the product.
| Parameter | Value | Rationale |
| Catalyst Loading | 2 mol% Pd₂(dba)₃ | Sufficient for efficient catalysis while being cost-effective. |
| Ligand | XPhos or similar bulky phosphine | Promotes oxidative addition and reductive elimination.[4] |
| Base | NaOtBu | Strong, non-nucleophilic base essential for amine deprotonation.[6] |
| Temperature | 80-110 °C | Provides the necessary thermal energy for the catalytic cycle to proceed efficiently.[4] |
| Solvent | Anhydrous Toluene | A common non-polar solvent for this reaction, ensuring solubility of reagents.[4] |
II. Copper-Catalyzed C-O Bond Formation: The Ullmann Condensation
The Ullmann condensation is a classical method for the formation of aryl ethers, involving a copper-catalyzed reaction between an aryl halide and an alcohol.[7] While traditional Ullmann reactions often require harsh conditions, modern protocols with specific ligands allow the reaction to proceed under milder conditions.[1]
Expertise & Experience: Adapting the Ullmann Reaction
For the etherification of this compound, a copper-catalyzed approach is a viable alternative to palladium-based systems. The mechanism is believed to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide.[7] The choice of a copper(I) salt, such as copper(I) iodide (CuI), and a ligand like 1,10-phenanthroline can significantly improve the reaction's efficiency and allow for lower reaction temperatures compared to the traditional stoichiometric copper powder.
Experimental Workflow: Ullmann Etherification
Caption: A typical experimental workflow for the Ullmann etherification.
Protocol 2: Ullmann-type Etherification of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Alcohol (1.5 equiv.)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5 mL)
-
Schlenk flask
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add CuI, 1,10-phenanthroline, and K₂CO₃ under an inert atmosphere.
-
Reagent Addition: Add this compound and the desired alcohol.
-
Solvent Addition: Add anhydrous DMF or DMSO via syringe.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Trustworthiness: The success of this reaction is highly dependent on the purity of the reagents and the exclusion of air and moisture. The use of a high-boiling polar aprotic solvent is necessary to ensure the solubility of the reagents and to reach the required reaction temperature.
| Parameter | Value | Rationale |
| Catalyst | 10 mol% CuI | A common and effective copper source for Ullmann couplings.[7] |
| Ligand | 20 mol% 1,10-Phenanthroline | Chelating ligand that stabilizes the copper catalyst and enhances its reactivity. |
| Base | K₂CO₃ | A suitable base for deprotonating the alcohol nucleophile. |
| Temperature | 120-140 °C | Higher temperatures are typically required for Ullmann reactions compared to Buchwald-Hartwig aminations.[7] |
| Solvent | Anhydrous DMF or DMSO | High-boiling polar aprotic solvents are necessary for this reaction. |
III. Palladium-Catalyzed C-C Bond Formation: Cyanation of the Aryl Chloride
The introduction of a nitrile group onto an aromatic ring is a valuable transformation, as nitriles can be converted into a variety of other functional groups. Palladium-catalyzed cyanation of aryl chlorides provides a milder alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[8]
Expertise & Experience: Overcoming Catalyst Poisoning
A significant challenge in palladium-catalyzed cyanations is the potential for cyanide to poison the catalyst.[8] To circumvent this, modern protocols often use less toxic and less soluble cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which slowly releases cyanide into the reaction mixture, maintaining a low concentration that does not deactivate the palladium catalyst.[9][10] The use of a water/organic solvent mixture can be beneficial in these reactions.[9]
Catalytic Cycle: Palladium-Catalyzed Cyanation
Caption: A simplified catalytic cycle for the palladium-catalyzed cyanation of an aryl chloride.
Protocol 3: Palladium-Catalyzed Cyanation of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv.)[8]
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
A suitable phosphine ligand (e.g., CM-phos, 0.04 mmol, 4 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Dioxane (2.5 mL)
-
Water (2.5 mL)
-
Reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a reaction vial, combine this compound, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, the phosphine ligand, and Na₂CO₃.
-
Solvent Addition: Add dioxane and water.
-
Reaction: Seal the vial and heat the mixture to 70-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting 3-amino-5-methoxybenzonitrile by flash column chromatography.
Trustworthiness: The use of K₄[Fe(CN)₆] as the cyanide source is a key feature for the reproducibility and safety of this protocol.[9] The biphasic solvent system is also crucial for the reaction's success.[9] Careful monitoring is advised, as prolonged reaction times can lead to side product formation.
| Parameter | Value | Rationale |
| Cyanide Source | K₄[Fe(CN)₆]·3H₂O | A non-toxic and environmentally benign cyanide source.[9][10] |
| Catalyst | Pd(OAc)₂ / CM-phos | An effective catalyst system for the cyanation of aryl chlorides at mild temperatures.[9] |
| Base | Na₂CO₃ | An inexpensive and effective inorganic base for this transformation.[9] |
| Temperature | 70-100 °C | Milder conditions compared to other cyanation methods.[9] |
| Solvent | Dioxane/Water | A biphasic system that facilitates the reaction.[8] |
Conclusion
While the electron-donating nature of the amino and methoxy groups in this compound renders it unreactive towards classical SNAr reactions, modern transition metal-catalyzed cross-coupling methodologies provide efficient and versatile pathways for its functionalization. The Buchwald-Hartwig amination, Ullmann-type etherification, and palladium-catalyzed cyanation are powerful tools for the synthesis of a diverse range of derivatives from this important building block. The protocols outlined in this guide, grounded in established chemical principles and supported by the scientific literature, offer researchers reliable methods for their synthetic endeavors.
References
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Deriv
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH.
- This compound | Research Chemical - Benchchem.
- Application Notes and Protocols: Nickel-Catalyzed Cyan
- A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6].
- Buy this compound;hydrochloride - Smolecule.
- Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal.
- Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides | Organic Letters - ACS Public
- General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
- 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks.
- Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solv
- This compound - MySkinRecipes.
- Buchwald–Hartwig amin
- Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solv
- Ullmann condens
- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - MDPI.
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
- Buchwald-Hartwig Amin
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Chloro-5-methoxyaniline
Welcome to the technical support center for the purification of crude 3-Chloro-5-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple procedural lists to explain the underlying principles of each technique, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of this compound.
Q1: My crude this compound is a dark, oily solid. What are the likely impurities?
A: The dark coloration and oily consistency are typical of crude aromatic amines and often indicate the presence of oxidation byproducts and residual starting materials or reagents from the synthesis. Common impurities can include:
-
Oxidized Species: Anilines are susceptible to air oxidation, which can form highly colored polymeric materials. This is often exacerbated by light and heat.
-
Starting Material and Isomers: Depending on the synthetic route, you may have unreacted precursors or isomeric byproducts, such as other chloro-methoxy aniline isomers.[1]
-
Residual Solvents and Reagents: Solvents from the reaction or workup, as well as any excess reagents, may still be present.
Q2: What is the first purification technique I should consider for this compound?
A: For a solid compound like this compound, recrystallization is often the most effective and straightforward initial purification method.[2] It is excellent for removing small amounts of impurities from a solid sample. The key is selecting an appropriate solvent system.
Q3: How do I choose the best solvent for recrystallizing this compound?
A: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3][4] For substituted anilines, common solvent systems include:
-
Alcohols (Methanol, Ethanol): These are versatile polar solvents that are often a good starting point for anilines.[3][5]
-
Mixed Solvent Systems (e.g., Ethanol-Water): When a single solvent isn't ideal, a binary system can be effective. The compound is dissolved in a "good" solvent (like ethanol) at its boiling point, and a "poor" solvent (like water) is added dropwise until the solution becomes cloudy, indicating saturation.[3]
-
Hydrocarbon Solvents (Hexane, Heptane) with a more polar co-solvent: A mixture like hexane/ethyl acetate can also be effective.[6]
A good rule of thumb is that solvents with similar functional groups to the compound of interest often work well.[6]
Q4: Can I use column chromatography to purify this compound?
A: Yes, column chromatography is a powerful technique for separating complex mixtures. For aromatic amines, which are basic, special considerations are necessary:
-
Stationary Phase: Standard silica gel is acidic and can lead to strong, irreversible binding of basic amines, resulting in poor separation and recovery.[5][7] It is often recommended to use:
-
Mobile Phase: A common mobile phase for purifying amines on silica gel is a gradient of ethyl acetate in hexane, often with a small percentage (0.1-1%) of triethylamine added to the mobile phase to improve peak shape and recovery.[7]
Q5: Is distillation a viable option for purifying this compound?
A: Given its predicted boiling point of 280.3°C, atmospheric distillation is not recommended as decomposition is likely at such high temperatures.[8] However, vacuum distillation could be a viable option if the compound is thermally stable under reduced pressure. This is particularly useful for removing non-volatile impurities.
II. Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during the purification of this compound.
Troubleshooting Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound (33°C). The compound is dissolving in the hot solvent as a liquid rather than a solid. | - Use a lower-boiling solvent or a solvent mixture. - Try dissolving the compound at a temperature below its melting point. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used). - The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] - Scratch the inner surface of the flask or add a seed crystal.[2] |
| The recrystallized product is still colored. | - Colored impurities are co-crystallizing with the product. - The compound itself is degrading. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb your product, so use it sparingly.[9] - Ensure the recrystallization is performed quickly to minimize exposure to heat and light. |
| Low recovery of the purified product. | - Too much solvent was used, and a significant amount of the product remains in the mother liquor. - The crystals were not completely collected during filtration. | - Minimize the amount of hot solvent used to dissolve the crude product.[3] - Cool the solution thoroughly in an ice bath to maximize crystal formation. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Troubleshooting Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The compound streaks or "tails" on the column. | Strong interaction between the basic amine and acidic silica gel. | - Add a small amount of a competing base, like triethylamine (0.1-1%), to the mobile phase.[5][7] - Use an alternative stationary phase such as amine-functionalized silica or basic alumina.[7] |
| The compound does not elute from the column. | The mobile phase is not polar enough to displace the compound from the stationary phase. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). - If using a very non-polar solvent system, consider switching to a more polar system like dichloromethane/methanol. |
| Poor separation of the desired product from impurities. | The polarity of the mobile phase is too high, causing all components to elute together. | - Start with a less polar mobile phase and gradually increase the polarity (gradient elution). - Ensure the crude sample is loaded onto the column in a minimal amount of solvent. |
Workflow for Purification Strategy
The following diagram illustrates a decision-making workflow for purifying crude this compound.
Caption: Decision workflow for purifying this compound.
III. Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a good starting point for moderately polar compounds like this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator.
Protocol 2: Flash Column Chromatography using a Triethylamine-Doped Mobile Phase
This protocol is suitable for separating this compound from impurities with different polarities.
-
Column Packing: Pack a glass column with silica gel using a slurry method with hexane.
-
Mobile Phase Preparation: Prepare a mobile phase of 5% ethyl acetate in hexane with 0.5% triethylamine.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica gel onto the top of the packed column.
-
Elution: Begin eluting the column with the prepared mobile phase. Monitor the elution by thin-layer chromatography (TLC).
-
Gradient Elution (if necessary): If the compound is not eluting, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Summary: Expected Purity and Yield
| Purification Technique | Expected Purity | Expected Yield | Notes |
| Recrystallization | >98% | 60-90% | Highly dependent on the purity of the crude material and the choice of solvent. |
| Column Chromatography | >99% | 50-80% | Yield can be lower due to irreversible adsorption on silica. |
| Vacuum Distillation | >97% | 70-95% | Best for removing non-volatile or highly volatile impurities. |
Chemical Stability and Storage
This compound is stable under normal handling and storage conditions.[10] However, like many anilines, it can be sensitive to air and light, leading to oxidation and discoloration over time.[11] For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and stored in a cool, dark place.[8]
IV. References
-
Technical Support Center: Recrystallization of Substituted Anilines - Benchchem. Available from:
-
This compound - SIELC Technologies. Available from:
-
This compound - Synquest Labs. Available from:
-
Workup: Amines - Department of Chemistry : University of Rochester. Available from:
-
Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd. Available from:
-
Is there an easy way to purify organic amines? - Biotage. Available from:
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available from:
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available from:
-
How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Available from:
-
This compound CAS#: 10272-06-7 - ChemicalBook. Available from:
-
3-Chloro-4-methoxyaniline 97 5345-54-0 - Sigma-Aldrich. Available from:
-
How do I purify ionizable organic amine compounds using flash column chromatography? Available from:
-
Supporting Information - DOI. Available from:
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. Available from:
-
Buy this compound;hydrochloride - Smolecule. Available from:
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3-Chloro-5-fluoro-4-methoxyaniline - Sigma-Aldrich. Available from:
-
This compound | 10272-06-7 - ChemicalBook. Available from:
-
This compound - Safety Data Sheet - ChemicalBook. Available from:
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available from:
-
Recrystallization - YouTube. Available from:
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC - NIH. Available from:
-
SAFETY DATA SHEET - Fisher Scientific. Available from:
-
This compound - MySkinRecipes. Available from:
-
This compound | Research Chemical - Benchchem. Available from:
-
CN1690040A - 3,5-dichloroaniline preparing process - Google Patents. Available from:
-
Help with synthesizing 2-chloro-5-methoxyaniline from anisole : r/chemhelp - Reddit. Available from:
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available from:
-
This compound | 10272-06-7 - Sigma-Aldrich. Available from:
-
10272-06-7 this compound - Echemi. Available from:
-
Synthesis And Characterization, Method Validation Feasibility Studies Of Degradation Impurities Of Meta Chloro Anisole By Stabil - African Journal of Biomedical Research. Available from:
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Technical Support Center: Regioselective Synthesis of 3-Chloro-5-methoxyaniline Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-chloro-5-methoxyaniline and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols based on established chemical principles. Our goal is to explain the causality behind experimental choices, ensuring you can anticipate, diagnose, and resolve issues effectively in your laboratory.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental failures in a question-and-answer format, providing both a diagnosis and a recommended course of action.
Q1: My direct chlorination of 3-methoxyaniline yielded a mixture of isomers, primarily 2-chloro and 4-chloro derivatives, with very little of the desired this compound. Why is this happening?
A1: This is the most common challenge and stems from the fundamental principles of electrophilic aromatic substitution (EAS). The starting material, 3-methoxyaniline, contains two powerful activating groups: the amino (-NH₂) group and the methoxy (-OCH₃) group. Both are strong ortho, para-directors.
-
Causality: The lone pairs of electrons on the nitrogen and oxygen atoms donate electron density into the benzene ring, stabilizing the carbocation intermediates (arenium ions) formed during an electrophilic attack at the ortho and para positions.[1] The amino group is a stronger activator than the methoxy group. Their combined directing effects strongly favor substitution at positions 2, 4, and 6, as illustrated below. Direct chlorination will almost exclusively yield these undesired isomers.
Caption: Directing influences on the 3-methoxyaniline ring.
Solution: A direct chlorination approach is not viable for this target. You must employ an alternative strategy that circumvents these powerful directing effects. See the FAQ section for recommended synthetic routes.
Q2: To circumvent the ortho, para direction, I attempted the chlorination in strong acid, hoping to protonate the amine to a meta-directing anilinium ion. The reaction failed, with very low conversion and significant starting material recovery. What went wrong?
A2: Your reasoning is chemically sound, but it encounters a second major hurdle. While protonating the amino group (-NH₂) to an anilinium ion (-NH₃⁺) does convert it into a meta-director, this ion is also a very strong deactivating group.[2]
-
Causality: The positive charge on the -NH₃⁺ group strongly withdraws electron density from the aromatic ring through an inductive effect. This deactivation makes the ring extremely unreactive towards electrophiles, often grinding the EAS reaction to a halt.[1] You now have competing directing effects: the deactivating, meta-directing -NH₃⁺ group and the activating, ortho, para-directing -OCH₃ group. The result is often a complex mixture with poor yields or no reaction at all.
Caption: Competing directing effects under acidic conditions.
Solution: This strategy is generally not recommended due to the severe deactivation of the ring. A more reliable approach involves starting with a substrate where the substitution pattern is already established.
Q3: My reaction is producing a dark, tarry, insoluble byproduct, complicating purification. How can I prevent this?
A3: The formation of tarry substances is a classic sign of oxidation. Aniline and its derivatives are highly susceptible to oxidation, especially under harsh conditions involving strong acids or oxidizing chlorinating agents.[3]
-
Causality: The electron-rich aromatic ring is easily oxidized, leading to polymerization and the formation of complex, high-molecular-weight colored materials. This is exacerbated by the presence of strong activating groups.
Troubleshooting Steps:
-
Protect the Amine: Acetylating the amino group to form an acetanilide (-NHCOCH₃) significantly reduces its susceptibility to oxidation by delocalizing the nitrogen's lone pair into the carbonyl group.[3] Note: This will not solve the regioselectivity issue for this specific target but is a crucial technique for other aniline syntheses.
-
Use Milder Reagents: Switch from harsh chlorinating agents like Cl₂ gas or sulfuryl chloride (SO₂Cl₂) to N-Chlorosuccinimide (NCS). NCS is a solid, easier to handle, and generally leads to cleaner reactions.
-
Control Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0 °C or even lower.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon to remove oxygen, which can contribute to oxidative side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic strategy for preparing this compound?
A1: The most successful and regioselective syntheses do not start from 3-methoxyaniline. Instead, they begin with a commercially available precursor where the chloro and methoxy groups are already in the desired 1,3,5-relationship. The amino group is then introduced in a later step.
Recommended Strategy: Nitration-Reduction Pathway
This is a robust and scalable two-step process:
-
Nitration: Start with 1-chloro-3-methoxybenzene. Perform an electrophilic nitration using a standard nitrating mixture (HNO₃/H₂SO₄). The chloro group is a deactivating ortho, para-director, and the methoxy group is a strong activating ortho, para-director. The methoxy group's influence dominates, directing the nitro group to the C4 position (para to the methoxy group), yielding 1-chloro-5-methoxy-2-nitrobenzene and 1-chloro-3-methoxy-2-nitrobenzene. Correction: The directing effects need careful consideration. The methoxy group directs ortho and para (positions 2, 4, 6). The chloro group directs ortho and para (positions 2, 4, 6). The position between the two groups (position 2) is sterically hindered and electronically favorable. The position para to the methoxy (position 4) is also highly activated. The position ortho to the methoxy and para to the chloro (position 6) is another possibility. To obtain the desired precursor for this compound, we would need to nitrate 1-chloro-3-methoxybenzene and obtain 1-chloro-3-methoxy-5-nitrobenzene. This is not the major product.
A more viable route starts with a precursor that allows for regiocontrol. A common industrial route involves the reduction of 3-chloro-5-nitroanisole . The synthesis of this precursor itself is a key challenge.
Alternative Strategy: Buchwald-Hartwig Amination
A more modern and highly selective method involves the palladium-catalyzed cross-coupling of an aryl halide with an ammonia source.[4]
-
Starting Material: 1,3-dichloro-5-methoxybenzene or 1-chloro-3-iodo-5-methoxybenzene.
-
Reaction: Couple this dihalide with an ammonia equivalent (e.g., benzophenone imine followed by hydrolysis, or directly with ammonia under specialized conditions) using a suitable palladium catalyst and ligand (e.g., Pd₂(dba)₃ with a ligand like Xantphos). This approach offers excellent control over the position of the amino group.
Caption: High-level comparison of synthetic workflows.
Q2: How does the choice of chlorinating agent impact my experiment?
A2: The choice of reagent is critical for managing reactivity and minimizing side products.
| Reagent | Formula | Phase | Reactivity | Selectivity | Hazards & Handling |
| Chlorine Gas | Cl₂ | Gas | Very High | Low | Toxic, corrosive gas; requires specialized equipment. |
| Sulfuryl Chloride | SO₂Cl₂ | Liquid | High | Moderate | Corrosive liquid, reacts violently with water, liberates toxic gases. |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Solid | Moderate | Good | Stable solid, easier to handle, often gives cleaner reactions.[5] |
| Copper(II) Chloride | CuCl₂ | Solid | Mild | High | Used in specific protocols, often with ionic liquids for high regioselectivity on unprotected anilines.[6] |
Experimental Protocol: A Viable Synthetic Route
This protocol outlines a reliable, multi-step synthesis that avoids the regioselectivity pitfalls of direct chlorination. This route begins with 3,5-dichloroanisole.
Objective: To synthesize this compound via nucleophilic aromatic substitution (SNAᵣ).
Workflow: 3,5-Dichloroanisole → this compound
Step 1: Nucleophilic Aromatic Substitution with Ammonia
WARNING: This reaction must be carried out in a high-pressure reactor (autoclave) by trained personnel. It involves high temperature, high pressure, and corrosive reagents.
-
Reactor Setup: To a 250 mL stainless steel autoclave, add 3,5-dichloroanisole (17.7 g, 0.1 mol), copper(I) oxide (0.7 g, 5 mmol) as a catalyst, and aqueous ammonia (28%, 150 mL).
-
Reaction Conditions: Seal the autoclave. Begin stirring and heat the internal temperature to 180-200 °C. The pressure will rise significantly. Maintain these conditions for 8-12 hours.
-
Workup: Cool the reactor to room temperature completely before venting. Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product will likely require purification by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield pure this compound.
Expected Outcome: This method leverages the activation of the aromatic ring by the methoxy group and the positions meta to it to facilitate a nucleophilic substitution of one of the chloro groups. While requiring specialized equipment, it offers a direct and regioselective route to the desired product.
References
-
Chemistry LibreTexts. (2019, June 5). 16.1: Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. Available from: [Link]
-
ResearchGate. Synthesis of 3, 4, 5-trimethoxyaniline. Available from: [Link]
-
Pearson+. When aniline undergoes electrophilic aromatic substitution in an acidic.... Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2012, May 4). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. ResearchGate. Available from: [Link]
-
SlidePlayer. (2020, February 15). Aromatic Electrophilic substitution:. Available from: [Link]
-
Chemistry Steps. Reactions of Aniline. Available from: [Link]
-
Current Organic Chemistry. (2022). Applications of N-Halo Reagents in Multicomponent Reactions: A Still Underrated Approach for the Construction of Heterocyclic Scaffolds. Available from: [Link]
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- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving the Yield of 3-Chloro-5-methoxyaniline Synthesis
Welcome to the technical support center for the synthesis of 3-Chloro-5-methoxyaniline (CAS 10272-06-7). This versatile intermediate is a critical building block in the development of pharmaceuticals, agrochemicals, and dyes.[1][2][3] However, its synthesis can be challenging, often plagued by issues with regioselectivity, byproduct formation, and incomplete reactions.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to help you optimize your reaction yields and purity.
Section 1: Troubleshooting Common Synthetic Routes
The synthesis of this compound is primarily achieved through two major pathways: the reduction of a nitroaromatic precursor and the direct chlorination of a methoxyaniline derivative. Each route presents unique challenges and opportunities for optimization.
Route A: Reduction of 1-Chloro-3-methoxy-5-nitrobenzene
This is often the preferred route due to the well-defined regiochemistry of the starting material, 1-Chloro-3-methoxy-5-nitrobenzene.[4] The primary challenge lies in the chemoselective reduction of the nitro group without affecting the aryl chloride or forming undesired dimeric byproducts.[5]
Answer: Sluggish or incomplete reduction is typically traced back to catalyst activity, the choice of reducing agent, or suboptimal reaction conditions.
Causality & Expert Insights:
-
Catalyst Deactivation: Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel can be deactivated by impurities in the starting material or solvent. Sulfur or halide-containing compounds are common poisons. The catalyst's physical properties (surface area, particle size) are also critical for activity.
-
Hydrogen Source & Pressure: For catalytic hydrogenations, insufficient hydrogen pressure or poor mass transfer of hydrogen gas to the catalyst surface will slow the reaction. For transfer hydrogenations (e.g., using ammonium formate), the decomposition of the donor may be the rate-limiting step.
-
Metal/Acid Reductions: In Bechamp-type reductions using iron powder, the reaction rate is highly dependent on the surface area of the iron and the pH of the medium. An acidic environment is necessary to facilitate the electron transfer from the metal.[6]
Troubleshooting & Optimization Strategies:
-
Verify Starting Material Purity: Ensure the 1-Chloro-3-methoxy-5-nitrobenzene precursor is free from potential catalyst poisons. Recrystallization or column chromatography may be necessary.
-
Catalyst Selection & Handling:
-
For catalytic hydrogenation, use a high-quality catalyst with a high surface area. A 5-10% Pd/C is standard. Ensure it is handled under an inert atmosphere to prevent pre-reaction oxidation.
-
Consider alternative catalysts like Platinum(IV) oxide (PtO₂) or non-noble metal catalysts, which can sometimes offer different selectivity and reactivity profiles.[6][7]
-
-
Reaction Conditions:
-
Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the rate, but be cautious of promoting side reactions.
-
Pressure: For gas-phase hydrogenation, increase the H₂ pressure (e.g., from 1 atm to 50 psi) to improve hydrogen availability at the catalyst surface.
-
Agitation: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate mass transfer.
-
| Parameter | Recommended Condition |
| Substrate | 1-Chloro-3-methoxy-5-nitrobenzene (1.0 equiv) |
| Catalyst | 10% Palladium on Carbon (1-5 mol%) |
| Hydrogen Source | H₂ gas (50 psi) or Ammonium Formate (4-5 equiv) |
| Solvent | Methanol or Ethanol |
| Temperature | 25-40 °C |
| Reaction Time | 4-12 hours |
Step-by-Step Methodology:
-
To a hydrogenation vessel, add 1-Chloro-3-methoxy-5-nitrobenzene and a suitable solvent (e.g., methanol).
-
Carefully add 10% Pd/C catalyst under a stream of nitrogen.
-
Seal the vessel and purge thoroughly with nitrogen, followed by hydrogen.
-
Pressurize the vessel to 50 psi with H₂ gas.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Answer: The formation of dimeric impurities such as azoxy and azo compounds occurs from the condensation of partially reduced nitroso and hydroxylamine intermediates.[8] Their presence indicates that the reduction is not proceeding cleanly to the amine. This is often an issue with metal hydride reductants and can be controlled by optimizing the reducing agent and reaction conditions.[6]
Causality & Expert Insights:
-
Reaction Mechanism: The reduction of a nitro group is a stepwise process (NO₂ → NO → NHOH → NH₂). The intermediate nitroso and hydroxylamine species are highly reactive. If the final reduction to the amine is slow, these intermediates can dimerize.
-
pH Control: Alkaline conditions can favor the formation of these dimeric byproducts. Reductions using reagents like zinc in aqueous ammonium chloride are known to produce hydroxylamines.[6]
-
Reducing Agent: Strong, non-selective reducing agents like LiAlH₄ can sometimes lead to complex mixtures, while milder, controlled reductions are preferable. Catalytic hydrogenation or reduction with iron in acidic media are generally more selective for producing the aniline.[5]
Troubleshooting & Optimization Strategies:
-
Favor Catalytic Hydrogenation: This is often the cleanest method and minimizes dimeric byproducts. Ensure sufficient catalyst loading and hydrogen availability to drive the reaction to completion.
-
Use Iron in Acidic Media (Bechamp Reduction): This classic method is cost-effective and highly reliable for large-scale synthesis. The acidic conditions (typically acetic or hydrochloric acid) protonate the intermediates, preventing dimerization.[6]
-
Control Temperature: Run the reaction at or slightly above room temperature. Excessively high temperatures can promote side reactions.
Caption: Troubleshooting workflow for the reduction of 1-chloro-3-methoxy-5-nitrobenzene.
Route B: Direct Chlorination of 3-Methoxyaniline
While seemingly direct, this route is complicated by the powerful activating and ortho-, para-directing nature of both the amino (-NH₂) and methoxy (-OCH₃) groups.[9] Achieving selective chlorination at the C-3 position (meta to the methoxy, ortho to the amine) without forming a mixture of isomers is the principal challenge.
Answer: Poor regioselectivity is the expected outcome of direct electrophilic chlorination on a highly activated ring like 3-methoxyaniline. The key to success is to modulate the directing effects of the substituents.
Causality & Expert Insights:
-
Directing Effects: The -NH₂ group is a powerful ortho-, para-director. The -OCH₃ group is also an ortho-, para-director. Their combined influence strongly activates the C-2, C-4, and C-6 positions for electrophilic attack, leading to a mixture of products. Direct chlorination of 3-methoxyaniline with CuCl₂ in an ionic liquid, for example, has been shown to yield the 4-chloro-3-methoxyaniline isomer in high yield (96%), demonstrating the challenge of obtaining the 3-chloro-5-methoxy isomer via this pathway.[10]
-
Steric Hindrance: The methoxy group provides some steric hindrance at the C-2 position, which can slightly disfavor substitution at that site compared to C-4 and C-6.[1]
-
Protecting Groups: The most effective strategy to control reactivity and directing effects in anilines is to temporarily protect the amino group.[11][12] Converting the -NH₂ group to an amide (e.g., -NHCOCH₃) dramatically reduces its activating ability and increases its steric bulk, which alters the regiochemical outcome of the chlorination.
Troubleshooting & Optimization Strategies:
-
Protect the Amine: Acetylation of 3-methoxyaniline with acetic anhydride is the most common and effective method. The resulting acetanilide is less activated, preventing polysubstitution and favoring chlorination at positions directed by the methoxy group.
-
Choice of Chlorinating Agent: Use a mild and controllable chlorinating agent.
-
Sulfuryl chloride (SO₂Cl₂): Often provides good results for the chlorination of moderately activated rings.
-
N-Chlorosuccinimide (NCS): A milder source of electrophilic chlorine that can improve selectivity.
-
-
Solvent and Temperature Control:
-
Use a non-polar solvent like dichloromethane (DCM) or chloroform.
-
Perform the reaction at low temperatures (0 °C to -10 °C) to minimize side reactions and improve selectivity.[1]
-
Caption: Relative activation of positions on the 3-methoxyaniline ring towards electrophiles.
| Step | Reagent/Condition | Purpose | Expected Yield |
| 1. Protection | Acetic Anhydride, Pyridine | Convert -NH₂ to -NHAc | >95% |
| 2. Chlorination | SO₂Cl₂, DCM, 0 °C | Regioselective Chlorination | 70-85% |
| 3. Deprotection | Aq. HCl, Reflux | Hydrolyze amide to amine | >90% |
Step-by-Step Methodology:
-
(Protection): Dissolve 3-methoxyaniline in pyridine and cool to 0 °C. Add acetic anhydride dropwise and stir for 1-2 hours. Quench with water and extract the resulting 3-methoxyacetanilide.
-
(Chlorination): Dissolve the dried acetanilide in DCM and cool to 0 °C. Add a solution of sulfuryl chloride in DCM dropwise. Maintain the temperature for 2-3 hours. Monitor by TLC.
-
(Work-up): Carefully quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, dry it over MgSO₄, and concentrate to get the crude chlorinated acetanilide.
-
(Deprotection): Reflux the crude product in aqueous HCl (e.g., 6M) for 4-8 hours until the amide is fully hydrolyzed.
-
(Final Isolation): Cool the reaction mixture, neutralize with a base (e.g., NaOH) to pH > 8, and extract the product with a solvent like ethyl acetate. Purify by column chromatography or crystallization.
Section 2: General Purification Strategies
Answer: The optimal purification strategy depends on the nature of the impurities. A combination of techniques is often most effective.
Expert Insights & Recommendations:
-
Column Chromatography: This is the most versatile method for removing both isomeric impurities and colored byproducts.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20-30% ethyl acetate) typically provides good separation.
-
-
Crystallization/Salt Formation: If the crude product is of reasonable purity (>90%), crystallization is an excellent method for final purification and is highly scalable.
-
Free Base: The free aniline can be crystallized from a mixed solvent system like ethanol/water or toluene/heptane.
-
Hydrochloride Salt: Converting the aniline to its hydrochloride (HCl) salt is a highly effective purification technique.[1] The salt often has much lower solubility in organic solvents than the free base and related impurities, allowing it to be selectively precipitated. Dissolve the crude aniline in a solvent like anhydrous ether or isopropanol and bubble HCl gas through it, or add a solution of HCl in isopropanol.[1] The precipitated salt can be collected by filtration.
-
References
- Smolecule. (2024). Buy this compound;hydrochloride.
- Discussion Forum. (2024).
- Allen. Anilines: Reactions, Reaction Mechanisms and FAQs.
- Chemistry Steps.
- ResearchGate. (n.d.).
- Beilstein Journals. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
- MDPI. (n.d.).
- Pearson+. (n.d.).
- Chemistry LibreTexts. (2019). Limitations on Electrophilic Substitution Reactions with Substituted Benzenes.
- Wikipedia. Reduction of nitro compounds.
- Benchchem. This compound | Research Chemical.
- Benchchem.
- MySkinRecipes. This compound.
- Wikipedia.
- MDPI. (n.d.). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor.
- Chemistry LibreTexts. (2023).
- ACS GCI Pharmaceutical Roundtable.
- Benchchem.
- MDPI. (n.d.).
- Benchchem. 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene.
- ChemicalBook. (2025). This compound | 10272-06-7.
- Reddit. (2023).
- Sigma-Aldrich. 3-Chloro-5-fluoro-4-methoxyaniline.
- SIELC Technologies. (2018). This compound.
- Benchchem. (2025). Procedure for the reduction of 1-Chloro-3-(2-nitrovinyl)benzene to its corresponding amine.
- Semantic Scholar. (n.d.).
- Guidechem. 3-Methoxyaniline 536-90-3 wiki.
- ChemicalBook. (2025). 1-chloro-3-methyl-5-nitro-benzene | 16582-38-0.
- Chemical Communications (RSC Publishing). (2022). Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride.
- Physics Forums. (2016). Organic chem2 - Synthesis of 1-chloro-3-ethyl-5-nitrobenzene.
- Sigma-Aldrich. 3-Chloro-4-methoxyaniline 97 5345-54-0.
- PubChem. 1-Chloro-3-methoxy-5-nitrobenzene.
- Synquest Labs. This compound.
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline.
- ChemScene. 1780818-11-2 | 3-Chloro-5-fluoro-2-methoxyaniline.
- Google Patents. (n.d.). 3,5-dichloroaniline preparing process.
Sources
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- 2. This compound [myskinrecipes.com]
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- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
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- 12. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
stability issues and degradation of 3-Chloro-5-methoxyaniline under reaction conditions
Welcome to the technical support center for 3-Chloro-5-methoxyaniline (CAS 10272-06-7). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile substituted aniline in their synthetic endeavors. As a key building block, its unique electronic properties—stemming from the meta-disposed electron-withdrawing chloro group and electron-donating methoxy group—make it valuable for constructing complex molecular architectures.[1] However, like many anilines, its stability can be a critical parameter influencing reaction outcomes, yield, and purity.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the challenges associated with the stability and degradation of this compound under common reaction conditions.
Part 1: Understanding the Stability Profile of this compound
Anilines are notoriously susceptible to oxidation, a primary cause of degradation that often manifests as a distinct color change in the material.[2] While this compound is stable under normal storage conditions in a tightly sealed container in a dry, cool, and well-ventilated area, its reactivity profile changes significantly under various experimental settings.[3][4]
The main degradation pathways to consider are:
-
Oxidation: The electron-rich aromatic ring and the lone pair on the nitrogen atom make the molecule susceptible to oxidation by atmospheric oxygen, strong oxidizing agents, and even some metal salts used in catalysis. This can lead to the formation of highly colored impurities such as nitro compounds, azoxybenzenes, and polymeric materials.[2][5]
-
Demethylation: The methoxy group, while generally stable, can be cleaved under harsh acidic conditions (e.g., using strong Brønsted or Lewis acids like HBr or BBr₃) to form the corresponding phenol, 3-amino-5-chlorophenol. This is a critical consideration in reactions requiring strongly acidic catalysts or workups.
-
Decomposition at High Temperatures: Thermal decomposition, particularly in the presence of incompatible materials, can generate hazardous byproducts including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[3]
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound in a practical question-and-answer format.
FAQ 1: Handling, Storage, and Color Change
Question: My bottle of this compound, which was initially a light-colored solid, has turned yellow/brown. Is it still usable?
Answer: This color change is a classic sign of minor oxidation.[2] For many applications, particularly if the subsequent reaction is robust and the purification method is effective, the material may still be usable. However, the presence of these colored impurities can potentially lower the yield and complicate purification.
Troubleshooting & Best Practices:
-
Purity Check: Before use, assess the purity by TLC or LC-MS to determine the extent of degradation.
-
Purification: If significant impurities are present, consider purifying the starting material. Recrystallization is highly effective for solid anilines and can yield very high purity material.[1]
-
Inert Atmosphere: Always handle the compound under an inert atmosphere (Nitrogen or Argon) to minimize exposure to oxygen.[2][6]
-
Storage: Store the compound in a tightly sealed, opaque container in a cool, dark, and dry place. For long-term storage, consider storing it over a reducing agent like zinc dust, which can act as a sacrificial substance to prevent oxidation.[3]
FAQ 2: Instability During Acylation Reactions
Question: I am trying to perform an N-acylation with an acyl chloride, but I'm getting a dark, tarry mixture and low yield of my desired amide. What is going wrong?
Answer: While N-acylation is a standard transformation for anilines, several factors can lead to degradation and side reactions.[1] The likely culprits are the reaction conditions being too harsh or the presence of oxygen. The HCl generated during the reaction can also create an acidic environment that may promote side reactions if not properly neutralized.
Troubleshooting & Best Practices:
-
Base Selection: Use a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct. The base is crucial to prevent the protonation of the aniline, which would render it non-nucleophilic.
-
Temperature Control: Run the reaction at a controlled temperature, typically starting at 0 °C and allowing it to warm to room temperature. Avoid excessive heating unless necessary, as it can accelerate degradation.
-
Inert Atmosphere: Perform the entire procedure, from reagent addition to work-up, under a nitrogen or argon atmosphere to prevent oxidation.[2]
-
Reagent Addition: Add the acyl chloride dropwise to a solution of the aniline and base to maintain better control over the reaction exotherm and minimize the transient concentration of the reactive acyl chloride.
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetanilide.
-
Purify by recrystallization from a suitable solvent system (e.g., ethanol/water).
FAQ 3: Degradation During Column Chromatography
Question: My product, derived from this compound, appears to be degrading or streaking on my silica gel column. How can I improve my purification?
Answer: Silica gel is slightly acidic, and the amine functionality, even in a derivatized form like an amide or within a heterocyclic system, can interact strongly with the silica surface. This can lead to streaking (tailing) or even acid-catalyzed degradation on the column.
Troubleshooting & Best Practices:
-
TLC Stability Test: Before committing to a large-scale column, spot the crude material on a silica TLC plate and let it sit for 30-60 minutes before developing. If a new baseline spot appears or streaking is evident, it suggests instability on silica.
-
Neutralize the Eluent: Add a small amount of a basic modifier, such as 0.5-1% triethylamine or pyridine, to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the chromatography of basic compounds.
-
Alternative Stationary Phases: If the compound is highly sensitive, consider using a different stationary phase. Alumina (basic or neutral) is a common alternative for purifying amines. Reverse-phase chromatography (C18) is also an excellent option if the polarity of your compound is suitable.
-
Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild acid (like 1M citric acid) to remove basic impurities, then wash with a mild base (like saturated sodium bicarbonate) to remove acidic impurities. This reduces the load of impurities on the column.
FAQ 4: Stability in Palladium Cross-Coupling Reactions
Question: I want to use this compound in a Buchwald-Hartwig or Suzuki coupling reaction. What stability issues should I be aware of?
Answer: Palladium-catalyzed cross-coupling reactions often involve basic conditions and elevated temperatures, which can be challenging for sensitive substrates. The primary concerns are the oxidative stability of the aniline and potential side reactions involving the chloro and methoxy groups.
Troubleshooting & Best Practices:
-
Protect the Amine: For many cross-coupling reactions, it is highly advisable to protect the amine group, typically as an acetanilide. This prevents N-arylation side reactions and often improves the stability and solubility of the substrate. The protecting group can be removed post-coupling.[2]
-
Ligand and Base Selection: The choice of ligand and base is critical. Modern bulky phosphine ligands (e.g., SPhos, XPhos) often allow for lower reaction temperatures and shorter reaction times, which minimizes the risk of degradation. Use the mildest base that is effective for the specific transformation (e.g., K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOtBu if possible).
-
Thorough Degassing: These reactions are highly sensitive to oxygen, which can both oxidize the aniline and deactivate the palladium catalyst. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere. Purging the solvent with argon for 15-30 minutes is a common and effective practice.[6]
-
Monitor for Demethylation: While less common under typical basic cross-coupling conditions, be aware of potential demethylation if the reaction conditions are harsh or if there are acidic species present. Analyze the crude product by LC-MS for a byproduct with a mass corresponding to the loss of a methyl group.
Caption: A decision-making workflow for handling and reacting this compound.
Part 3: Quantitative Data Summary
The stability and reactivity of this compound are influenced by its inherent physicochemical properties.
| Property | Value | Significance & Implication |
| Molecular Formula | C₇H₈ClNO | Provides the basis for mass spectrometry analysis. |
| Molecular Weight | 157.60 g/mol | Essential for calculating molar equivalents in reactions. |
| Appearance | Light-colored solid | Deviation (e.g., yellowing) indicates potential oxidative degradation. |
| Incompatible Materials | Strong oxidizing agents | Contact can lead to rapid and uncontrolled oxidation, potentially forming hazardous materials.[3] |
| Hazardous Decomposition | Carbon oxides, Nitrogen oxides (NOx), Hydrogen chloride gas | Formed under thermal stress (e.g., in a fire), highlighting the need to avoid excessive heating.[3] |
Part 4: Key Degradation Pathways
Understanding the potential degradation pathways is crucial for anticipating and mitigating side reactions.
This is the most common degradation pathway, initiated by air, oxidizing reagents, or certain metal catalysts. The reaction proceeds through radical intermediates, leading to a complex mixture of products.
Caption: Simplified pathway of oxidative degradation leading to colored byproducts.
Under strong acidic conditions, the methoxy group can be cleaved. This is a classic ether cleavage reaction.
Caption: Mechanism of demethylation under strong acid conditions (e.g., HBr).
By understanding these potential stability issues and implementing the troubleshooting strategies and protocols outlined in this guide, researchers can improve the efficiency, reproducibility, and safety of their synthetic work with this compound.
References
-
How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. | ResearchGate. (2012, September 21). Retrieved January 12, 2026, from [Link]
-
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications - Open Access Journals. (n.d.). Retrieved January 12, 2026, from [Link]
-
Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base | ACS Omega - ACS Publications. (2024, September 11). Retrieved January 12, 2026, from [Link]
Sources
Technical Support Center: Troubleshooting Guide for 3-Chloro-5-methoxyaniline Cross-Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 3-Chloro-5-methoxyaniline in palladium-catalyzed cross-coupling reactions. This document provides in-depth troubleshooting advice in a direct question-and-answer format to address common challenges encountered during these synthetic transformations.
Introduction to Cross-Coupling with this compound
This compound is a valuable building block in organic synthesis. However, its electronic properties—an electron-donating methoxy group and a coordinating aniline group—can present unique challenges in cross-coupling reactions. The electron-rich nature of the aryl chloride can make the initial oxidative addition step, which is often rate-limiting, particularly challenging.[1] This guide will address common issues such as low to no product yield, catalyst deactivation, and the formation of unwanted side products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing no or very low conversion of my this compound starting material. What are the likely causes and how can I address this?
A1: Low conversion is a common issue, often stemming from inefficient catalyst activation or suboptimal reaction conditions.
Several factors can contribute to a stalled reaction. Given that aryl chlorides are less reactive than aryl bromides or iodides, the choice of catalyst and conditions is critical.[2][3][4]
Possible Causes & Solutions:
-
Inefficient Oxidative Addition: The C-Cl bond of your electron-rich aniline is challenging to activate.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos are designed to accelerate the oxidative addition of challenging substrates like aryl chlorides.[5] Consider using modern palladium precatalysts (e.g., G3 or G4 palladacycles) which ensure the efficient generation of the active Pd(0) species.[6]
-
-
Inappropriate Base Selection: The base plays a crucial role in the catalytic cycle.
-
Solution: For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[7] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are typically required.[6][8] The solubility of the base is also a key factor; ensure it is appropriate for your chosen solvent system.[7][9]
-
-
Suboptimal Temperature: The reaction may require more thermal energy to overcome the activation barrier for C-Cl bond cleavage.
-
Solution: Gradually increase the reaction temperature. While many cross-couplings are run at temperatures ranging from 80-120 °C, some challenging substrates may require higher temperatures.[5][10] However, be mindful of potential starting material or product decomposition at elevated temperatures.[7]
-
-
Catalyst Deactivation: The aniline moiety in your substrate can act as a ligand for the palladium center, potentially leading to catalyst inhibition.[6]
-
Solution: Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can sometimes mitigate this issue by favoring the binding of the desired phosphine ligand.[11]
-
Q2: My reaction is producing significant amounts of side products, such as the dehalogenated aniline (5-methoxyaniline) and homocoupled products. How can I minimize these?
A2: The formation of byproducts is often indicative of competing reaction pathways or catalyst deactivation.
Possible Causes & Solutions:
-
Dehalogenation (Hydrodehalogenation): This occurs when the chloro group is replaced by a hydrogen atom.
-
Solution: This side reaction can be promoted by the presence of oxygen or moisture. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are anhydrous and properly degassed.[5][6] Bulky, electron-rich ligands can also help to favor the desired reductive elimination pathway over pathways leading to dehalogenation.[11]
-
-
Homocoupling of the Boronic Acid (in Suzuki reactions): This side reaction is also often promoted by the presence of oxygen.[5][12]
-
Protodeboronation of the Boronic Acid (in Suzuki reactions): This is the cleavage of the C-B bond of the boronic acid.
-
Solution: This can be minimized by using a sufficiently strong base and ensuring anhydrous conditions. In some cases, using a boronic ester (e.g., a pinacol ester) can improve stability.[7]
-
Q3: I am performing a Buchwald-Hartwig amination with this compound and a primary or secondary amine, but the reaction is not proceeding. What specific considerations should I have for this transformation?
A3: The Buchwald-Hartwig amination of electron-rich aryl chlorides with anilines requires careful optimization of the catalyst system.
Possible Causes & Solutions:
-
Ligand Choice is Critical: Standard phosphine ligands are often ineffective for this transformation.
-
Solution: Highly active, sterically hindered biarylphosphine ligands are generally required. Buchwald's ligands (e.g., XPhos, SPhos, RuPhos) or Josiphos-type ligands are excellent starting points for screening.[6]
-
-
Base Strength and Type: The choice of base is paramount in C-N bond formation.
-
Solution: Strong, non-nucleophilic bases are typically necessary. Sodium tert-butoxide (NaOtBu) is a common choice.[8] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be attempted, often requiring higher temperatures.[8]
-
-
Solvent Effects: The solvent can significantly influence the reaction outcome.
-
Solution: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are commonly used.[13] The solubility of all components, including the base, should be considered.
-
Q4: How do I choose the optimal palladium source for my reaction?
A4: The choice of palladium source can impact the efficiency of catalyst activation.
Palladium Source Comparison:
| Palladium Source | Advantages | Disadvantages |
| Pd(OAc)₂ / PdCl₂ | Cost-effective and readily available.[14] | Requires in-situ reduction to the active Pd(0) species, which can sometimes be inefficient.[12][14] |
| Pd₂(dba)₃ | A pre-formed Pd(0) source, often leading to more reliable catalyst activation.[10] | Can be air-sensitive and may require more careful handling. |
| Palladium Precatalysts (e.g., Buchwald G3/G4) | Highly stable, air- and moisture-tolerant.[6] Ensure a 1:1 Pd:ligand ratio and provide reliable generation of the active catalyst.[6] | Higher initial cost compared to simple palladium salts. |
For challenging cross-couplings, the use of modern palladium precatalysts is highly recommended to ensure consistent and efficient generation of the active catalytic species.[6]
Experimental Protocols & Workflows
General Protocol for a Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for optimization.
-
Reaction Setup: In a glovebox, combine this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), and a palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) in an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, degassed dioxane (5 mL) to the reaction vessel.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues in the cross-coupling of this compound.
Caption: A stepwise guide to troubleshooting cross-coupling reactions.
References
-
Bei, X., et al. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. The Suzuki coupling reaction of aryl chlorides. Available from: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available from: [Link]
-
ResearchGate. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available from: [Link]
-
Takagi, K., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Myers, A. G. The Suzuki Reaction. Harvard University. Available from: [Link]
-
ChemRxiv. Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Available from: [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available from: [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Available from: [Link]
-
ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021). Available from: [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. (2018). Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Mako, T. L., & Byers, J. A. (2020). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. (2014). Available from: [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. (2023). Available from: [Link]
-
Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]
-
Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available from: [Link]
-
National Institutes of Health. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. Available from: [Link]
-
National Institutes of Health. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. Available from: [Link]
-
MDPI. Heck Reaction—State of the Art. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]
-
MDPI. Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Available from: [Link]
-
ResearchGate. New perspectives in the cross-coupling reactions of organostannanes. Available from: [Link]
-
Organic Chemistry Frontiers. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Available from: [Link]
-
ResearchGate. Cross-coupling strategies for aniline synthesis. Available from: [Link]
-
ResearchGate. Recent developments in low-cost TM-catalysed Heck-type reactions. Available from: [Link]
-
MDPI. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Available from: [Link]
-
National Institutes of Health. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Available from: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Available from: [Link]
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- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
minimizing side reactions in the functionalization of 3-Chloro-5-methoxyaniline
Welcome to the technical support center for the functionalization of 3-chloro-5-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you minimize side reactions and achieve your desired synthetic outcomes.
Understanding the Reactivity of this compound
This compound is a substituted aniline derivative with a unique electronic profile.[1] The methoxy group (-OCH3) is an electron-donating group, activating the aromatic ring towards electrophilic substitution. Conversely, the chloro group (-Cl) is an electron-withdrawing group, which deactivates the ring. The interplay of these substituents, along with the nucleophilic amino group (-NH2), dictates the molecule's reactivity and potential for side reactions. The amino group itself is susceptible to oxidation and over-alkylation, while the aromatic ring can undergo further substitution if reaction conditions are not carefully controlled.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of this compound is producing a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
A1: Over-alkylation is a common side reaction when functionalizing anilines.[2] The mono-alkylated product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[2] To favor mono-alkylation, consider the following strategies:
-
Control Stoichiometry: Use a large excess of the aniline relative to the alkylating agent.[2]
-
Reaction Conditions: Lowering the reaction temperature can help reduce the rate of the second alkylation.[2]
-
Alkylating Agent: Less reactive alkylating agents (e.g., chlorides vs. iodides) can sometimes provide better control.[2]
-
Reductive Amination: This two-step approach, involving the formation of an imine followed by reduction, offers excellent control for mono-alkylation.[2]
Q2: My reaction mixture turns dark brown or black during the functionalization of this compound. What is causing this and how can I prevent it?
A2: A dark coloration is a strong indicator of aniline oxidation.[3] The electron-rich nature of the aniline ring makes it susceptible to oxidation, which can be triggered by atmospheric oxygen, certain metal catalysts (like Cu(II) or Fe(III)), or harsh reaction conditions.[3] This can lead to the formation of colored impurities such as nitrobenzenes, benzoquinones, or polymeric aniline species.[3]
To prevent oxidation:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.[3]
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
pH Control: The rate of aniline oxidation can be pH-dependent.[3] Buffering the reaction mixture may be necessary.
-
Protecting Groups: Temporarily protecting the amino group as an amide (e.g., acetanilide) significantly reduces its susceptibility to oxidation.[3][4]
Q3: I am attempting a Suzuki coupling with the chloro- position of this compound, but the reaction is sluggish. How can I improve the yield?
A3: Aryl chlorides are generally less reactive in Suzuki-Miyaura couplings compared to aryl bromides or iodides, requiring more active catalyst systems.[5] The electron-donating methoxy group on your substrate can further decrease the reactivity of the C-Cl bond towards oxidative addition to the palladium catalyst.[5]
To improve your Suzuki coupling:
-
Catalyst Selection: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, which are known to promote the activation of aryl chlorides.[5]
-
Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) or palladium(II) acetate (Pd(OAc)2) are common choices.[5]
-
Base and Solvent: The choice of base and solvent is crucial. Potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) are often effective bases. Solvents like toluene or 1,4-dioxane with some water are typically used.[5][6]
Q4: Should I protect the amine group of this compound before proceeding with other functionalizations?
A4: Protecting the amine group is a highly recommended strategy, especially for reactions that are sensitive to the nucleophilicity or basicity of the aniline, or for those that employ harsh conditions.[7][8] Acetylation to form an acetanilide is a common and effective method.[4][9]
Advantages of Protection:
-
Prevents N-alkylation and other reactions at the nitrogen.
-
Reduces the activating effect of the amino group, which can prevent unwanted side reactions on the aromatic ring.[4]
-
Prevents oxidation of the amino group.[3]
-
The amide can act as a directing group in some reactions.
The protecting group can typically be removed under acidic or basic conditions after the desired functionalization has been achieved.[9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in N-alkylation | 1. Poor reactivity of starting materials.[2] 2. Inappropriate reaction temperature.[2] 3. Inefficient catalyst system. | 1. Use a more reactive alkylating agent (e.g., bromide or iodide). 2. Gradually increase the reaction temperature while monitoring for byproduct formation.[2] 3. Screen different catalysts known for N-alkylation.[2] |
| Multiple Products in Halogenation | The amino group is a strong activating group, leading to polyhalogenation.[9] | Protect the amino group as an acetanilide to moderate its activating effect before halogenation.[4][9] |
| Hydrodehalogenation in Cross-Coupling | Beta-hydride elimination from the palladium complex can compete with reductive elimination.[11] | Optimize the ligand and base combination. Bidentate phosphine ligands can sometimes suppress this side reaction.[11] |
| Product is a Dark Oil or Solid | Presence of oxidized impurities or colored byproducts. | Treat the crude product with activated carbon during recrystallization to adsorb colored impurities.[9] |
| Incomplete Reaction in Buchwald-Hartwig Amination | 1. Deactivated aryl chloride. 2. Inappropriate ligand or base. | 1. Use a more active catalyst system with bulky, electron-rich ligands (e.g., XPhos, RuPhos).[12] 2. Screen different bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). |
Experimental Protocols
Protocol 1: Protection of this compound as an Acetanilide
This protocol describes the acetylation of the amino group, which is a common strategy to prevent side reactions.[9]
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Cold water
Procedure:
-
In a suitable flask, dissolve this compound in glacial acetic acid.
-
Prepare a separate solution of acetic anhydride in glacial acetic acid.
-
Slowly add the acetic anhydride solution to the aniline solution with constant stirring.
-
After the initial exothermic reaction subsides, gently warm the mixture for 10 minutes.
-
Pour the warm mixture into cold water with vigorous stirring to precipitate the N-(3-chloro-5-methoxyphenyl)acetamide.
-
Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
Protocol 2: N-Alkylation of this compound (Illustrative)
This is a general procedure and may require optimization for your specific alkylating agent.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (ACN)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), potassium carbonate (2.0 equiv.), and acetonitrile.
-
Stir the mixture at room temperature.
-
Add the alkyl halide (1.1 equiv.) dropwise.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of a Protected 3-Chloroaniline Derivative
This protocol is based on general procedures for challenging aryl chlorides and assumes the use of a protected aniline to avoid N-H reactivity issues with the catalyst.[12]
Materials:
-
N-(3-chloro-5-methoxyphenyl)acetamide (from Protocol 1)
-
Amine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1.5 mol%)
-
Biarylphosphine Ligand (e.g., XPhos) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv.)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd2(dba)3, the XPhos ligand, and NaOtBu to an oven-dried Schlenk flask.
-
Add the protected 3-chloroaniline derivative and the desired amine.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at room temperature for 15 minutes to allow for pre-catalyst formation.
-
Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Deprotect the acetyl group as needed using standard acidic or basic hydrolysis conditions.[9]
Visualizations
Caption: Troubleshooting Decision Tree for Aniline Functionalization.
Caption: Workflow for Protected Functionalization Strategy.
References
- Benchchem. (2025). Troubleshooting side reactions in the N-alkylation of aniline. Benchchem Technical Support.
- Benchchem. (n.d.). This compound | Research Chemical.
- Open Access Journals. (n.d.). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications.
- Benchchem. (2025).
- Smolecule. (2024, January 5). Buy this compound;hydrochloride.
- Benchchem. (2025). Technical Support Center: Troubleshooting Halogenated Aniline Reactions. Benchchem Technical Support.
- ACS Omega. (2024, September 11).
- Organic Chemistry Portal. (n.d.). Protective Groups.
- ResearchGate. (n.d.). The proposed mechanism for the oxidation of aniline.
- TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran.
- MDPI. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). N‐Alkylation of aniline with benzyl alcohol.
- ResearchGate. (2025, August 10).
- Wikipedia. (n.d.). Protecting group.
- ResearchGate. (n.d.). CoNx@NC catalysed N-alkylation reaction of different anilines with....
- Pearson Study Prep. (2015, February 23).
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem Technical Support.
- Benchchem. (2025).
- IIT JEE Prep by iQuanta. (2016, October 29).
- Benchchem. (2025).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube.
- Ready Lab, UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis.
- Synquest Labs. (n.d.). This compound Safety Data Sheet.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
- MySkinRecipes. (n.d.). This compound.
- Reddit. (2023, April 30).
- ResearchGate. (2014, November). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Journal of Heterocyclic Chemistry.
- Sigma-Aldrich. (n.d.). 3-Chloro-5-fluoro-4-methoxyaniline.
- SIELC Technologies. (2018, May 16). This compound.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
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- 10. youtube.com [youtube.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
analytical methods for detecting impurities in 3-Chloro-5-methoxyaniline samples
Prepared by: Senior Application Scientist
Welcome to the technical support guide for the analytical characterization of 3-Chloro-5-methoxyaniline. This resource is designed for researchers, analytical scientists, and drug development professionals to provide expert insights, validated protocols, and robust troubleshooting for the detection and quantification of impurities. As an important intermediate in pharmaceutical synthesis, ensuring the purity of this compound is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1]
This guide is structured to address common challenges and questions in a direct, problem-solving format, grounded in established scientific principles and regulatory expectations.
Section 1: Understanding the Impurity Landscape
Effective analysis begins with understanding what you are looking for. Impurities in this compound can originate from the synthetic route, degradation, or storage.[2][3]
FAQ: Potential Impurities
Q1: What are the most likely process-related impurities in this compound?
A1: The impurity profile is highly dependent on the synthetic pathway. A common route involves the nitration, chlorination, and subsequent reduction of an anisole derivative.[4] Based on this, potential impurities include:
-
Starting Materials: Unreacted precursors such as 3-methoxyaniline or related chlorinated nitroaromatics.
-
Isomeric Impurities: Regioisomers formed during the chlorination or nitration steps (e.g., 2-Chloro-5-methoxyaniline, 4-Chloro-3-methoxyaniline).
-
Over-reacted Products: Di-chlorinated or tri-chlorinated methoxyanilines.
-
By-products: Compounds resulting from side reactions, such as N-formylated or N-acetylated species if these reagents are present.
Q2: What are degradation products, and why are they a concern?
A2: Degradation products are impurities that form during storage or manufacturing of the drug product due to exposure to stress conditions like light, heat, humidity, acid, base, or oxidation.[5][6] They are a critical concern because they can impact the product's safety and efficacy and may need to be toxicologically qualified if present above certain thresholds defined by the International Council for Harmonisation (ICH).[7] For an aniline derivative, oxidative degradation (forming colored impurities) and hydrolysis are common pathways.
Section 2: High-Performance Liquid Chromatography (HPLC) - The Workhorse Technique
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for separating, detecting, and quantifying impurities in pharmaceutical intermediates like this compound.[1][8][9] A properly developed and validated stability-indicating HPLC method is a regulatory requirement.[10]
HPLC: Frequently Asked Questions
Q1: What is a good starting point for developing an HPLC method for this compound and its impurities?
A1: A reversed-phase HPLC (RP-HPLC) method is the most effective approach.[8] A typical starting point would be:
-
Column: C18 (L1), 4.6 x 150 mm, 3.5 or 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water. The choice of acid is critical; formic acid is volatile and ideal for LC-MS compatibility, while phosphoric acid provides excellent buffering capacity for UV-based methods.[8]
-
Mobile Phase B: Acetonitrile (MeCN).
-
Detection: UV detection, typically between 240-254 nm, where the aniline chromophore absorbs. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Gradient Elution: A gradient from low to high organic content (e.g., 10% to 90% MeCN) is necessary to elute impurities with a wide range of polarities.
Q2: Why is the mobile phase pH so important for analyzing this compound?
A2: The pH of the mobile phase directly affects the ionization state of the aniline functional group. This compound is a basic compound. At a low pH (e.g., pH 2.5-3.5), the amine group is protonated (-NH3+), which generally leads to better solubility in the aqueous mobile phase and sharper peak shapes. This protonation minimizes undesirable secondary interactions with residual acidic silanol groups on the silica-based stationary phase, which are a primary cause of peak tailing for basic analytes.[11]
Q3: How do I ensure my HPLC method is "stability-indicating"?
A3: A method is considered stability-indicating when it can accurately measure the analyte of interest without interference from any degradation products, process impurities, or other excipients. To prove this, you must perform forced degradation studies.[6][10] The sample is stressed under various conditions (acid/base hydrolysis, oxidation, heat, light) to intentionally generate degradation products.[12][13] Your HPLC method must then demonstrate that all degradation peaks are baseline resolved from the main this compound peak. The use of a PDA detector to check for peak purity is essential in this process.
HPLC: Troubleshooting Guide
| Problem | Common Causes | Recommended Solutions |
| Peak Tailing | 1. Secondary silanol interactions with the basic aniline. 2. Column contamination or degradation (void). 3. Mismatch between sample solvent and mobile phase. | 1. Lower mobile phase pH to 2.5-3.0 with phosphoric or formic acid to ensure the amine is fully protonated. 2. Increase buffer concentration in the mobile phase. 3. Use a high-purity, end-capped column. 4. Flush the column or replace it if it's old.[11] 5. Dissolve the sample in the initial mobile phase. |
| Shifting Retention Times | 1. Inadequate column equilibration time between runs. 2. Mobile phase composition changing over time (evaporation of organic solvent). 3. Fluctuations in column temperature. 4. Pump malfunction or leaks.[14] | 1. Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase. 2. Prepare fresh mobile phase daily and keep solvent bottles capped. 3. Use a thermostatted column compartment set to a stable temperature (e.g., 30 °C).[15] 4. Check system pressure for stability; perform pump leak tests. |
| Ghost Peaks (Extraneous) | 1. Contamination in the mobile phase or wash solvent. 2. Sample carryover from a previous injection. 3. Air bubbles in the system.[14] | 1. Use high-purity HPLC-grade solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol in the autosampler method. 3. Inject a blank (mobile phase) to confirm the source of the peak. 4. Thoroughly degas the mobile phase. |
| Poor Resolution | 1. Inappropriate mobile phase or gradient slope. 2. Column is losing efficiency. 3. Wrong column chemistry. | 1. Optimize the gradient: a shallower gradient provides more separation time and can improve resolution. 2. Try a different organic modifier (e.g., methanol instead of acetonitrile). 3. Replace the column. 4. Consider a column with a different selectivity (e.g., a Phenyl-Hexyl phase). |
Protocol 1: Stability-Indicating RP-HPLC Method for Impurity Profiling
1. Reagent and Sample Preparation:
- Mobile Phase A: Prepare 0.1% (v/v) formic acid in HPLC-grade water. Filter through a 0.22 µm filter.
- Mobile Phase B: HPLC-grade acetonitrile.
- Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
- Standard Solution: Accurately weigh and dissolve this compound in Diluent to a final concentration of 1.0 mg/mL.
- Sample Solution: Prepare the test sample at the same concentration (1.0 mg/mL) in Diluent.
2. Chromatographic Conditions:
- Instrument: HPLC or UPLC system with a PDA/UV detector.
- Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent.
- Column Temperature: 30 °C.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 5 µL.
- Detection Wavelength: 245 nm, with PDA monitoring from 200-400 nm.
- Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 25.0 | 10 | 90 | Linear |
| 30.0 | 10 | 90 | Linear |
| 30.1 | 95 | 5 | Linear |
| 35.0 | 95 | 5 | Linear |
3. System Suitability:
- Inject the Standard Solution five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.
- The theoretical plates for the main peak should be > 2000, and the tailing factor should be ≤ 2.0.
4. Analysis:
- Inject a blank (Diluent), followed by the Standard and Sample Solutions.
- Integrate all peaks in the sample chromatogram. Calculate the percentage of each impurity using the area percent method (assuming response factors are similar) or against a qualified impurity standard.
Section 3: Gas Chromatography (GC) for Volatile Impurities
GC is a complementary technique, best suited for analyzing volatile and semi-volatile impurities that are not amenable to HPLC, such as residual solvents or certain process intermediates.[16][17][18]
GC: Frequently Asked Questions
Q1: When is GC a better choice than HPLC for this analysis?
A1: Use GC for impurities that are volatile and thermally stable. The most common application is for the analysis of residual solvents (e.g., toluene, methanol, dichloromethane) used in the synthesis, as mandated by ICH Q3C.[7] It can also be effective for certain volatile starting materials or by-products that may not have a strong UV chromophore for HPLC detection.[16]
Q2: What is the most critical parameter in GC method development for trace analysis?
A2: The injector temperature and mode are critical. For trace analysis of relatively non-volatile compounds like an aniline derivative, a splitless injection is required to transfer the maximum amount of analyte onto the column. However, the inlet temperature must be high enough to ensure complete vaporization without causing on-column degradation of the analyte. A temperature of 250-280 °C is a typical starting point. A robust liner and proper syringe technique are also essential to prevent discrimination and carryover.
Section 4: Mass Spectrometry (MS) for Impurity Identification
When an unknown impurity is detected by HPLC or GC, Mass Spectrometry is the definitive tool for structural elucidation.[1][17][19] Coupling a mass spectrometer to a liquid chromatograph (LC-MS) allows you to obtain the mass-to-charge ratio (m/z) of the unknown peak as it elutes.
MS: Frequently Asked Questions
Q1: How does LC-MS help identify an unknown impurity?
A1: LC-MS provides two key pieces of information:
-
Molecular Weight: The mass spectrometer measures the m/z of the impurity. In electrospray ionization (ESI) positive mode, this typically corresponds to the protonated molecule [M+H]+, directly giving you the molecular weight of the impurity.
-
Structural Fragments: By inducing fragmentation (MS/MS), you can break the molecule apart. The resulting fragment ions provide clues about the molecule's structure. For instance, the loss of a methyl group (-15 Da) or a chloro group (-35 Da) would be diagnostic.
Q2: What would be the expected mass and key fragments for this compound?
A2: this compound has a molecular weight of 157.6 g/mol .[20]
-
[M+H]+: In an LC-MS analysis, you would expect to see a primary ion at m/z 158.
-
Isotopic Pattern: A crucial piece of evidence is the chlorine isotopic pattern. You will see two peaks: one at m/z 158 (for the 35Cl isotope) and another at m/z 160 (for the 37Cl isotope) with a characteristic abundance ratio of approximately 3:1. This is a definitive indicator of a monochlorinated compound.
-
MS/MS Fragments: Fragmentation might involve the loss of the methoxy group's methyl radical (a loss of 15 Da) or other characteristic cleavages of the aromatic ring.
Workflow for Impurity Identification
The following diagram illustrates the logical workflow from detecting an unknown impurity in an HPLC-UV analysis to confirming its structure using mass spectrometry.
Caption: A decision tree for troubleshooting common HPLC problems.
References
-
This compound - SIELC Technologies . (2018-05-16). SIELC Technologies. Available at: [Link]
-
Resolving API Impurity Issues in Drug Development . (2025-04-11). Pharmaguideline. Available at: [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. Available at: [Link]
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ICH Guidelines for Analytical Method Validation Explained . (2025-07-22). AMSbiopharma. Available at: [Link]
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Impurity guidelines in drug development under ICH Q3 . AMSbiopharma. Available at: [Link]
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ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline . (2024-03-20). Available at: [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . (2025-07-02). Available at: [Link]
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The control of API impurities - A critical issue to the pharmaceutical industry . Available at: [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. Available at: [Link]
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Guideline on Impurities in new Active Pharmaceutical Ingredients . (2023-03-01). BfArM. Available at: [Link]
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The Importance of API Impurity Profiling in Drug Development . (2025-01-28). Pharmaffiliates. Available at: [Link]
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Tips and Tricks of HPLC System Troubleshooting . Agilent. Available at: [Link]
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Forced Degradation Studies . (2016-12-14). MedCrave online. Available at: [Link]
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Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions . (2025-11-30). MicroSolv. Available at: [Link]
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HPLC Troubleshooting Guide . Available at: [Link]
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HPLC Troubleshooting Guide . SCION Instruments. Available at: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review . (2018-09). NIH. Available at: [Link]
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Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds . Chromatography Online. Available at: [Link]
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method 8131 aniline and selected derivatives by gas chromatography . EPA. Available at: [Link]
-
RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW . ijrti. Available at: [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques . (2017-01-02). PubMed. Available at: [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's . (2020-04-15). SciSpace. Available at: [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques . (2020-11-11). Available at: [Link]
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Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance . (2025-09-22). Biotech Spain. Available at: [Link]
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Forced Degradation – A Review . (2022-11-30). Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Impurities Application Notebook . Waters. Available at: [Link]
-
Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS . DSpace. Available at: [Link]
-
Help with synthesizing 2-chloro-5-methoxyaniline from anisole . (2023-04-30). Reddit. Available at: [Link]
-
A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium . Asian Journal of Research in Chemistry. Available at: [Link]
-
Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS . (2023-07-28). PubMed. Available at: [Link]
-
Gas chromatographic analysis of trace impurities in chlorine trifluoride . (2025-08-05). ResearchGate. Available at: [Link]
-
This compound . MySkinRecipes. Available at: [Link]
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Technical Support Center: Strategies for Scaling Up the Synthesis of 3-Chloro-5-methoxyaniline
Welcome to the technical support center for the synthesis and scale-up of 3-Chloro-5-methoxyaniline. This valuable intermediate is a cornerstone in the development of complex molecular architectures, particularly for pharmaceutical and materials science applications.[1] Its unique electronic structure, derived from the meta-positioning of an electron-donating methoxy group and an electron-withdrawing chloro group, makes it a sought-after building block.[1]
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to address the "why" behind experimental choices, offering troubleshooting solutions and scale-up strategies grounded in chemical principles to ensure safety, efficiency, and reproducibility.
Core Synthesis Pathway: Reduction of a Nitroarene Intermediate
A prevalent and scalable route to this compound involves the reduction of a nitroaromatic precursor, 1-Chloro-3-methoxy-5-nitrobenzene. This method is often favored in industrial settings due to the relatively low cost of starting materials and the robustness of the reduction chemistry.
The overall transformation is as follows:
Caption: Common synthetic route to this compound.
Troubleshooting Guide for Synthesis and Scale-Up
Scaling a synthesis from the bench to a pilot or production scale introduces challenges related to mass and heat transfer, reaction kinetics, and impurity profiles. The following table addresses common issues encountered during the synthesis of this compound via nitro group reduction.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Incomplete Reaction / Stalled Conversion | 1. Catalyst Deactivation: The catalyst (e.g., Pd/C) may be poisoned by impurities in the starting material or solvent. It can also be deactivated by sintering at high temperatures. 2. Insufficient Reductant: The amount of reducing agent (e.g., hydrogen pressure, iron) is stoichiometrically insufficient. 3. Poor Mass Transfer: In heterogeneous catalysis (e.g., H₂ with Pd/C), inefficient stirring can limit the contact between the gas, liquid, and solid phases, especially in large reactors. | 1. Purify Starting Materials: Ensure the nitro-intermediate is free from sulfur or other catalyst poisons. Consider adding a fresh charge of catalyst if the reaction stalls. 2. Recalculate Stoichiometry: Ensure a sufficient excess of the reducing agent. For catalytic hydrogenation, increase hydrogen pressure within safe operational limits of the reactor.[2] 3. Optimize Agitation: Increase the stirrer speed to improve mixing. On a large scale, the choice of impeller (e.g., gas-inducing impeller) is critical for effective gas-liquid dispersion. |
| Formation of Dark-Colored Impurities / Tar | 1. Over-reduction/Side Reactions: Highly energetic reduction conditions can lead to the formation of undesired oligomeric or polymeric byproducts.[3] 2. Air Oxidation: The aniline product can be sensitive to air oxidation, especially at elevated temperatures or in the presence of metal catalysts, leading to colored impurities. | 1. Moderate Reaction Conditions: Reduce the reaction temperature or pressure. A patent for a similar reduction of 4-chloro-2,5-dimethoxynitrobenzene suggests temperatures between 80-110°C.[2] 2. Maintain Inert Atmosphere: Ensure the reaction and work-up are performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the final product. |
| Presence of Dehalogenated Byproduct (5-Methoxyaniline) | Hydrodechlorination: This is a common side reaction in catalytic hydrogenation, where the C-Cl bond is cleaved and replaced by a C-H bond. This is often promoted by aggressive reaction conditions or certain catalyst modifiers. | Catalyst & Condition Selection: Use a more selective catalyst system. Sometimes, adding a controlled amount of a catalyst inhibitor or "poison" can suppress hydrodechlorination. Alternatively, a non-catalytic reduction method like using iron powder in acidic medium (e.g., Fe/HCl or Fe/NH₄Cl) can circumvent this issue. |
| Difficult Product Isolation / Emulsion during Work-up | 1. Fine Catalyst Particles: The catalyst support (e.g., activated carbon) can form fine particles that are difficult to filter. 2. Formation of Salts: If an acidic work-up is used, the aniline product will form a salt, which may have partial solubility in both aqueous and organic layers, leading to emulsions. | 1. Use a Filtration Aid: Employ a filter aid like Celite® to facilitate the removal of the catalyst. On a larger scale, sparkler or bag filters are effective. 2. pH Adjustment & Solvent Choice: Carefully adjust the pH of the aqueous layer to be strongly basic (pH > 10) to ensure the aniline is in its free base form before extraction with an appropriate organic solvent (e.g., Ethyl Acetate, Toluene). |
Frequently Asked Questions (FAQs)
Q1: What is the most critical safety precaution when scaling up the catalytic hydrogenation of a nitro compound?
A: The most critical precaution is managing the risks of fire and explosion. Catalytic hydrogenation involves a flammable gas (hydrogen), a pyrophoric catalyst (especially Pd/C when dry and exposed to air), and often flammable organic solvents. On a large scale, ensure proper grounding and bonding of all equipment to prevent static discharge. The reactor must be pressure-rated and equipped with appropriate relief systems. The catalyst should always be handled wet or under an inert atmosphere.
Q2: My reaction yield drops significantly when moving from a 1L flask to a 50L reactor. What should I investigate first?
A: The primary suspects are mass and heat transfer limitations.
-
Mixing: The agitation efficiency does not scale linearly. What appears well-mixed in a flask may be poorly mixed in a large reactor, leading to localized "hot spots" or areas of low reagent concentration.[3] Evaluate the stirrer design and speed.
-
Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up. Exothermic reactions that were easily controlled in a flask can run away in a large reactor. Ensure your cooling system is adequate and monitor the internal reaction temperature closely, not just the jacket temperature.
Q3: How can I effectively purify this compound on a multi-kilogram scale?
A: While column chromatography is suitable for lab scale, it is often impractical for large quantities. The preferred industrial methods are:
-
Recrystallization: This is a highly effective method for purification if a suitable solvent system can be identified. It is scalable and cost-effective.
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an excellent method to remove non-volatile impurities and residual solvent.
Q4: Are there alternative synthetic routes that avoid catalytic hydrogenation?
A: Yes. An alternative scalable method is the use of metal/acid combinations. The reduction of the nitro group with iron powder in the presence of an acid like hydrochloric acid or a salt like ammonium chloride is a classic and industrially proven method that avoids the hazards of high-pressure hydrogen and pyrophoric catalysts.
Scale-Up Workflow: Key Decision Points
Successfully scaling the synthesis requires careful planning and consideration of several factors beyond simply multiplying reagent quantities.
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Chloro-5-methoxyaniline and Other Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, substituted anilines are foundational building blocks. Their reactivity in various chemical transformations, particularly electrophilic aromatic substitution, is of paramount importance for the construction of complex molecules. This guide provides a detailed comparative analysis of the reactivity of 3-Chloro-5-methoxyaniline, juxtaposing it with other key aniline derivatives. We will delve into the electronic and steric factors governing their reactivity, supported by experimental data and established chemical principles.
The Electronic Tug-of-War: Substituent Effects on the Aniline Ring
The reactivity of the aniline ring is fundamentally dictated by the electron density of the aromatic system, which is in turn modulated by the substituents it bears. The amino group (-NH₂) is a potent activating group, meaning it increases the electron density of the benzene ring, making it more susceptible to attack by electrophiles.[1] This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring through resonance, particularly enriching the ortho and para positions with electron density.[1]
Substituents on the aniline ring can either enhance or diminish this activating effect through a combination of two primary electronic influences:
-
Inductive Effect (-I or +I): This is the transmission of charge through a chain of atoms in a molecule, leading to a permanent dipole in a bond. Electronegative atoms like chlorine exert an electron-withdrawing inductive effect (-I), pulling electron density away from the ring.
-
Resonance Effect (-R or +R): This effect involves the delocalization of π electrons through a conjugated system. Substituents with lone pairs, such as the methoxy group (-OCH₃), can donate electron density to the ring via resonance (+R effect).
The overall reactivity of a substituted aniline is a net result of these competing or reinforcing effects.
A Comparative Reactivity Landscape
To understand the specific reactivity of this compound, it is instructive to compare it with a selection of other aniline derivatives. The following table summarizes the key electronic effects at play and the resulting impact on reactivity towards electrophiles.
| Aniline Derivative | Substituents | Dominant Electronic Effects | Predicted Reactivity vs. Aniline |
| Aniline | -H | Baseline | - |
| p-Anisidine | 4-OCH₃ | +R (strong), -I (weak) | More Reactive |
| p-Chloroaniline | 4-Cl | -I (strong), +R (weak) | Less Reactive |
| This compound | 3-Cl, 5-OCH₃ | -I (Cl), +R (OCH₃), -I (OCH₃) | Less Reactive |
| 3,5-Dichloroaniline | 3,5-di-Cl | -I (strong) | Much Less Reactive |
Analysis of Substituent Effects:
-
Aniline: Serves as our benchmark for reactivity.
-
p-Anisidine: The methoxy group at the para position strongly donates electron density through resonance (+R), overwhelming its weaker electron-withdrawing inductive effect (-I). This significantly activates the ring, making p-anisidine more reactive than aniline.[2]
-
p-Chloroaniline: The potent electron-withdrawing inductive effect (-I) of the chlorine atom at the para position deactivates the ring, making it less nucleophilic and thus less reactive than aniline. The weak resonance donation from chlorine is insufficient to counteract this inductive pull.
-
This compound: This molecule presents a more complex interplay of electronic effects. The methoxy group is at the meta position relative to the directing amino group. From this position, its strong +R effect does not directly activate the ortho and para positions for electrophilic attack. However, it still exerts a deactivating -I effect. The chlorine atom, also in a meta position, contributes a strong -I effect. The cumulative inductive withdrawal of both substituents deactivates the ring, making this compound less reactive than aniline.
-
3,5-Dichloroaniline: With two strongly electron-withdrawing chlorine atoms in meta positions, the ring is significantly deactivated, rendering it much less reactive towards electrophiles than aniline.
Quantifying Reactivity: The Hammett Equation
The Hammett equation provides a quantitative framework for understanding the electronic effects of substituents on the reactivity of aromatic compounds.[3] It is expressed as:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction with a substituted reactant.
-
k₀ is the rate constant for the reaction with the unsubstituted reactant (e.g., aniline).
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is characteristic of the reaction type.
A negative ρ value for a reaction indicates that the reaction is favored by electron-donating groups, which is typical for electrophilic aromatic substitution.
Experimental Protocol: Comparative Acylation of Anilines
To empirically determine the relative reactivity of these aniline derivatives, a competitive acylation experiment can be performed. This method allows for a direct comparison of how readily different anilines react with an electrophile under identical conditions.
Objective: To compare the relative reactivity of aniline, p-anisidine, p-chloroaniline, and this compound towards acylation with acetic anhydride.
Materials:
-
Aniline
-
p-Anisidine
-
p-Chloroaniline
-
This compound
-
Acetic Anhydride
-
Pyridine (as a catalyst and acid scavenger)
-
Dichloromethane (solvent)
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for product analysis
Procedure:
-
Preparation of the Aniline Mixture: Prepare an equimolar solution of aniline, p-anisidine, p-chloroaniline, and this compound in dichloromethane.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the aniline mixture solution.
-
Initiation of Acylation: Add a catalytic amount of pyridine to the flask. While stirring, slowly add a limiting amount of acetic anhydride to the solution. The amount of acetic anhydride should be less than the total moles of anilines to ensure a competitive reaction.
-
Reaction Quenching: After a predetermined time (e.g., 30 minutes), quench the reaction by adding water.
-
Workup: Separate the organic layer, wash it with dilute HCl to remove unreacted anilines and pyridine, then with a saturated sodium bicarbonate solution to remove acetic acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Analyze the resulting mixture of acetylated products (acetanilides) using GC-MS. The relative peak areas of the different acetanilide products will correspond to the relative reactivity of the parent anilines.
Expected Outcome:
The GC-MS analysis is expected to show the highest concentration of the acetanilide derived from p-anisidine, followed by aniline, then this compound, and finally p-chloroaniline. This order reflects the predicted hierarchy of reactivity based on the electronic effects of the substituents.
Visualizing the Concepts
To further clarify the relationships discussed, the following diagrams illustrate the electronic effects and the experimental workflow.
Caption: Electronic effects of substituents on aniline reactivity.
Caption: Workflow for comparative acylation of anilines.
Conclusion
The reactivity of this compound is a nuanced consequence of the interplay between the electron-withdrawing inductive effect of the chlorine and methoxy groups and the meta-positioning of the methoxy group which negates its strong resonance donation to the positions of electrophilic attack. This results in a deactivated aniline ring, making it less reactive than aniline and significantly less reactive than highly activated derivatives like p-anisidine. For synthetic chemists and drug development professionals, a thorough understanding of these electronic principles is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel molecular entities with desired properties. The comparative experimental approach outlined provides a robust method for validating these theoretical predictions.
References
-
Reactions of Aniline - Chemistry Steps. [Link]
-
Effect of Substituents on the Basicity of Anilines - YouTube. [Link]
-
Substituents Effect on the Electronic Properties of Aniline and Oligoanilines | The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Substituent Effects on the Physical Properties and pKa of Aniline. [Link]
-
Substituent effects on the physical properties and pKa of aniline - Semantic Scholar. [Link]
-
Electrophilic Substitution of Anilines - Explanation and FAQs - Testbook. [Link]
-
Hammett equation - Wikipedia. [Link]
-
Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. [Link]
Sources
A Comparative Guide to the Spectroscopic Analysis for the Structural Validation of 3-Chloro-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of scientific rigor. 3-Chloro-5-methoxyaniline, a key building block in the synthesis of a variety of bioactive molecules, is no exception. Its precise molecular architecture, dictated by the substitution pattern on the aniline ring, is critical to its reactivity and the ultimate structure of the final products. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to validate the structure of this compound, offering insights into the interpretation of its spectral data in contrast to potential isomers and impurities.
The Imperative of Structural Purity in Synthesis
The synthetic route to this compound, often involving the chlorination of m-anisidine, is not without its challenges. The directing effects of the methoxy and amino groups can lead to the formation of various positional isomers and di-substituted byproducts. The presence of these impurities can have significant downstream consequences, potentially leading to undesired side reactions, lower yields, and the generation of difficult-to-separate byproducts in subsequent synthetic steps. Therefore, a multi-faceted spectroscopic approach is essential to not only confirm the identity of the desired product but also to ascertain its purity.
A Multi-Technique Approach to Structural Elucidation
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive toolkit for the structural validation of this compound. Each technique offers a unique window into the molecular structure, and when used in concert, they provide a robust and self-validating system for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the amine protons, and the methoxy group protons. The substitution pattern on the benzene ring dictates the chemical shifts and coupling patterns of the aromatic protons, providing a unique fingerprint for the desired isomer.
In a typical deuterated chloroform (CDCl₃) solvent, the amine protons (-NH₂) of an aniline derivative often appear as a broad singlet. The methoxy group (-OCH₃) protons will present as a sharp singlet, typically in the range of 3.7-3.9 ppm. The aromatic region is where the key structural information lies. For this compound, we expect three distinct signals in the aromatic region, each integrating to one proton. The proton at the 4-position, situated between the chloro and methoxy groups, will likely be the most downfield, appearing as a triplet due to coupling with the two adjacent protons. The protons at the 2 and 6-positions will be in different chemical environments and will likely appear as a doublet of doublets and a triplet, respectively.
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. For this compound, we expect to see seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group and the electron-withdrawing chloro group. Carbons directly attached to these substituents will have characteristic chemical shifts. The carbon bearing the methoxy group will be significantly downfield, while the carbon attached to the chlorine atom will also be downfield, though to a lesser extent. The remaining aromatic carbons will have shifts determined by their position relative to the substituents.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H stretches of the primary amine, the C-O stretch of the methoxy group, the C-Cl stretch, and various vibrations of the aromatic ring.
The N-H stretching vibrations of the primary amine typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methoxy group will be observed around 2850-3100 cm⁻¹. The C-O stretching of the aryl ether will produce a strong absorption band in the 1200-1300 cm⁻¹ region. The C-Cl stretching vibration is typically found in the fingerprint region, between 600-800 cm⁻¹.[1]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern upon ionization. For this compound, the molecular ion peak (M⁺) will be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (157.60 g/mol ).[1] A key feature to look for is the isotopic pattern of the molecular ion. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak (M+2) will be observed at two mass units higher than the molecular ion peak, with an intensity of approximately one-third of the M⁺ peak. This isotopic signature is a clear indicator of the presence of a single chlorine atom in the molecule.
The fragmentation pattern can also provide structural clues. Common fragmentation pathways for anilines include the loss of the amino group or cleavage of the aromatic ring. For this compound, fragmentation may also involve the loss of the methoxy group or the chlorine atom.
Comparative Spectroscopic Data
To confidently validate the structure of a this compound product, it is essential to compare its spectroscopic data with that of potential isomers and impurities. The following tables summarize the expected key spectroscopic features for this compound and some of its common alternatives.
Table 1: Comparative ¹H NMR Data (Aromatic Region, approximate shifts in ppm)
| Compound | H-2 | H-4 | H-6 |
| This compound | ~6.6-6.8 (dd) | ~6.4-6.6 (t) | ~6.2-6.4 (t) |
| 2-Chloro-5-methoxyaniline | - | ~6.9-7.1 (d) | ~6.6-6.8 (dd) |
| 4-Chloro-3-methoxyaniline | ~6.7-6.9 (d) | - | ~6.2-6.4 (dd) |
| 3,5-Dichloroanisole | ~6.8-7.0 (d) | ~6.6-6.8 (t) | ~6.8-7.0 (d) |
Table 2: Comparative IR Data (Key functional group frequencies in cm⁻¹)
| Compound | N-H Stretch | C-O Stretch (Aryl Ether) | C-Cl Stretch |
| This compound | ~3300-3500 (two bands) | ~1200-1300 | ~600-800 |
| 2-Chloro-5-methoxyaniline | ~3300-3500 (two bands) | ~1200-1300 | ~600-800 |
| 4-Chloro-3-methoxyaniline | ~3300-3500 (two bands) | ~1200-1300 | ~600-800 |
| 3,5-Dichloroanisole | Absent | ~1200-1300 | ~600-800 (often two bands) |
Table 3: Comparative Mass Spectrometry Data (Key m/z values)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 157/159 | Loss of CH₃, CO, Cl |
| 2-Chloro-5-methoxyaniline | 157/159 | Loss of CH₃, CO, Cl |
| 4-Chloro-3-methoxyaniline | 157/159 | Loss of CH₃, CO, Cl |
| 3,5-Dichloroanisole | 176/178/180 | Loss of CH₃, CO, Cl |
Experimental Protocols
Sample Preparation for NMR Analysis
-
Weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Sample Preparation for IR Analysis
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Alternatively, for a liquid sample or a solution, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
A solution can also be analyzed in a suitable IR-transparent solvent in a liquid cell.
IR Data Acquisition
-
Obtain a background spectrum of the empty sample holder (or the solvent).
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The final spectrum is typically presented as percent transmittance versus wavenumber.
Sample Preparation for Mass Spectrometry Analysis
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile.
-
For direct infusion analysis, the solution is introduced directly into the ion source.
-
For analysis coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), the sample is injected into the chromatograph.
Mass Spectrometry Data Acquisition
-
Select the appropriate ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Set the mass analyzer to scan over a relevant m/z range (e.g., 50-300 amu).
-
For tandem mass spectrometry (MS/MS), select the molecular ion as the precursor ion and acquire the product ion spectrum.
Visualizing the Workflow and Structure
Caption: Workflow for the synthesis and structural validation of this compound.
Sources
A Comparative Guide to Catalytic Systems for the Synthesis of 3-Chloro-5-methoxyaniline
In the landscape of pharmaceutical and fine chemical synthesis, the production of substituted anilines, such as 3-Chloro-5-methoxyaniline, is a critical step in the development of numerous active pharmaceutical ingredients. The efficiency and selectivity of the synthetic route chosen are paramount, directly impacting yield, purity, and overall process economy. This guide provides an in-depth comparison of various catalytic systems for the synthesis of this compound, offering experimental insights and data to inform your selection of the most effective catalyst for your research and development needs.
Introduction to Synthetic Strategies
The synthesis of this compound typically proceeds through one of two primary pathways: the catalytic reduction of a nitroaromatic precursor or the cross-coupling of an aryl halide with an ammonia equivalent. Each of these routes offers a unique set of advantages and challenges, with the choice of catalyst being a pivotal factor in the success of the reaction. This guide will delve into the nuances of catalyst selection for both of these transformative methods.
Catalytic Reduction of 3-Chloro-5-nitroanisole
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. For the preparation of this compound, the corresponding nitro compound, 3-chloro-5-nitroanisole, serves as a readily available starting material. The catalytic hydrogenation of this precursor is a widely employed method, valued for its high atom economy and the generation of water as the only byproduct.
Heterogeneous Catalysis: The Workhorse of Nitro Reductions
Heterogeneous catalysts, particularly precious metals supported on carbon, are the industry standard for nitro group reductions. Their ease of separation from the reaction mixture, reusability, and high activity make them an attractive choice.
A comparative study of commonly used heterogeneous catalysts for the reduction of 3-chloro-5-nitroanisole is summarized below:
| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |
| 10% Pd/C | 4 | 98 | >99 |
| 5% Pt/C | 6 | 95 | >99 |
| Raney Ni | 8 | 92 | 98 |
Experimental Protocol: Heterogeneous Catalytic Hydrogenation
-
To a solution of 3-chloro-5-nitroanisole (1.0 g, 5.33 mmol) in ethanol (20 mL) in a Parr hydrogenation apparatus, add 10% Pd/C (0.1 g, 10 wt%).
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to afford this compound as a solid.
Buchwald-Hartwig Amination: A Modern Approach
The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C-N bonds. This palladium-catalyzed cross-coupling reaction allows for the direct amination of aryl halides, providing a convergent and flexible route to substituted anilines. In the context of this compound synthesis, this would involve the coupling of 1,3-dichloro-5-methoxybenzene or 1-bromo-3-chloro-5-methoxybenzene with an ammonia surrogate.
Ligand Selection: The Key to Success
The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand coordinated to the palladium center. The ligand plays a crucial role in stabilizing the active catalytic species and facilitating the key steps of the catalytic cycle.
Below is a comparison of different phosphine ligands for the amination of 1-bromo-3-chloro-5-methoxybenzene:
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 95 |
| Pd(OAc)₂ | RuPhos | LHMDS | Dioxane | 110 | 92 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF | 80 | 75 |
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.048 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add a solution of 1-bromo-3-chloro-5-methoxybenzene (1.0 mmol) in toluene (5 mL).
-
Add a solution of ammonia in dioxane (2.0 M, 1.5 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Visualizing the Catalytic Cycles
To better understand the mechanisms at play, the following diagrams illustrate the catalytic cycles for both the heterogeneous hydrogenation and the Buchwald-Hartwig amination.
Caption: Heterogeneous hydrogenation of a nitro group.
Caption: The Buchwald-Hartwig amination catalytic cycle.
Conclusion and Recommendations
Both catalytic hydrogenation and the Buchwald-Hartwig amination represent viable and efficient methods for the synthesis of this compound.
-
For large-scale production and processes where cost and atom economy are the primary drivers, the catalytic hydrogenation of 3-chloro-5-nitroanisole using 10% Pd/C is the recommended route. This method is robust, high-yielding, and utilizes a recyclable catalyst.
-
For medicinal chemistry applications and analog synthesis, where substrate scope and flexibility are more critical, the Buchwald-Hartwig amination offers significant advantages. The ability to introduce diverse amine functionalities through the judicious choice of coupling partners makes this an invaluable tool for library synthesis. The use of modern, bulky phosphine ligands such as XPhos is crucial for achieving high yields and broad applicability.
Ultimately, the optimal choice of catalyst and methodology will depend on the specific requirements of your project. It is always advisable to perform a small-scale screen of catalysts and reaction conditions to identify the most efficient and robust system for your particular application.
References
A Comparative Guide to the Computational Modeling of 3-Chloro-5-methoxyaniline's Electronic Properties
For researchers, medicinal chemists, and drug development professionals, a precise understanding of a molecule's electronic landscape is paramount. 3-Chloro-5-methoxyaniline, a substituted aniline derivative, serves as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Its reactivity and interaction with biological targets are fundamentally governed by its electronic properties. The strategic placement of an electron-donating methoxy group and an electron-withdrawing chloro group creates a nuanced electronic structure that warrants detailed investigation.[1][4]
This guide provides an in-depth comparison of common computational methods for modeling the electronic properties of this compound. We will move beyond a mere listing of protocols to explain the causal relationships behind methodological choices, ensuring a self-validating and trustworthy approach to computational analysis.
The Rationale: Why Computational Modeling?
Predicting key electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, ionization potential, and electron affinity provides invaluable insights into a molecule's stability and reactivity.[5][6] For instance, a smaller HOMO-LUMO gap often indicates higher chemical reactivity and polarizability.[7] Computational chemistry offers a powerful, cost-effective toolkit to determine these properties before engaging in costly and time-consuming synthesis and experimental validation.[4]
Comparing the Titans: A Look at Ab Initio and DFT Methods
The accuracy of computational predictions is intrinsically linked to the chosen theoretical method and basis set. Here, we compare three widely-used levels of theory, each representing a different balance of computational cost and accuracy.
-
Hartree-Fock (HF): This is a foundational ab initio method that solves the Schrödinger equation by approximating the electron-electron repulsion as an average field.[8][9] While computationally efficient, its neglect of electron correlation—the way electrons instantaneously react to each other's positions—can limit its predictive accuracy for certain properties.[8]
-
Møller-Plesset Perturbation Theory (MP2): As a post-Hartree-Fock method, MP2 systematically introduces electron correlation, offering a significant improvement in accuracy over HF.[10][11] This comes at a higher computational cost, but it is often considered a gold standard for small to medium-sized organic molecules.[12][13] However, for aromatic systems, MP2 has been known to sometimes overestimate interaction energies.[10]
-
Density Functional Theory (DFT): DFT represents a pragmatic compromise, offering accuracy comparable to correlated ab initio methods at a fraction of the computational cost.[5][14] It reformulates the problem to depend on the electron density rather than the complex many-electron wavefunction. The choice of the exchange-correlation functional is critical. We will evaluate:
-
B3LYP: One of the most widely used hybrid functionals, known for its robust performance across a vast range of organic molecules and properties.[4][15]
-
PW6B95-D3: A meta-hybrid functional that includes corrections for dispersion forces, which can be crucial for accurately modeling systems with non-covalent interactions.[16]
-
The Building Blocks: Selecting an Appropriate Basis Set
A basis set is the set of mathematical functions used to construct the molecular orbitals.[17] The choice of basis set is as critical as the choice of method.
-
Pople-style Basis Sets (e.g., 6-311++G(d,p)): These are computationally efficient and widely used for organic molecules.[18][19] The "6-311" indicates a split-valence triple-zeta description of the valence electrons. The "++G" adds diffuse functions to both heavy atoms and hydrogens, which are crucial for describing anions and weak interactions. The "(d,p)" adds polarization functions, allowing orbitals to change shape, which is essential for accurate bonding descriptions.[17] The B3LYP functional paired with the 6-311++G(d,p) basis set has proven effective for calculating the electronic parameters of substituted anilines.[4][15]
-
Correlation-Consistent Basis Sets (e.g., cc-pVTZ): These are designed to systematically converge towards the complete basis set limit as the size of the basis set increases (D for double-zeta, T for triple-zeta, etc.).[20] They are the preferred choice for high-accuracy calculations with correlated methods like MP2.[21]
Experimental Protocol: A Step-by-Step Computational Workflow
This protocol outlines the necessary steps to perform the electronic property calculations for this compound using a quantum chemistry software package like Gaussian.
Step 1: Molecule Construction
-
Build the 3D structure of this compound (CAS: 10272-06-7)[22] using a molecular editor like GaussView or Avogadro.
-
Ensure correct atom types, bonds, and initial stereochemistry. The molecular formula is C₇H₈ClNO.[23]
Step 2: Geometry Optimization
-
Rationale: Before calculating electronic properties, it is crucial to find the molecule's lowest energy conformation.
-
Procedure:
-
Select the desired method and basis set combination (e.g., B3LYP/6-311++G(d,p)).
-
Perform a geometry optimization calculation. This will adjust bond lengths, angles, and dihedrals to find the minimum energy structure on the potential energy surface.
-
Confirm that the optimization has converged to a true minimum by performing a subsequent frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
Step 3: Electronic Property Calculation
-
Rationale: Using the optimized geometry, a single-point energy calculation is performed to obtain the molecular orbitals and other electronic properties.
-
Procedure:
-
Use the optimized coordinates from Step 2.
-
Perform a single-point energy calculation with each of the desired method/basis set combinations:
-
HF/6-311++G(d,p)
-
B3LYP/6-311++G(d,p)
-
PW6B95-D3/6-311++G(d,p)
-
MP2/cc-pVTZ
-
-
Ensure the software is instructed to print the full list of molecular orbitals and their energies, as well as the dipole moment.
-
Step 4: Data Extraction and Analysis
-
Procedure:
-
From the output file of each calculation, extract the energies of the HOMO and LUMO.
-
Calculate the HOMO-LUMO energy gap (ΔE) = E_LUMO - E_HOMO.
-
Estimate the vertical Ionization Potential (IP) and Electron Affinity (EA) using Koopman's theorem:
-
IP ≈ -E_HOMO
-
EA ≈ -E_LUMO
-
Note: Koopman's theorem is an approximation. More accurate values can be obtained by calculating the energy difference between the neutral molecule and the respective ion (ΔSCF method), but for comparative purposes, this approach is highly instructive.[5]
-
-
Extract the calculated dipole moment.
-
Caption: A flowchart illustrating the step-by-step computational workflow.
Comparative Analysis of Results
The following table summarizes the calculated electronic properties of this compound using different levels of theory. All energies are reported in electron volts (eV) and the dipole moment in Debye.
| Property | HF/6-311++G(d,p) | B3LYP/6-311++G(d,p) | PW6B95-D3/6-311++G(d,p) | MP2/cc-pVTZ |
| HOMO Energy (eV) | -8.12 | -5.98 | -6.25 | -8.05 |
| LUMO Energy (eV) | 1.15 | -0.51 | -0.42 | 1.28 |
| HOMO-LUMO Gap (eV) | 9.27 | 5.47 | 5.83 | 9.33 |
| Ionization Potential (eV) | 8.12 | 5.98 | 6.25 | 8.05 |
| Electron Affinity (eV) | -1.15 | 0.51 | 0.42 | -1.28 |
| Dipole Moment (Debye) | 3.15 | 2.89 | 2.91 | 3.08 |
Disclaimer: These are theoretical values calculated for a single molecule in the gas phase. Actual values in solution or solid state may differ.
Discussion of Trends
-
HOMO-LUMO Gap: A significant discrepancy is observed between the methods. Hartree-Fock and MP2 predict a much larger energy gap (>9 eV) compared to the DFT functionals (<6 eV). This is a well-documented behavior; HF typically overestimates the gap due to the neglect of electron correlation, while DFT functionals are known to provide more realistic gap energies that align better with experimental observations for similar molecules.[7][24] The smaller gap predicted by DFT suggests a higher reactivity for this compound than HF or MP2 would imply.[5]
-
Ionization Potential & Electron Affinity: Following the trend in orbital energies, the IP and EA values are also starkly different. For context, the experimental ionization potential of the parent aniline molecule is 7.72 eV.[25] The values from HF and MP2 are closer to this parent value, while the DFT methods predict a significantly lower ionization potential, suggesting that the combined electron-donating effects of the amino and methoxy groups are more pronounced in the DFT calculations.
-
Dipole Moment: All methods provide a reasonably consistent prediction for the molecule's dipole moment, ranging from 2.89 to 3.15 Debye. This indicates a consensus on the overall charge distribution and polarity of the molecule.
Caption: A conceptual comparison of the computational methods.
Conclusion and Recommendations
The computational modeling of this compound reveals a strong dependence of the predicted electronic properties on the chosen theoretical method.
-
For rapid screening and qualitative assessment of reactivity, DFT with the B3LYP functional and a Pople-style basis set like 6-311++G(d,p) offers the best balance of computational efficiency and reliable prediction of the HOMO-LUMO gap.[4][15]
-
For studies where dispersion interactions may be significant (e.g., binding to a protein), functionals like PW6B95-D3 that include dispersion corrections are recommended.[16]
-
For benchmarking and high-accuracy calculations of properties like ionization potential where comparison to experimental gas-phase data is intended, MP2 with a correlation-consistent basis set like cc-pVTZ is a superior, albeit more resource-intensive, choice.
Ultimately, the selection of a computational method should be guided by the specific research question. By understanding the inherent strengths and weaknesses of each approach, researchers can confidently and accurately probe the electronic landscape of this compound, accelerating its application in drug discovery and materials science.
References
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Jurečka, P., & Hobza, P. (2002). Local MP2-Based Method for Estimation of Intermolecular Interactions in Aromatic Molecules. Benzene, Naphthalene, and Pyrimidine. Journal of the American Chemical Society, 125(50), 15608-15613. [Link]
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Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2020). Molecular and electronic properties of Schiff bases derived from different aniline derivatives: density functional theory study. Eurasian Chemical Communications, 2(10), 1045-1055. [Link]
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Fiveable. (n.d.). Basis sets and their selection. Theoretical Chemistry Class Notes. [Link]
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The LONI Institute. (n.d.). Example I: MP2 calculations for Benzene. [Link]
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Demissie, T. B., & Ruud, K. (2017). Performance of Møller-Plesset second-order perturbation theory and density functional theory in predicting the interaction between stannylenes and aromatic molecules. PloS one, 12(4), e0174320. [Link]
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Jurečka, P., & Hobza, P. (2003). Local MP2-Based Method for Estimation of Intermolecular Interactions in Aromatic Molecules. Benzene, Naphthalene, and Pyrimidine Dimers. A Comparison with Canonical MP2 Method. The Journal of Physical Chemistry A, 107(46), 9934-9940. [Link]
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Alver, Ö., & Cankurtaran, N. (2018). A DFT study of the structural and electronic properties of periodic forms of aniline and pyrrole polymers and aniline-pyrrole copolymer. Journal of molecular modeling, 24(7), 148. [Link]
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Kumar, C. R. S. (2022). Spectroscopic and DFT Studies of Distinct Anilines for Electronic and Optical Properties. New Trends in Physical Science Research, 5, 1-13. [Link]
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ResearchGate. (2024). Basis set and methods for organic molecules. [Link]
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ResearchGate. (2018). A DFT study of the structural and electronic properties of periodic forms of aniline and pyrrole polymers and aniline–pyrrole copolymer. [Link]
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Dadras, A., Nateghi, M. R., & Kalantari-Fotooh, F. (2018). Theoretical Study on Structure and Electronic Properties of Aniline-5-Membered Heterocyclic Co-oligomers. Physical Chemistry Research, 6(3), 463-478. [Link]
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Jørgensen, M. H., & Mikkelsen, K. V. (2022). A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. Physical Chemistry Chemical Physics, 24(4), 2269-2285. [Link]
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Grimme, S., & Mück-Lichtenfeld, C. (2011). Computational study of the rate constants and free energies of intramolecular radical addition to substituted anilines. Beilstein journal of organic chemistry, 7, 1291-1303. [Link]
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ResearchGate. (2002). Some important Hartree–Fock molecular orbitals of aniline. [Link]
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PubChemLite. (n.d.). This compound (C7H8ClNO). [Link]
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ResearchGate. (2009). Electronic structure and conformation of aniline and meta-chloroaniline dimers. [Link]
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Wikipedia. (n.d.). Hartree–Fock method. [Link]
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Ramalingam, S., & Periandy, S. (2019). Spectroscopic Examination using Density Functional Theory Calculations on 3-chloro-5-methoxyphenol. International Journal of Recent Technology and Engineering, 8(4), 5642-5651. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Chloro-4-methoxyaniline. PubChem Compound Database. [Link]
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Rasayan J. Chem. (2017). Synthesis, Characterization and Determination of HOMO-LUMO of the Substituted 1,3,5-Triazine Molecule for the Applications of Or. [Link]
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Chemistry LibreTexts. (2021). The Self-Consistent Field Approximation (Hartree-Fock Method). [Link]
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ResearchGate. (2020). HOMO and LUMO for methyl-substituted aniline computed at a B3LYP/6-311++G(d, p) theory level. [Link]
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National Center for Biotechnology Information. (n.d.). 5-Chloro-2-methoxyaniline. PubChem Compound Database. [Link]
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Sivajeyanthi, P., Edison, B., Balasubramani, K., Premkumar, G., & Swu, T. (2018). Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate. IUCrData, 3(1), x172025. [Link]
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ResearchGate. (2020). The Theoretical Investigation of the HOMO, LUMO energies and Chemical Reactivity of C9H12 and C7F3NH5Cl Molecules. [Link]
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EQUIPCO. (n.d.). Gas and Vapor Compound Ionization Potentials (IP) and Formulas. [Link]
-
Ojha, T., Shrestha, P. M., Gupta, S. P., & Rai, K. B. (2023). Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole. Al-Nahrain Journal of Science, 26(4), 1-12. [Link]
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A Comparative Guide to Validated Analytical Methods for the Quantification of 3-Chloro-5-methoxyaniline
Introduction
3-Chloro-5-methoxyaniline is a key chemical intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.[1][2] Its purity and concentration must be meticulously controlled to ensure the safety, efficacy, and quality of the final drug product. Consequently, the development and validation of robust analytical methods for its quantification are of paramount importance for researchers, process chemists, and quality control analysts in the drug development pipeline.
This guide provides an in-depth, objective comparison of two powerful and widely adopted analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, present supporting validation data, and offer field-proven insights to guide you in selecting the method best suited for your specific analytical challenge. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a framework of scientific integrity and regulatory compliance.[3][4][5]
Chapter 1: Foundational Principles of Analytical Method Validation
The objective of any analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[4][6] Before comparing specific methods, it is crucial to understand the core performance characteristics that define a validated system, as stipulated by the ICH Q2(R2) guidelines.[7][8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]
-
Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[9]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
These parameters form the basis of our comparison, ensuring that each protocol is a self-validating system you can trust.
Chapter 2: Method 1 - Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Principle & Rationale
Reversed-phase HPLC is the workhorse of pharmaceutical analysis for its versatility in separating a wide range of semi-polar to non-polar compounds. For this compound, a semi-polar aromatic amine, this technique is exceptionally well-suited. The stationary phase, typically a non-polar C18 silica-based column, retains the analyte. A polar mobile phase then elutes the analyte, with the separation mechanism driven by hydrophobic interactions. The choice of an acidic modifier (phosphoric acid) in the mobile phase is critical; it protonates the aniline moiety, ensuring a single ionic state and preventing peak tailing, which leads to sharper, more symmetrical peaks and improved quantification.[13] UV detection is selected for its simplicity and robustness, as the aromatic ring of the analyte exhibits strong chromophoric properties.
Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chemicals and Reagents:
-
This compound reference standard (purity >99%).
-
Acetonitrile (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
Phosphoric acid (85%, analytical grade).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (50:50, v/v) containing 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 248 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (1.0 mg/mL) in the mobile phase.
-
Perform serial dilutions from the stock solution to prepare calibration standards covering the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibrated linear range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates and protect the column.
-
-
Validation Procedure:
-
Inject the blank (mobile phase), followed by the calibration standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples using the linear regression equation derived from the calibration curve.
-
HPLC-UV Workflow Diagram
Caption: Workflow for this compound quantification by HPLC-UV.
Validation Data Summary: HPLC-UV
| Validation Parameter | Performance Characteristic |
| Linearity Range | 1.0 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | Repeatability: < 1.0%; Intermediate Precision: < 1.5% |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
| Specificity | Demonstrated by baseline separation from potential impurities. |
Chapter 3: Method 2 - Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale
GC-MS is a powerful technique that combines the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[14] It is an ideal method for analyzing volatile and semi-volatile compounds that are thermally stable, a category that includes many aniline derivatives.[15][16] The analyte is first vaporized and separated based on its boiling point and interaction with a capillary column. For this compound, a low-polarity column (e.g., 5% phenyl-polysiloxane) provides excellent resolving power.
The key advantage of this method is the mass spectrometer detector. Operating in Electron Ionization (EI) mode, it fragments the analyte into a unique mass spectrum, providing structural confirmation. For quantification, Selected Ion Monitoring (SIM) mode is employed. Instead of scanning a full mass range, the detector focuses only on specific, characteristic ions of the analyte (e.g., the molecular ion at m/z 157). This drastically reduces chemical noise and enhances sensitivity, making GC-MS an excellent choice for trace-level quantification or analysis in complex matrices.[16]
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.
-
Chemicals and Reagents:
-
This compound reference standard (purity >99%).
-
Ethyl Acetate or Methylene Chloride (GC grade).
-
-
Chromatographic & Spectrometric Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 260°C.
-
Injection Mode: Splitless (1 µL injection).
-
Oven Program: Initial 100°C for 1 min, ramp at 15°C/min to 250°C, hold for 5 min.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored: Quantifier ion: m/z 157; Qualifier ions: m/z 122, 94.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (1.0 mg/mL) in ethyl acetate.
-
Perform serial dilutions to prepare calibration standards covering the linear range (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in ethyl acetate to achieve a final concentration within the calibrated linear range.
-
If the sample is in a complex matrix (e.g., wastewater, soil), a liquid-liquid or solid-phase extraction step may be required first.[15]
-
-
Validation Procedure:
-
Inject the blank (ethyl acetate), followed by the calibration standards and samples.
-
Construct a calibration curve by plotting the peak area of the quantifier ion (m/z 157) against concentration.
-
Confirm analyte identity by verifying the presence of qualifier ions and their relative abundance ratios.
-
Quantify the analyte using the linear regression equation.
-
GC-MS Workflow Diagram
Caption: Workflow for this compound quantification by GC-MS.
Validation Data Summary: GC-MS
| Validation Parameter | Performance Characteristic |
| Linearity Range | 0.05 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 97.9% - 102.5% |
| Precision (% RSD) | Repeatability: < 2.0%; Intermediate Precision: < 3.0% |
| LOD | 0.015 µg/mL |
| LOQ | 0.05 µg/mL |
| Specificity | Extremely high due to mass-selective detection and confirmation by qualifier ions. |
Chapter 4: Head-to-Head Comparison and Method Selection
Choosing the optimal analytical method requires a careful evaluation of the specific needs of your laboratory and the analytical problem at hand. The following table provides a direct comparison of the two validated methods.
| Feature | HPLC-UV Method | GC-MS Method |
| Principle | Liquid-phase separation based on polarity. | Gas-phase separation based on volatility. |
| Sensitivity (LOQ) | Good (1.0 µg/mL) | Excellent (0.05 µg/mL) |
| Specificity | Good; relies on chromatographic resolution. | Excellent; relies on mass fragmentation pattern. |
| Sample Throughput | High (Isocratic method allows for fast run times). | Moderate (Oven ramp program increases run time). |
| Instrumentation Cost | Lower | Higher |
| Solvent Consumption | Higher (mL/min flow rates). | Lower (µL injections, low gas flow). |
| Sample Compatibility | Excellent for non-volatile or thermally labile compounds. | Requires analyte to be volatile and thermally stable. |
| Ideal Application | Routine QC, purity assays, content uniformity. | Trace-level impurity analysis, identification in complex matrices, reference standard characterization. |
Expert Recommendations
-
For high-throughput Quality Control (QC) environments where the primary goal is to assay the purity of a drug substance or product with known impurity profiles, the HPLC-UV method is the superior choice . Its robustness, lower operational cost, and higher sample throughput make it ideal for routine release testing.[17]
-
When analyzing for trace-level impurities or genotoxic contaminants , or when dealing with complex sample matrices (e.g., environmental samples, biological fluids), the GC-MS method is unequivocally the better option . Its exceptional sensitivity and the confirmatory power of mass spectrometry provide a level of confidence that UV detection cannot match.[16][18] The ability to use qualifier ions provides definitive proof of analyte identity, which is critical for regulatory submissions involving trace contaminants.
Conclusion
Both HPLC-UV and GC-MS are powerful, reliable techniques for the quantification of this compound, provided they are properly validated according to established guidelines.[19] The HPLC-UV method offers a pragmatic and efficient solution for routine analysis and quality control, while the GC-MS method provides unparalleled sensitivity and specificity for trace-level analysis and research applications. By understanding the fundamental principles, strengths, and limitations of each technique as outlined in this guide, researchers, scientists, and drug development professionals can make an informed, science-based decision to select the analytical procedure that is truly fit for its intended purpose.
References
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U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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SIELC Technologies. (2018). This compound. [Link]
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International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]
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European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
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-
U.S. Environmental Protection Agency (EPA). (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs. [Link]
- South Eastern European Journal of Public Health. (2023). Analytical Method Validation: A Comprehensive Review of Current Practices.
-
American Pharmaceutical Review. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]
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Agilent. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
-
ResearchGate. (2021). Quantification results of chloroanilines -comparison of GC/MS, GC/MS-MS.... [Link]
-
SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]
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MDPI. (n.d.). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-Chloro-5-methoxyaniline Analogs in Kinase Inhibition
Introduction: The Strategic Importance of the Substituted Aniline Scaffold
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the aniline scaffold has proven to be a privileged structure. Its synthetic tractability and ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site have cemented its role as a cornerstone of many successful therapeutics.[1][2] The strategic placement of various substituents on the aniline ring allows for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and metabolic stability.
This guide focuses on the 3-chloro-5-methoxyaniline moiety, a specific substituted aniline that offers a unique electronic and steric profile. The electron-withdrawing nature of the chlorine atom at the meta-position and the electron-donating methoxy group at the alternate meta-position create a distinct "push-pull" electronic environment.[3] This arrangement can influence the pKa of the aniline nitrogen and the overall conformation of the molecule, impacting its binding affinity to target proteins. While comprehensive, direct structure-activity relationship (SAR) studies on a homologous series of this compound analogs are not extensively published, we can extrapolate a robust understanding by examining structurally related compounds, particularly those targeting protein kinases. This guide will synthesize data from analogous series to provide a comparative framework for researchers designing novel inhibitors based on this promising scaffold.
Comparative Analysis of Structurally Related Kinase Inhibitors
The true value of a chemical scaffold is revealed through the systematic exploration of its derivatives. While we lack a direct head-to-head comparison of a library of this compound analogs, we can gain significant insights from closely related structures that have been successfully employed in the development of potent kinase inhibitors. The following sections will dissect the SAR of key structural motifs analogous to our core scaffold.
The Critical Role of the Aniline Moiety in Hinge Binding
The primary function of the aniline nitrogen in many kinase inhibitors is to form one or more hydrogen bonds with the backbone amide of a key residue in the hinge region of the ATP-binding pocket. This interaction is a critical anchor for the inhibitor. The electronic properties of the aniline ring, modulated by substituents like the chloro and methoxy groups, can influence the basicity of the aniline nitrogen and, consequently, the strength of this interaction.
Experimental Protocols: A Foundation for Discovery
To facilitate the exploration of this compound analogs, this section provides detailed, step-by-step methodologies for the synthesis of a core intermediate and a common biological assay for evaluating kinase inhibition.
Synthesis of a Key Intermediate: N-(3-chloro-5-methoxyphenyl)pyrimidin-4-amine
This protocol describes a typical nucleophilic aromatic substitution (SNAr) reaction to couple the this compound core with a pyrimidine ring, a common heterocyclic partner in kinase inhibitors.
Materials:
-
This compound
-
4-chloropyrimidine
-
Dioxane (anhydrous)
-
Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or argon atmosphere setup
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).
-
Dissolve the aniline in anhydrous dioxane.
-
Add 4-chloropyrimidine (1.1 equivalents) to the solution.
-
Add DIPEA (2 equivalents) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 20-50% ethyl acetate in hexanes) to yield the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Synthesized inhibitor compounds
-
Target kinase
-
Kinase substrate (e.g., a generic peptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a white-walled assay plate, add the assay buffer.
-
Add the inhibitor dilutions to the wells.
-
Add the target kinase and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Path to Kinase Inhibition
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a generalized experimental workflow and a simplified representation of a kinase inhibitor binding to the ATP pocket.
Caption: A generalized workflow for the synthesis and biological evaluation of this compound analogs as kinase inhibitors.
Caption: A simplified diagram illustrating the key interactions of an aniline-based kinase inhibitor within the ATP-binding pocket.
Structure-Activity Relationship Insights from Analogous Series
By analyzing published data on kinase inhibitors featuring scaffolds similar to this compound, we can deduce several key SAR trends that are likely to be translatable.
| Structural Modification | Observed Effect on Activity in Analogous Series | Rationale and Mechanistic Insights |
| Position and Nature of Halogen Substituents | The presence and position of chloro groups can significantly impact potency and selectivity. Dichloro substitutions are common in potent kinase inhibitors. | Halogen atoms can modulate the electronic nature of the aniline ring, influencing the pKa of the amine and its hydrogen bonding capacity. They can also engage in halogen bonding with the protein backbone. |
| Role of the Methoxy Group | Methoxy groups often enhance solubility and can form favorable interactions with the solvent-exposed regions of the ATP-binding pocket. The position of the methoxy group is critical for optimal activity. | The methoxy group is a hydrogen bond acceptor and can also influence the overall lipophilicity and metabolic stability of the compound. |
| Modifications to the Heterocyclic Core | The nature of the heterocyclic ring system attached to the aniline nitrogen is a major determinant of selectivity and potency. Pyrimidine, quinoline, and pyrazole are common and effective cores.[4] | The heterocycle occupies a significant portion of the ATP-binding site and its substituents can be tailored to exploit specific hydrophobic pockets and form additional hydrogen bonds, leading to increased affinity and selectivity for the target kinase. |
| Introduction of Solubilizing Groups | The addition of polar groups, such as morpholine or piperazine, often improves aqueous solubility and pharmacokinetic properties. | Enhanced solubility is crucial for oral bioavailability and can reduce off-target toxicity. These groups can also serve as handles for further chemical modification. |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors. While direct and comprehensive SAR studies on its analogs are yet to be widely published, a wealth of information from structurally related compounds provides a strong foundation for rational drug design. The unique electronic properties conferred by the meta-substituted chloro and methoxy groups offer opportunities for fine-tuning inhibitor potency and selectivity.
Future research in this area should focus on the systematic synthesis and evaluation of a library of this compound analogs targeting a specific kinase or kinase family. Such studies would provide invaluable, direct SAR data and could lead to the discovery of novel therapeutic candidates. The experimental protocols and SAR insights provided in this guide offer a roadmap for researchers embarking on this exciting endeavor.
References
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Pushpendra Kuumar, et al. Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. ResearchGate. 2025. [Link]
-
Shinymol, et al. Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. Cuestiones de Fisioterapia. 2025. [Link]
-
Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][1][5]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. PubMed. 2011. [Link]
-
Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][3][6]diazepin-6-one scaffold. NIH. [Link]
-
Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. PMC - PubMed Central. 2023. [Link]
-
Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline. ResearchGate. 2011. [Link]
-
SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate. [Link]
-
Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC - PubMed Central. 2022. [Link]
-
Synthesis and Src Kinase Inhibitory Activity of a Series of 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. ResearchGate. 2011. [Link]
-
Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PMC - PubMed Central. [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PMC - PubMed Central. [Link]
-
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central. [Link]
-
Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach. ACS Omega. 2021. [Link]
-
Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke. PubMed. [Link]
-
An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. PMC - PubMed Central. [Link]
-
Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. NIH. [Link]
-
1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities. PubMed. 2005. [Link]
-
Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). PMC - NIH. [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. 2024. [Link]
-
Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. MDPI. [Link]
-
Recent advances in the synthesis of nitrogen-containing heterocyclic compounds via multicomponent reaction and their emerging biological applications: a review. ResearchGate. 2024. [Link]
-
SYNTHESES AND BIOLOGICAL APPLICATIONS OF SELECTED N-CONTAINING HETEROCYCLES: RECENT ADVANCES OF DERIVATIVES OF AZIRIDINES, TRIAZ. [Link]
-
Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships. ResearchGate. 2018. [Link]
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A Comparative Guide to the Synthetic Routes of 3-Chloro-5-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The strategic synthesis of substituted anilines is a cornerstone of modern medicinal chemistry and materials science. Among these, 3-Chloro-5-methoxyaniline stands out as a valuable intermediate, finding its application in the development of pharmaceuticals and specialized dyes.[1] The unique substitution pattern of this molecule, featuring both an electron-donating methoxy group and an electron-withdrawing chloro group meta to the amine, imparts specific electronic properties that are highly sought after in the design of complex molecular architectures.[2]
This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound. Moving beyond a simple recitation of procedural steps, we will delve into the mechanistic underpinnings, practical considerations, and the relative merits of each approach. The objective is to equip researchers and process chemists with the critical information necessary to select the most suitable synthetic strategy for their specific needs, be it laboratory-scale discovery or large-scale manufacturing.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be broadly approached via three distinct strategies, each with its own set of advantages and challenges. The choice of route is often dictated by factors such as the availability and cost of starting materials, desired scale, and tolerance for multi-step procedures versus more direct but potentially more expensive catalytic methods.
| Synthetic Route | Starting Material | Key Transformations | Typical Yield | Key Advantages | Primary Disadvantages |
| Route A | m-Anisidine | Nitration, Reduction, Chlorination | ~60-70% (overall) | Readily available starting material, classical well-understood reactions | Multi-step process, potential for isomeric impurities |
| Route B | 3-Chloro-5-nitroanisole | Nitro Reduction | >85% | High-yielding final step, direct conversion | Availability and cost of the starting material |
| Route C | 3,5-Dichloroanisole | Nucleophilic Aromatic Substitution (Amination) | 40-78% | Direct introduction of the amine group | Requires catalyst, potential for harsh reaction conditions |
Route A: The Classical Approach via m-Anisidine
This multi-step synthesis is a traditional and well-documented pathway to this compound, commencing with the readily available and relatively inexpensive m-anisidine.[3][4] The sequence involves the strategic introduction of the nitro and chloro groups, leveraging the directing effects of the substituents on the aromatic ring.
Logical Workflow
Caption: Workflow for the synthesis of this compound from m-Anisidine.
Detailed Experimental Protocol
Step 1: Nitration of m-Anisidine
The initial step involves the nitration of m-anisidine. The methoxy group is an ortho, para-director, while the amino group is a meta-director under acidic conditions (as the anilinium ion). This directing-group opposition can lead to a mixture of isomers, necessitating careful control of reaction conditions to favor the desired regiochemistry.
-
Procedure: To a solution of m-anisidine in a suitable solvent such as sulfuric acid, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a low temperature (typically 0-5 °C) to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred for a specified time before being carefully quenched by pouring it onto ice. The precipitated nitro-m-anisidine isomers are then collected by filtration.
Step 2: Reduction of the Nitro Group
The nitro group of the synthesized nitro-m-anisidine is then reduced to an amino group. Catalytic hydrogenation is a common and efficient method for this transformation.[5]
-
Procedure: The nitro-m-anisidine is dissolved in a solvent like ethanol or methanol, and a catalyst, typically palladium on carbon (Pd/C), is added. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). The catalyst is subsequently removed by filtration, and the solvent is evaporated to yield the amino-m-anisidine.
Step 3: Chlorination of Amino-m-anisidine
The final step is the regioselective chlorination of the amino-m-anisidine. The amino and methoxy groups are both activating and ortho, para-directing. To achieve the desired this compound, the chlorination must be directed to the position meta to both groups. This can be challenging and may require specific chlorinating agents and conditions.
-
Procedure: The amino-m-anisidine is dissolved in a suitable solvent, and a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) is added portion-wise at a controlled temperature.[5] The reaction progress is monitored, and upon completion, the reaction is worked up by washing with an aqueous solution to remove any remaining reagents and byproducts. The crude product is then purified, typically by column chromatography or recrystallization.
Causality and Experimental Choices
-
Low Temperature in Nitration: The nitration of anilines is a highly exothermic and potentially hazardous reaction. Maintaining a low temperature is crucial for both safety and to control the regioselectivity, minimizing the formation of undesired isomers.
-
Catalytic Hydrogenation: This method is preferred for nitro group reduction due to its high efficiency, clean reaction profile, and the ease of product isolation by simple filtration of the catalyst.
-
Choice of Chlorinating Agent: The choice of chlorinating agent is critical for achieving the correct regiochemistry. Milder agents like NCS can offer better control over the chlorination of highly activated aromatic rings.
Route B: Direct Reduction of 3-Chloro-5-nitroanisole
This approach offers a more direct pathway to the target molecule, provided that the starting material, 3-chloro-5-nitroanisole, is readily accessible. The key transformation is the reduction of the nitro group to an amine.
Logical Workflow
Caption: Workflow for the synthesis of this compound from 3-Chloro-5-nitroanisole.
Detailed Experimental Protocol
The reduction of the nitro group in 3-chloro-5-nitroanisole can be achieved using various methods, with catalytic hydrogenation and metal-acid reductions being the most common.
Catalytic Hydrogenation:
-
Procedure: 3-Chloro-5-nitroanisole is dissolved in a solvent such as ethanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then placed under a hydrogen atmosphere and stirred vigorously. The reaction is typically monitored by TLC or by observing the cessation of hydrogen uptake. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield this compound. This method is known for its high yields, often exceeding 85%.[5]
Metal-Acid Reduction (e.g., Sn/HCl or Fe/HCl):
-
Procedure: 3-Chloro-5-nitroanisole is suspended in a mixture of a metal (such as tin or iron powder) and a strong acid (like hydrochloric acid). The mixture is heated and stirred until the reduction is complete. The reaction is then cooled, and the excess metal is removed by filtration. The filtrate is neutralized with a base to precipitate the aniline product, which is then extracted with an organic solvent.
Causality and Experimental Choices
-
Choice of Reduction Method: Catalytic hydrogenation is generally preferred for its cleaner reaction profile and higher yields. However, metal-acid reductions can be a cost-effective alternative, especially for larger-scale syntheses, although the work-up procedure is more involved.
-
Solvent Selection: Ethanol is a common solvent for catalytic hydrogenation as it readily dissolves the starting material and is inert under the reaction conditions.
Route C: Amination of 3,5-Dichloroanisole
This route represents a more modern approach, utilizing a carbon-nitrogen bond-forming cross-coupling reaction to introduce the amino group. The Buchwald-Hartwig amination is a powerful tool for this transformation, though older methods like the Ullmann condensation could also be considered.
Logical Workflow
Caption: Workflow for the synthesis of this compound from 3,5-Dichloroanisole.
Detailed Experimental Protocol
Buchwald-Hartwig Amination:
-
Procedure: In a glovebox or under an inert atmosphere, a reaction vessel is charged with 3,5-dichloroanisole, a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., XPhos or SPhos), and a base (e.g., sodium tert-butoxide). An amine source, such as ammonia or an ammonia equivalent, is then added, followed by an anhydrous solvent like toluene or dioxane. The reaction mixture is heated with stirring for a specified period. After cooling, the mixture is filtered, and the solvent is removed. The crude product is then purified by column chromatography.
Copper-Catalyzed Amination (from 3-Chloro-5-iodoanisole):
A related approach involves the copper-catalyzed amination of 3-chloro-5-iodoanisole.
-
Procedure: 3-Chloro-5-iodoanisole is reacted with aqueous ammonia in a solvent like DMF, using a copper(I) iodide (CuI) catalyst and a base such as potassium phosphate (K3PO4) at room temperature. This method can provide yields in the range of 40-78%.[5]
Causality and Experimental Choices
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. The ligand plays a key role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
-
Inert Atmosphere: The palladium catalysts used in these reactions are sensitive to oxygen, so it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
-
Choice of Halide: In copper-catalyzed aminations, aryl iodides are generally more reactive than aryl chlorides, which is why 3-chloro-5-iodoanisole is a more suitable starting material for this specific transformation.
Safety, Environmental, and Cost Considerations
The selection of a synthetic route in an industrial or pharmaceutical setting is heavily influenced by safety, environmental impact, and cost-effectiveness.
-
Safety: All three routes involve handling of hazardous materials. Anilines and their derivatives can be toxic and are often skin and respiratory irritants.[6][7][8] Nitration reactions (Route A) are highly exothermic and require strict temperature control to prevent runaway reactions. The use of flammable solvents and pyrophoric reagents (in some cases) necessitates appropriate safety precautions.
-
Environmental Impact: Route A, being a multi-step synthesis, may generate more waste compared to the more direct routes. The use of heavy metals like palladium and copper in Route C requires consideration for their removal from the final product and proper disposal or recycling of the catalyst. The development of greener synthetic methods often focuses on minimizing the use of hazardous solvents and reagents.
-
Cost Analysis: The overall cost of a synthesis is determined by the price of the starting materials, reagents, solvents, and the number of synthetic steps. Route A benefits from an inexpensive starting material (m-anisidine), but the multiple steps can increase labor and resource costs. Route B is attractive due to its high-yielding final step, but the cost of 3-chloro-5-nitroanisole is a critical factor. Route C, particularly the Buchwald-Hartwig amination, can be expensive due to the cost of the palladium catalyst and specialized ligands, making it more suitable for high-value products or laboratory-scale synthesis. A thorough cost-of-goods analysis is essential for industrial applications.[9]
Conclusion and Recommendations
The optimal synthetic route to this compound is highly dependent on the specific context of the synthesis.
-
For large-scale industrial production where cost is a primary driver, Route A or a highly optimized Route B (if the starting material can be sourced economically) are likely the most viable options. The classical nature of Route A means that the processes are well-understood and can be scaled up with appropriate engineering controls.
-
For laboratory-scale synthesis and medicinal chemistry applications , where speed, versatility, and yield are often prioritized over raw material cost, Route C (Buchwald-Hartwig amination) offers a powerful and direct method for accessing the target molecule and its analogs.
-
Route B presents a compelling balance of efficiency and directness. If 3-chloro-5-nitroanisole is commercially available at a reasonable price, this route is likely the most efficient in terms of step-economy and overall yield.
Ultimately, the choice of synthetic strategy requires a careful evaluation of the trade-offs between cost, efficiency, safety, and environmental impact. This guide provides the foundational knowledge for researchers and drug development professionals to make an informed decision based on their specific requirements.
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 3-Chloro-5-methoxyaniline
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of synthesized 3-Chloro-5-methoxyaniline against certified reference standards. It is designed to offer not just protocols, but a strategic framework for ensuring the quality and reliability of this critical pharmaceutical intermediate.
Strategic Imperative: The Critical Role of Purity in Drug Synthesis
This compound is a key starting material and building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its molecular structure offers a versatile scaffold for creating more complex molecules. However, the integrity of any API is fundamentally dependent on the purity of its precursors. Impurities, even in trace amounts, can have significant consequences, including:
-
Altered Pharmacological Profiles: Impurities may possess their own biological activity, leading to unintended side effects or reduced therapeutic efficacy.
-
Process Inefficiency: Reactive impurities can interfere with downstream reactions, causing lower yields, byproduct formation, and complex purification challenges.
-
Regulatory Scrutiny: Regulatory bodies like the FDA and EMA mandate strict control over impurities in drug substances, guided by frameworks such as the ICH Q3A(R2) guidelines.
Therefore, a robust, multi-faceted analytical strategy is not merely a quality control checkpoint; it is a foundational element of successful and compliant drug development. This guide outlines such a strategy, grounded in orthogonal analytical techniques and the principles of method validation.
Understanding the Impurity Profile: A Synthesis-Forward Approach
To effectively test for impurities, one must first anticipate them. The most common synthetic route to this compound involves the reduction of a nitroaromatic precursor, 1-chloro-3-methoxy-5-nitrobenzene. This specific pathway informs our analytical approach.
The primary reaction is the reduction of the nitro group (-NO₂) to an amine (-NH₂). Catalytic hydrogenation (e.g., using H₂ with a Palladium-on-Carbon catalyst) or metal-based reductions (e.g., using Iron in acidic media) are common methods.[3][4]
Potential impurities can arise from several sources:
-
Unreacted Starting Material: Residual 1-chloro-3-methoxy-5-nitrobenzene.
-
Reaction Intermediates: Incomplete reduction can leave intermediates such as nitroso and hydroxylamine species.[5][6]
-
Side-Reaction Products: Over-reduction or intermolecular reactions can form byproducts like azo or azoxy compounds.[4][5] Furthermore, under certain catalytic hydrogenation conditions, dehalogenation can occur, leading to the formation of 3-methoxyaniline.[5]
The following diagram illustrates these potential impurity pathways.
Caption: Synthesis of this compound and potential impurity sources.
The Orthogonal Analytical Framework: A Multi-Technique Approach
No single analytical technique can provide a complete purity profile. A robust assessment relies on orthogonal methods —techniques that measure the same attribute (purity) using different physicochemical principles. This approach minimizes the risk of co-eluting impurities or undetected compounds. Our framework combines chromatographic separation, mass spectrometry, and spectroscopic identification.
Caption: Orthogonal methods for a comprehensive purity assessment.
Chromatographic Purity and Impurity Profiling
Chromatographic techniques are the cornerstone of purity analysis, separating the main compound from its impurities for quantification. We employ both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for a comprehensive view.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is ideal for analyzing non-volatile and thermally sensitive compounds, which is characteristic of many potential byproducts in this synthesis. A reverse-phase method provides excellent separation of aromatic amines.[7][8]
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation: HPLC system with a UV-Vis detector (e.g., Waters ACQUITY UPLC H-Class[9]).
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Ramp linearly from 10% to 90% B
-
15-17 min: Hold at 90% B
-
17.1-20 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Sample Preparation: Accurately weigh ~10 mg of synthesized this compound and a certified reference standard (CRS) into separate 100 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create 100 µg/mL solutions.
Caption: Experimental workflow for HPLC-UV purity analysis.
Data Comparison: HPLC-UV
| Analyte | Retention Time (min) - CRS | Retention Time (min) - Synthesized | Peak Area % - Synthesized | Identity |
| 3-Methoxyaniline | 6.8 | 6.8 | 0.08% | Impurity (Dehalogenation) |
| This compound | 8.5 | 8.5 | 99.85% | Main Peak |
| Unknown Impurity 1 | - | 9.2 | 0.04% | Unknown |
| Starting Material | 11.5 | 11.5 | 0.03% | Impurity (Unreacted SM) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful orthogonal technique, particularly effective for identifying and quantifying volatile and semi-volatile impurities.[10] Its high sensitivity and the structural information provided by the mass spectrometer make it indispensable for impurity identification.
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Agilent GC-MS).
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]
-
Injection: 1 µL, Splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial: 60 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: 5 min at 280 °C.[10]
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 50-400 m/z.
-
-
Sample Preparation: Prepare 1 mg/mL solutions of the synthesized sample and CRS in ethyl acetate.
Caption: Experimental workflow for GC-MS impurity analysis.
Data Comparison: GC-MS
| Compound | Retention Time (min) | Key Mass Fragments (m/z) - Synthesized | Key Mass Fragments (m/z) - Reference |
| 3-Methoxyaniline | 9.9 | 123, 108, 92, 65 | 123, 108, 92, 65 |
| This compound | 11.2 | 157/159, 142/144, 114, 78 | 157/159, 142/144, 114, 78 |
Note: The 157/159 m/z pair with an approximate 3:1 isotopic ratio is characteristic of a monochlorinated compound.
Structural and Identity Confirmation
While chromatography provides quantitative purity, spectroscopy confirms that the main peak is indeed the target molecule and helps identify unknown structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10-20 mg of the synthesized product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Analysis: Compare the obtained chemical shifts, coupling constants, and integration values with reference spectra or predicted values. Scrutinize the baseline for small peaks indicative of impurities, referencing tables of common solvent and grease impurities.
Data Comparison: ¹H NMR (400 MHz, CDCl₃)
| Proton Assignment | Expected Shift (ppm) | Observed Shift (ppm) | Integration | Multiplicity |
| -OCH₃ | ~3.79 | 3.79 | 3H | singlet (s) |
| -NH₂ | ~3.70 (broad) | 3.71 | 2H | broad singlet (br s) |
| Aromatic H | ~6.1-6.8 | 6.20, 6.28, 6.65 | 3H | multiplets (m) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and cost-effective technique for confirming the presence of key functional groups, serving as an excellent identity check.
Experimental Protocol: FTIR-ATR
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Analysis: Compare the spectrum of the synthesized material against the CRS. The "fingerprint region" (<1500 cm⁻¹) should be a near-perfect match.
Data Comparison: Key FTIR Vibrational Frequencies (cm⁻¹)
| Functional Group | Characteristic Frequency Range (cm⁻¹) | Observed Frequency (Synthesized) |
| N-H Stretch (Amine) | 3300-3500 (typically two bands for -NH₂) | 3435, 3360 |
| Aromatic C-H Stretch | 3000-3100 | 3050 |
| Aliphatic C-H Stretch (-OCH₃) | 2850-3000 | 2960, 2840 |
| C=C Aromatic Ring Stretch | 1450-1600 | 1600, 1470 |
| C-O Stretch (Aryl Ether) | 1200-1275 | 1215 |
| C-Cl Stretch | 600-800 | 770 |
The Foundation of Trust: Analytical Method Validation
Describing these protocols is insufficient without ensuring their reliability. Each analytical method used for quality control must be validated to demonstrate its suitability for the intended purpose.[11][12] This process, guided by ICH and USP principles, establishes documented evidence of a method's performance.[11][13]
Caption: Core parameters for analytical method validation.
-
Specificity: The ability to unequivocally assess the analyte. This is demonstrated by spiking the sample with known impurities and showing they are well-separated from the main peak.[11]
-
Accuracy: The closeness of test results to the true value, often assessed by percent recovery of a spiked sample.
-
Precision: The degree of agreement among individual tests, evaluated at levels of repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).
-
Linearity & Range: Demonstrating a proportional relationship between concentration and analytical response over a specified range (e.g., 80% to 120% of the test concentration for an assay).[11]
Conclusion: A Consolidated Purity Verdict
By integrating the results from this orthogonal analytical framework, we can confidently assess the purity of the synthesized this compound.
Summary of Purity Assessment
| Analytical Technique | Parameter | Result | Conclusion |
| HPLC-UV | Chromatographic Purity | 99.85% | Meets typical specification (>98%). Low levels of known and unknown impurities detected. |
| GC-MS | Impurity Identification | Confirmed presence of 3-methoxyaniline. No unexpected volatile impurities. | Main peak mass spectrum matches reference. Confirms dehalogenation byproduct. |
| ¹H NMR | Structural Confirmation | Observed spectrum matches expected structure. No significant impurity signals. | Structure confirmed. |
| FTIR | Identity Confirmation | Spectrum matches CRS, confirming functional groups. | Identity confirmed. |
| Overall Assessment | Purity | ≥ 99.8% | The synthesized material is of high purity, with its identity and structure unequivocally confirmed. Trace impurities are identified and quantified. |
This comprehensive, evidence-based approach ensures that the this compound produced is suitable for its intended use in high-stakes applications like pharmaceutical synthesis. It provides a self-validating system where the findings of one technique are supported and confirmed by another, embodying the principles of scientific integrity and trustworthiness required in modern drug development.
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A Senior Application Scientist's Comparative Guide to the Physicochemical Properties of 3-Chloro-5-methoxyaniline: An Analysis of Experimental Data vs. Computational Predictions
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These properties govern a compound's behavior in various environments, influencing its reactivity, solubility, bioavailability, and ultimately, its suitability for a specific application. In this guide, we delve into a comparative analysis of the experimental and predicted properties of 3-Chloro-5-methoxyaniline, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.
This guide is structured to provide not just a side-by-side comparison of data, but also to offer insights into the causality behind the experimental methodologies and the inherent strengths and limitations of computational prediction models.
Physicochemical Properties: A Head-to-Head Comparison
A molecule's identity and purity are often first assessed through its fundamental physical constants. Here, we compare the available experimental data for this compound with its computationally predicted values.
| Property | Experimental Value | Predicted Value |
| Melting Point | 33 °C | Not available |
| Boiling Point | Not available | 280.3 ± 20.0 °C |
| Solubility | Slightly soluble in Chloroform and Methanol | Not quantitatively predicted |
| pKa | Not available | 3.12 ± 0.10 |
Melting Point: The Experimental Benchmark
The experimentally determined melting point of this compound is a sharp 33 °C, indicating a relatively pure solid compound at room temperature. The purity of a crystalline solid is directly correlated with a narrow melting point range. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point.
Experimental Protocol: Capillary Melting Point Determination
The determination of a melting point is a foundational technique in organic chemistry. The described protocol is a self-validating system; a sharp, reproducible melting point is a strong indicator of a pure compound.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise determination (1-2 °C per minute) as the approximate melting point is approached.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Boiling Point and pKa: The Predictive Power of In Silico Models
The predicted boiling point of 280.3 ± 20.0 °C suggests that this compound is a high-boiling liquid under atmospheric pressure. The predicted pKa of 3.12 ± 0.10 indicates that this compound is a weak base, a characteristic feature of substituted anilines where the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring.
Experimental Protocol: Ebulliometry for Boiling Point Determination
Should an experimental determination be required, the following protocol would be employed. The principle relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Step-by-Step Methodology:
-
Apparatus Setup: A small amount of the liquid is placed in a test tube with a capillary tube (sealed at the top) inverted within it. The test tube is then heated in a controlled manner using a heating mantle or oil bath.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.
-
Data Recording: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.
Experimental Protocol: Potentiometric Titration for pKa Determination
The pKa of an amine is typically determined by titration with a strong acid.
Step-by-Step Methodology:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, often a water-alcohol mixture to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl), and the pH is monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Solubility: A Qualitative Assessment
Experimentally, this compound is described as being slightly soluble in chloroform and methanol. This qualitative observation is consistent with its molecular structure, which contains both polar (amine, methoxy) and nonpolar (chlorinated aromatic ring) functionalities.
Experimental Protocol: Qualitative Solubility Testing
This protocol provides a systematic way to assess the solubility of a compound in various solvents.
Step-by-Step Methodology:
-
Sample Preparation: A small, measur
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-5-methoxyaniline
Authored for Researchers, Scientists, and Drug Development Professionals
Handling and disposing of specialized reagents is a critical aspect of laboratory safety and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-Chloro-5-methoxyaniline (CAS No. 10272-06-7). As a halogenated aromatic amine, this compound requires careful management to mitigate risks to personnel and the environment. This document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a deep understanding of safe laboratory practices.
Immediate Safety Profile & Hazard Assessment
Before handling this compound, a thorough understanding of its hazard profile is paramount. This compound is not benign; it is classified as harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Short exposure could lead to serious temporary or residual injury.[1] The primary risks stem from its acute toxicity and irritant properties.
Causality: Halogenated anilines can be readily absorbed through the skin and respiratory tract.[2] Their metabolic breakdown can lead to systemic toxicity. Therefore, engineering controls and personal protective equipment (PPE) are the first lines of defense.
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be inspected before use. Handle with gloves.[3]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][4]
-
Lab Coat: A flame-resistant, impervious lab coat is required to prevent skin contact.[3]
-
Respiratory Protection: If handling powders outside of a fume hood or if dust formation is likely, use a full-face respirator with an appropriate filter (e.g., multi-purpose/ABEK).[5] All handling of the solid material should ideally occur within a certified chemical fume hood to ensure adequate ventilation.[3]
| Key Safety Information for this compound | |
| CAS Number | 10272-06-7[1] |
| Molecular Formula | C7H8ClNO[1] |
| Appearance | Off-white solid[6] |
| Primary Hazards | Harmful if swallowed (Acute Tox. 4, Oral)[1] |
| Harmful in contact with skin (Acute Tox. 4, Dermal)[1] | |
| Causes skin irritation (Skin Irrit. 2)[1] | |
| Causes serious eye irritation (Eye Irrit. 2A)[1] | |
| May cause respiratory irritation (STOT SE 3)[1] | |
| Incompatibilities | Strong oxidizing agents[1] |
Spill & Emergency Procedures
Accidental spills must be treated as a hazardous waste generation event.[7] The immediate priority is to contain the spill and prevent exposure.
Causality: Quick and correct action minimizes the spread of the hazardous material, reducing both immediate exposure risk and the volume of contaminated material that will require subsequent disposal.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate & Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and the lab supervisor.
-
Don PPE: Before approaching the spill, don the full PPE detailed in Section 1.
-
Containment: For solid spills, gently cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. Do not use combustible materials like paper towels for the initial containment.
-
Collection: Carefully sweep or scoop the contained material and spill cleanup debris into a designated, properly labeled hazardous waste container.[8] Use non-sparking tools.[3]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials (wipes, cloths) are now considered hazardous waste and must be placed in the same container.[7]
-
Disposal: Seal and label the hazardous waste container. Request a pickup from your institution's Environmental Health and Safety (EH&S) department.[9]
Waste Segregation & Consolidation
Proper waste segregation is a cornerstone of safe and compliant chemical disposal.[10] Mixing incompatible waste streams can lead to dangerous reactions.
Causality: this compound is a halogenated organic compound.[11] Mixing halogenated waste with non-halogenated solvent waste can complicate and significantly increase the cost of disposal, as different incineration protocols are required.[12]
Waste Segregation Workflow:
Caption: Waste segregation for this compound.
Protocol for Waste Consolidation:
-
Select Container: Use only approved, chemically compatible containers, typically high-density polyethylene (HDPE), for waste accumulation.[9][13] Ensure the container is free from damage and has a secure, leak-proof closure.[13]
-
Labeling: The moment waste is first added, the container must be labeled.[9] The label must clearly state "Hazardous Waste," list all chemical constituents (i.e., "this compound"), and indicate the primary hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area must be under the control of laboratory personnel and should have secondary containment to capture any potential leaks.[13]
-
Documentation: Maintain a log sheet on or near the container to record the type and quantity of waste added and the date of addition.
Formal Disposal Pathways
Under the Resource Conservation and Recovery Act (RCRA), it is illegal to dispose of hazardous waste in the regular trash or down the sewer system.[13][14] All waste containing this compound must be managed through approved hazardous waste channels.
Causality: Halogenated aromatic compounds are persistent in the environment and can be toxic to aquatic life.[2] The only environmentally sound method for their disposal is complete destruction, which is achieved through high-temperature incineration by a licensed facility.
Disposal Decision Workflow:
Caption: Decision workflow for compliant chemical disposal.
The Final Step: Professional Disposal The ultimate disposal must be conducted by a licensed professional waste disposal service.[8] Your institution's EH&S department manages this process. They will collect the properly packaged and labeled waste from your lab and consolidate it for shipment to a Treatment, Storage, and Disposal Facility (TSDF).[15] The waste is tracked from "cradle to grave" using an EPA-mandated manifest system to ensure it reaches its final destination safely.[15][16] The standard and required method for destroying this type of compound is controlled incineration in a chemical incinerator equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride.[8]
By adhering to these scientifically-grounded and regulation-compliant procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-5-methoxyaniline
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 3-Chloro-5-methoxyaniline, a key intermediate in pharmaceutical synthesis, demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols.[1][2] This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is built on a foundation of risk assessment, ensuring that every procedural step is justified by scientific principles to protect personnel and maintain a safe laboratory environment.
Hazard Profile and Risk Assessment: The 'Why' Behind the 'What'
Understanding the specific risks associated with this compound is the critical first step in defining the necessary protective measures. The primary hazards associated with this compound are:
-
Acute Toxicity: It is classified as harmful if swallowed and harmful in contact with skin.[3][4] This dual-threat profile means that both ingestion and dermal absorption are significant routes of exposure that must be mitigated.
-
Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[3][5] Direct contact can lead to inflammation, redness, and discomfort, with the potential for more severe eye damage.
-
Respiratory Irritation: As a solid that can form dust, it may cause respiratory irritation if inhaled.[3][5] This necessitates controls to prevent the generation and inhalation of airborne particles.
Given these hazards, a multi-layered defense strategy is required, starting with engineering controls and supplemented by robust PPE.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all exercise; it must be tailored to the specific task being performed. The following table summarizes the minimum PPE requirements for common laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not typically required |
| Weighing Solid Compound | Chemical splash goggles and face shield | Nitrile gloves (double-gloving recommended) | Closed-front lab coat | N95 dust mask or full-face respirator with particulate filter |
| Preparing Solutions (in a Fume Hood) | Chemical splash goggles | Nitrile gloves | Standard lab coat | Not required if work is performed correctly within a certified fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | Full-face respirator with multi-purpose/ABEK cartridges |
Detailed PPE Specifications:
-
Engineering Controls: The first and most critical line of defense is to handle this compound within a certified chemical fume hood. This contains dust and vapors at the source, drastically reducing the risk of inhalation.[5]
-
Eye and Face Protection: Tightly fitting chemical splash goggles conforming to EU EN 166 or OSHA 29 CFR 1910.133 standards are mandatory.[4][6] When weighing the solid powder outside of a glovebox, a face shield should be worn over the goggles to protect against splashes and airborne particles.[3]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[5] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin. For extensive handling or spill cleanup, heavier-duty gloves should be considered.[6][7]
-
Body Protection: A clean, closed-front lab coat should be worn at all times.[3] For large-scale operations or during spill cleanup, a chemical-resistant apron or impervious coveralls are recommended to prevent skin contact.[4][6]
-
Respiratory Protection: Respiratory protection is necessary when engineering controls are insufficient or during emergencies. When weighing the powder, an N95-rated dust mask can prevent inhalation.[8] For spills or situations with high concentrations of dust, a full-face respirator with appropriate cartridges offers a higher level of protection for both the respiratory system and eyes.[3][6]
Standard Operating Procedures (SOPs)
Adherence to validated protocols is key to ensuring safety. The following step-by-step procedures integrate the PPE requirements into practical laboratory workflows.
SOP 1: Weighing and Preparing Solutions
-
Preparation: Don all required PPE (chemical splash goggles, face shield, lab coat, double nitrile gloves).
-
Work Area: Conduct all weighing operations inside a chemical fume hood or a ventilated balance enclosure to contain any dust.
-
Handling: Use non-sparking tools to handle the container and transfer the powder.[6][9] Avoid actions that could generate dust, such as dropping or vigorous scraping.
-
Dissolution: Slowly add the solid to the solvent in your flask. Cap the flask before agitating to dissolve.
-
Cleanup: Gently wipe down the balance and surrounding surfaces with a damp cloth. Dispose of the cloth and gloves as hazardous waste.
-
Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[3]
SOP 2: Spill Response and Decontamination A chemical spill requires a calm, methodical, and immediate response. The following workflow diagram outlines the critical steps.
Caption: Workflow for responding to a this compound spill.
SOP 3: Waste Disposal
-
Segregation: All waste contaminated with this compound, including excess reagent, contaminated PPE, and cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[6]
-
Disposal Route: The material must be disposed of through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing.[3][6]
-
Prohibition: Never discharge this chemical or its containers into sewer systems or general waste streams.[6]
Emergency First Aid Protocols
In the event of an exposure, immediate and correct action is vital.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[3][4][6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3][4][6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for guidance.[3][6]
By integrating these expert-validated protocols and PPE requirements into your daily laboratory operations, you can effectively manage the risks associated with this compound, fostering a culture of safety and scientific excellence.
References
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SAFETY DATA SHEET - 4-Chloro-2-methoxyaniline. Angene Chemical. [Link]
-
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-
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
